Mirtazapine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZAEMNMFQXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023325 | |
| Record name | Mirtazapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mirtazapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water, 1.10e+00 g/L | |
| Record name | Mirtazapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mirtazapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
85650-52-8, 61337-67-5 | |
| Record name | Mirtazapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85650-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mirtazapine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mirtazapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mirtazapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (7S)-5-methyl-2,5,19- triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca- 1(19),8,10,12,15,17-hexaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIRTAZAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A051Q2099Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mirtazapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114-116 °C, 114 - 116 °C | |
| Record name | Mirtazapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mirtazapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Deep Dive into the Stereochemistry of Mirtazapine: A Pharmacological Profile of its Enantiomers
For Immediate Release
This technical guide provides a comprehensive analysis of the pharmacological profiles of the (S)-(+)- and (R)-(-)-enantiomers of the atypical antidepressant, mirtazapine (B1677164). Designed for researchers, scientists, and drug development professionals, this document delves into the distinct receptor binding affinities, functional activities, and pharmacokinetic properties of each enantiomer, offering a deeper understanding of their individual contributions to the overall therapeutic effect and side-effect profile of the racemic mixture.
This compound, a noradrenergic and specific serotonergic antidepressant (NaSSA), is prescribed as a racemic mixture. However, its pharmacological activity is not equally distributed between its two enantiomers. The stereoisomers exhibit significant differences in their interactions with key neurotransmitter receptors, leading to distinct downstream effects on serotonergic and noradrenergic pathways. This guide synthesizes the current scientific knowledge, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological pathways to facilitate a thorough understanding of this widely used therapeutic agent.
Receptor Binding Affinity
The enantiomers of this compound display notable differences in their binding affinities for various G-protein coupled receptors (GPCRs). The (S)-(+)-enantiomer is primarily responsible for the antagonism of serotonin (B10506) 5-HT2A and 5-HT2C receptors, while the (R)-(-)-enantiomer is the more potent antagonist at the 5-HT3 receptor.[1] Both enantiomers contribute to the blockade of histamine (B1213489) H1 and α2-adrenergic receptors.[1] The following tables summarize the available quantitative data on the binding affinities (Ki) of each enantiomer for their respective targets.
| Receptor | Enantiomer | Ki (nM) | Species | Reference |
| Serotonin 5-HT2A | (S)-(+)-Mirtazapine | 3 | Human | de Boer et al., 1988 |
| (R)-(-)-Mirtazapine | 30 | Human | de Boer et al., 1988 | |
| Serotonin 5-HT2C | (S)-(+)-Mirtazapine | 1.5 | Human | de Boer et al., 1988 |
| (R)-(-)-Mirtazapine | 25 | Human | de Boer et al., 1988 | |
| Serotonin 5-HT3 | (S)-(+)-Mirtazapine | 1000 | Human | de Boer et al., 1988 |
| (R)-(-)-Mirtazapine | 15 | Human | de Boer et al., 1988 | |
| α2-Adrenergic | (S)-(+)-Mirtazapine | 20 | Rat Cortex | de Boer et al., 1988 |
| (R)-(-)-Mirtazapine | 30 | Rat Cortex | de Boer et al., 1988 | |
| Histamine H1 | (S)-(+)-Mirtazapine | 1.6 | Guinea Pig | de Boer et al., 1988 |
| (R)-(-)-Mirtazapine | 1.6 | Guinea Pig | de Boer et al., 1988 |
Functional Activity
The differential receptor binding of this compound's enantiomers translates into distinct functional activities. The antagonism of α2-adrenergic autoreceptors by both enantiomers leads to an increase in norepinephrine (B1679862) (NE) release. This, in turn, stimulates α1-adrenoceptors on serotonergic neurons, resulting in an increased firing rate and enhanced serotonin (5-HT) release.
Furthermore, the blockade of α2-adrenergic heteroreceptors on serotonergic terminals by both enantiomers further contributes to increased 5-HT release. The (S)-(+)-enantiomer's potent antagonism of 5-HT2A and 5-HT2C receptors is thought to contribute to the antidepressant and anxiolytic effects, as well as mitigating side effects like sexual dysfunction. The (R)-(-)-enantiomer's antagonism of the 5-HT3 receptor is associated with anti-emetic effects.
Pharmacokinetics
The enantiomers of this compound also exhibit stereoselective pharmacokinetics. Following oral administration of the racemate, the plasma concentrations of the (R)-(-)-enantiomer are generally higher than those of the (S)-(+)-enantiomer. This is attributed to differences in their metabolism by cytochrome P450 (CYP) enzymes. The (S)-(+)-enantiomer is primarily metabolized by CYP2D6 and CYP3A4, while the (R)-(-)-enantiomer is a substrate for CYP3A4 and CYP1A2. The elimination half-life of the (R)-(-)-enantiomer is also longer than that of the (S)-(+)-enantiomer.
| Parameter | (S)-(+)-Mirtazapine | (R)-(-)-Mirtazapine | Reference |
| Primary Metabolizing Enzymes | CYP2D6, CYP3A4 | CYP3A4, CYP1A2 | Timmer et al., 2000 |
| Elimination Half-life (t½) | Shorter | Longer | Timmer et al., 2000 |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound enantiomers for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells transfected with the human receptor cDNA, or from dissected brain regions) are prepared by homogenization in a buffered solution followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]clonidine for α2-adrenergic receptors) and varying concentrations of the unlabeled this compound enantiomer.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
Objective: To measure the effects of this compound enantiomers on extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized rat or mouse.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the semipermeable membrane of the probe, are collected at regular intervals.
-
Drug Administration: The this compound enantiomer or vehicle is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Neurotransmitter Analysis: The concentrations of norepinephrine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline levels collected before drug administration.
Signaling Pathways and Experimental Workflows
Caption: this compound's dual action on noradrenergic and serotonergic systems.
Caption: Workflow for a competitive radioligand binding assay.
References
Mirtazapine: A Comprehensive Technical Guide to its Receptor Binding Profile and Affinity Constants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirtazapine (B1677164) is a tetracyclic antidepressant with a unique pharmacological profile that distinguishes it from other classes of antidepressants. Its therapeutic efficacy is attributed to its complex interaction with a variety of neurotransmitter receptors. This technical guide provides an in-depth overview of this compound's receptor binding profile, including its affinity constants (Ki) for various receptors. Furthermore, it details the experimental methodologies used to determine these binding affinities and illustrates the key signaling pathways modulated by this compound.
This compound Receptor Binding Profile
This compound exhibits a high affinity for several key receptors, acting primarily as an antagonist. Its potent blockade of histamine (B1213489) H1 receptors is responsible for its sedative effects, while its interaction with serotonin (B10506) and adrenergic receptors contributes to its antidepressant and anxiolytic properties.[1][2] Unlike many other antidepressants, this compound has a low affinity for the serotonin and norepinephrine (B1679862) transporters, and it does not significantly inhibit monoamine reuptake.[3]
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Ki) of this compound for various human receptors. The Ki value is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | This compound Ki (nM) | Reference |
| Serotonin | 5-HT1A | 18 | [4] |
| 5-HT2A | 69 | [5] | |
| 5-HT2C | - | [3] | |
| 5-HT3 | - | [3] | |
| Adrenergic | α1 | Moderate Affinity | [6] |
| α2A | 15.49 | [5] | |
| α2C | 19.95 | [5] | |
| Histamine | H1 | Very High Affinity | [7] |
| Muscarinic | M1, M2, M3, M4, M5 | Low Affinity | [2] |
| Dopamine | D1, D2, D3, D4, D5 | Low Affinity | [2] |
Note: A dash (-) indicates that a precise Ki value was not available in the reviewed literature, although the affinity is known to be high or significant.
Key Signaling Pathways
This compound's therapeutic effects are mediated through its modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Noradrenergic and Serotonergic System Modulation
This compound's primary antidepressant action is attributed to its antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors.[8][9] This action blocks the negative feedback mechanism for norepinephrine and serotonin release, leading to increased neurotransmitter concentrations in the synaptic cleft.[10][11]
Serotonin 5-HT2 and 5-HT3 Receptor Blockade
This compound is a potent antagonist of 5-HT2A, 5-HT2C, and 5-HT3 receptors.[3][6] Blockade of these receptors is thought to contribute to its anxiolytic, sleep-improving, and anti-emetic properties, and may also mitigate some of the side effects associated with less specific serotonergic agents, such as sexual dysfunction and insomnia.[3][11]
Histamine H1 Receptor Inverse Agonism
This compound is a potent inverse agonist of the histamine H1 receptor.[3] This action is responsible for its prominent sedative effects.[6] Inverse agonism at the H1 receptor reduces the constitutive activity of the receptor, leading to a decrease in the activity of downstream signaling pathways such as the phospholipase C (PLC) and NF-κB pathways.[12]
Experimental Protocols: Radioligand Binding Assays
The determination of this compound's receptor binding affinities is typically achieved through competitive radioligand binding assays.[13][14][15] These assays measure the ability of unlabeled this compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
General Experimental Workflow
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Detailed Methodologies
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.[16][17]
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.[17]
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.[18]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[18]
-
Protein concentration is determined using a standard method such as the BCA assay.[17]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.[14]
-
Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]rauwolscine for α2-adrenergic receptors, [3H]ketanserin for 5-HT2A receptors, [3H]mepyramine for H1 receptors), and varying concentrations of unlabeled this compound.[4][5][19][20]
-
Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of a known non-radiolabeled ligand).[16]
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[14][18]
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.[14][17]
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.[17]
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.[14]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.[17]
-
The data are then plotted as the percentage of specific binding versus the logarithm of the this compound concentration.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve.[17]
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
Conclusion
This compound's distinct receptor binding profile, characterized by potent antagonism of α2-adrenergic, 5-HT2, 5-HT3, and H1 receptors, underlies its efficacy as an antidepressant with a unique side-effect profile. The quantitative assessment of its binding affinities through radioligand binding assays provides crucial information for understanding its mechanism of action and for the development of novel therapeutics. The detailed methodologies and signaling pathway illustrations provided in this guide offer a comprehensive technical resource for researchers and professionals in the field of pharmacology and drug development.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. This compound: an antidepressant with noradrenergic and specific serotonergic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Alpha-2 Blockers - Adrenergic Receptor Pharmacology - Pharmacology for Medicine [picmonic.com]
- 10. droracle.ai [droracle.ai]
- 11. youtube.com [youtube.com]
- 12. PathWhiz [pathbank.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Investigating the neuroprotective and anti-inflammatory properties of Mirtazapine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mirtazapine, a tetracyclic antidepressant, is well-established for its efficacy in treating major depressive disorder. Beyond its primary indication, a growing body of preclinical evidence highlights its significant neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the mechanisms underlying these effects, detailing the involved signaling pathways and summarizing key quantitative data from relevant studies. Furthermore, this document outlines detailed experimental protocols for assays crucial to investigating the neuroprotective and anti-inflammatory actions of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Neuroinflammation and oxidative stress are key pathological features in a wide range of neurological and psychiatric disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as major depressive disorder. Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in orchestrating the neuroinflammatory response. While acute microglial activation is a protective mechanism, chronic activation leads to the sustained release of pro-inflammatory cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO), contributing to neuronal damage and cognitive decline.[1]
This compound's unique pharmacological profile, characterized by its antagonist activity at α2-adrenergic, serotonin (B10506) 5-HT2 and 5-HT3, and histamine (B1213489) H1 receptors, underpins its antidepressant effects.[2][3] Emerging research now indicates that these receptor interactions also confer potent anti-inflammatory and neuroprotective activities. This guide delves into the molecular mechanisms driving these effects and provides practical methodologies for their investigation.
Mechanisms of Action
This compound exerts its neuroprotective and anti-inflammatory effects through a multi-faceted approach, targeting key signaling pathways involved in inflammation, oxidative stress, and neuronal survival.
Anti-inflammatory Properties
This compound has been shown to modulate the inflammatory response primarily by suppressing microglial activation and the subsequent production of pro-inflammatory mediators.
-
Inhibition of Microglial Activation: this compound attenuates the activation of microglia, as evidenced by the reduced expression of the microglial activation marker, Ionized calcium-binding adapter molecule 1 (Iba1).[1][4]
-
Suppression of Pro-inflammatory Cytokines: The drug significantly reduces the production and release of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-18 (IL-18), and Tumor Necrosis Factor-alpha (TNF-α).[1][5][6][7][8] Conversely, it has been shown to increase the levels of the anti-inflammatory cytokine IL-10.[5]
-
Modulation of Inflammasome Activity: this compound inhibits the activation of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, a key multiprotein complex that drives the maturation and secretion of IL-1β and IL-18.[1][4]
-
Inhibition of the NF-κB Pathway: this compound has been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[5]
Neuroprotective Properties
This compound's neuroprotective effects are mediated through its antioxidant actions and its ability to promote neuronal survival and plasticity.
-
Antioxidant Effects: this compound mitigates oxidative stress by reducing the production of ROS and NO.[1][4][9] It achieves this, in part, by downregulating the expression of NADPH oxidase 4 (NOX4), a major source of ROS in microglia.[1][4] Studies have also shown that this compound can reverse corticosterone-induced increases in lipid peroxidation.[10]
-
Upregulation of Neurotrophic Factors: Repeated administration of this compound increases the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus and cerebral cortex.[11][12] BDNF is a crucial neurotrophin that supports neuronal survival, growth, and synaptic plasticity. This effect is thought to be mediated, at least in part, by the upregulation of cAMP response element-binding protein (CREB).[11][12]
-
Modulation of the Glucocorticoid Receptor: this compound can influence the function of the glucocorticoid receptor (GR), which plays a key role in the stress response and HPA axis regulation.[13][14] By modulating GR function, this compound may counteract the detrimental effects of chronic stress and hypercortisolemia on neuronal health.[13][14]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the anti-inflammatory and neuroprotective effects of this compound.
Table 1: Anti-inflammatory Effects of this compound
| Parameter | Model System | Treatment | Effect | Reference |
| IL-1β mRNA | Isoflurane-stimulated BV2 microglia | 15 µM this compound | Significant decrease | [1] |
| IL-1β mRNA | Isoflurane-stimulated BV2 microglia | 30 µM this compound | Significant decrease | [1] |
| IL-18 mRNA | Isoflurane-stimulated BV2 microglia | 15 µM this compound | Significant decrease | [1] |
| IL-18 mRNA | Isoflurane-stimulated BV2 microglia | 30 µM this compound | Significant decrease | [1] |
| IL-1β Secretion | Isoflurane-stimulated BV2 microglia | 15 µM this compound | Significant decrease | [1] |
| IL-1β Secretion | Isoflurane-stimulated BV2 microglia | 30 µM this compound | Significant decrease | [1] |
| IL-18 Secretion | Isoflurane-stimulated BV2 microglia | 15 µM this compound | Significant decrease | [1] |
| IL-18 Secretion | Isoflurane-stimulated BV2 microglia | 30 µM this compound | Significant decrease | [1] |
| TNF-α | Rat model of neuropathic pain | 20 mg/kg this compound | Significant reduction in brain | [5] |
| TNF-α | Rat model of neuropathic pain | 30 mg/kg this compound | Significant reduction in brain | [5] |
| IL-1β | Rat model of neuropathic pain | 20 mg/kg this compound | Significant reduction in brain | [5] |
| IL-1β | Rat model of neuropathic pain | 30 mg/kg this compound | Significant reduction in brain | [5] |
| IL-10 | Rat model of neuropathic pain | 20 mg/kg this compound | Increased expression in brain | [5] |
| IL-10 | Rat model of neuropathic pain | 30 mg/kg this compound | Increased expression in brain | [5] |
| IL-1β (protein) | LPS-induced SAE mice | 10 mg/kg this compound | 214.7 pg/mg tissue (LPS) to 134.6 pg/mg tissue (LPS+this compound) | [6] |
| IL-6 (protein) | LPS-induced SAE mice | 10 mg/kg this compound | 35.2 pg/mg tissue (LPS) to 14.5 pg/mg tissue (LPS+this compound) | [6] |
| MCP-1 (protein) | LPS-induced SAE mice | 10 mg/kg this compound | 214.7 pg/mg tissue (LPS) to 134.6 pg/mg tissue (LPS+this compound) | [6] |
| TNF-α, IL-1β, IL-6, IL-18 | Spinal cord injury in rats | 10 and 30 mg/kg/day this compound | Decreased levels | [7] |
| IL-4, IL-10 | Spinal cord injury in rats | 10 and 30 mg/kg/day this compound | Increased levels | [7] |
Table 2: Neuroprotective and Antioxidant Effects of this compound
| Parameter | Model System | Treatment | Effect | Reference |
| Iba1 expression | Isoflurane-stimulated BV2 microglia | This compound | Attenuated increase | [1] |
| ROS production | Isoflurane-stimulated BV2 microglia | This compound | Mitigated increase | [1] |
| NOX4 expression | Isoflurane-stimulated BV2 microglia | This compound | Mitigated increase | [1] |
| TREM2 expression | Isoflurane-stimulated BV2 microglia | This compound | Restored reduced expression | [1] |
| BDNF mRNA | Rat hippocampus | 10 mg/kg this compound (14 days) | ~25% increase | [11][12] |
| BDNF mRNA | Rat cerebral cortex | 10 mg/kg this compound (14 days) | ~30-40% increase | [11][12] |
| Malondialdehyde (MDA) | Cisplatin-induced oxidative stress in rat brain | 30 mg/kg this compound | -60.50% reduction | [9] |
| Myeloperoxidase (MPO) | Cisplatin-induced oxidative stress in rat brain | 30 mg/kg this compound | -78.59% reduction | [9] |
| 8-OH-Guanine | Cisplatin-induced oxidative stress in rat brain | 30 mg/kg this compound | -38.10% reduction | [9] |
| Total Glutathione (tGSH) | Cisplatin-induced oxidative stress in rat brain | 30 mg/kg this compound | Restored to normal levels | [9] |
| Nitric Oxide (NO) | Cisplatin-induced oxidative stress in rat brain | 30 mg/kg this compound | Restored to normal levels | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Primary Microglia Culture
Objective: To isolate and culture primary microglia from neonatal rodent brains.
Materials:
-
Neonatal rat or mouse pups (P0-P3)
-
DMEM with 10% FBS and 1% Penicillin/Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Phosphate-buffered saline (PBS)
-
T75 culture flasks
-
Cell strainer (70 µm)
Protocol:
-
Euthanize neonatal pups and dissect brains in cold PBS.
-
Remove meninges and mince cortical tissue.
-
Digest tissue with Trypsin-EDTA and DNase I at 37°C.
-
Dissociate tissue into a single-cell suspension by gentle trituration.
-
Plate cells in T75 flasks and culture in a 37°C, 5% CO2 incubator.
-
After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.
-
Isolate microglia by shaking the flasks on an orbital shaker.
-
Collect the supernatant containing the detached microglia.
-
Centrifuge the cell suspension, resuspend the pellet in fresh media, and plate for experiments.
Cytokine Measurement by ELISA
Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or brain homogenates.
Materials:
-
ELISA kit for the specific cytokine of interest
-
96-well microplate
-
Plate reader
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Substrate solution
-
Stop solution
Protocol:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cytokine concentrations based on the standard curve.
Western Blot for NF-κB Activation
Objective: To assess the activation of the NF-κB pathway by measuring the levels of key proteins such as phosphorylated IκBα and the nuclear translocation of p65.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Prepare cytoplasmic and nuclear extracts from cell or tissue samples.
-
Determine protein concentration using a protein assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (β-actin for total and cytoplasmic fractions, lamin B1 for nuclear fraction).
Immunohistochemistry for Iba1
Objective: To visualize and quantify microglial activation in brain tissue sections by staining for the marker Iba1.
Materials:
-
Brain tissue sections (paraffin-embedded or frozen)
-
Antigen retrieval solution (if necessary)
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibody (anti-Iba1)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Deparaffinize and rehydrate paraffin-embedded sections, or fix and permeabilize frozen sections.
-
Perform antigen retrieval if required.
-
Block non-specific binding sites with blocking solution for 1 hour at room temperature.
-
Incubate sections with the primary anti-Iba1 antibody overnight at 4°C.
-
Wash sections with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash sections with PBS.
-
Counterstain with DAPI.
-
Mount coverslips onto slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Visualizations
Signaling Pathways
Caption: this compound's dual signaling pathways for anti-inflammatory and neuroprotective effects.
Experimental Workflow
Caption: Workflow for investigating this compound's properties in vitro and in vivo.
Conclusion
The evidence presented in this technical guide strongly supports the role of this compound as a promising agent with significant neuroprotective and anti-inflammatory properties. Its ability to modulate microglial activation, suppress pro-inflammatory cytokine production, inhibit the NF-κB and NLRP3 inflammasome pathways, mitigate oxidative stress, and enhance neurotrophic support highlights its therapeutic potential beyond its established antidepressant effects. The detailed experimental protocols provided herein offer a practical framework for researchers to further explore and validate these effects, paving the way for potential new applications of this compound in the treatment of a range of neurological and psychiatric disorders characterized by neuroinflammation and neuronal damage. Further clinical investigation is warranted to translate these promising preclinical findings into tangible therapeutic benefits for patients.
References
- 1. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. TUNEL assay [bio-protocol.org]
- 5. youtube.com [youtube.com]
- 6. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 10. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 11. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 14. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Mirtazapine's Dichotomous Influence on Monoamine Systems: A Technical Guide to Reuptake vs. Release Mechanisms
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Mirtazapine (B1677164), a tetracyclic antidepressant, exhibits a unique pharmacological profile that distinguishes it from typical monoamine reuptake inhibitors. Its therapeutic efficacy is primarily attributed to the enhanced release of monoamines, particularly norepinephrine (B1679862) and serotonin (B10506), rather than the inhibition of their reuptake. This technical guide provides an in-depth analysis of this compound's mechanisms of action, focusing on a comparative evaluation of its effects on monoamine reuptake versus release. Quantitative data from binding affinity studies are presented, alongside detailed protocols for key experimental methodologies that have been instrumental in elucidating these mechanisms. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of this compound's complex pharmacology.
Introduction
This compound is classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).[1] Unlike selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), this compound's primary mechanism does not involve the blockade of monoamine transporters.[2][3] Instead, its principal action is the antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors, which leads to an increased release of both norepinephrine and serotonin.[4] This guide will dissect the experimental evidence that substantiates this mechanism, providing a clear distinction between its potent effects on monoamine release and its negligible impact on reuptake.
This compound and Monoamine Reuptake: A Quantitative Analysis
This compound's interaction with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine (B1211576) transporter (DAT) is characterized by a notably low affinity. This lack of significant binding to monoamine transporters underscores that its antidepressant effects are not mediated by reuptake inhibition.[2][3]
Binding Affinity Data
Radioligand binding assays have been employed to determine the affinity of this compound for monoamine transporters. The resulting inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized in the table below. Higher Ki and IC50 values are indicative of lower binding affinity.
| Transporter | Ligand/Substrate | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| SERT | [3H]Citalopram | Human | Binding | >10,000 | - | [5] |
| NET | [3H]Nisoxetine | Human | Binding | >10,000 | - | [5] |
| DAT | [3H]WIN 35,428 | Rat | Binding | >10,000 | - | [6] |
| 5-HT Reuptake | - | - | Competition | - | >100 | [6] |
Table 1: this compound Binding Affinity for Monoamine Transporters
The data clearly demonstrates that this compound possesses a very low affinity for SERT, NET, and DAT, with Ki values in the micromolar range, which is not considered pharmacologically significant for a primary mechanism of action.[5] Positron Emission Tomography (PET) studies in humans have further confirmed that this compound does not occupy the serotonin transporter at clinically relevant doses.[1][7]
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters
The following protocol is a generalized representation of the methodology used to determine the binding affinity of a compound like this compound for monoamine transporters.
Objective: To determine the in vitro binding affinity (Ki) of this compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Materials:
-
Cell membranes prepared from cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known transporter inhibitor like fluoxetine (B1211875) for SERT).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target transporter in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
This compound and Monoamine Release: The Core Mechanism
The primary antidepressant action of this compound stems from its ability to enhance the release of norepinephrine and serotonin through the blockade of presynaptic α2-adrenergic receptors.[4]
Signaling Pathway of this compound-Induced Monoamine Release
This compound acts as an antagonist at two key types of presynaptic α2-adrenergic receptors:
-
α2-Autoreceptors: Located on noradrenergic neurons, these receptors normally provide negative feedback, inhibiting further norepinephrine release. By blocking these receptors, this compound disinhibits the neuron, leading to a significant increase in norepinephrine release into the synaptic cleft.[8]
-
α2-Heteroreceptors: Situated on serotonergic nerve terminals, these receptors are activated by norepinephrine, which in turn inhibits serotonin release. This compound's antagonism of these heteroreceptors prevents this inhibitory effect, resulting in an enhanced release of serotonin.[8][9]
This dual action leads to a robust increase in the synaptic concentrations of both norepinephrine and serotonin, which is believed to mediate its therapeutic effects.
Caption: this compound's antagonism of α2-adrenoceptors.
Experimental Protocol: In Vivo Microdialysis for Monoamine Release
In vivo microdialysis is a powerful technique for measuring extracellular levels of neurotransmitters in the brains of freely moving animals, providing direct evidence of drug-induced changes in monoamine release.
Objective: To measure the effect of this compound administration on extracellular levels of norepinephrine and serotonin in a specific brain region (e.g., the prefrontal cortex or hippocampus) of a rat.
Materials:
-
Male Wistar rats.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
A syringe pump for perfusion.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
This compound solution for administration (e.g., subcutaneous injection).
-
A fraction collector to collect dialysate samples.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for monoamine analysis.
Procedure:
-
Surgical Implantation of Microdialysis Probe: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region according to precise stereotaxic coordinates.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Probe Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse it with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular monoamine concentrations.
-
This compound Administration: Administer this compound to the animal via the desired route (e.g., subcutaneous injection).
-
Post-Drug Sample Collection: Continue to collect dialysate samples for several hours following drug administration to monitor changes in norepinephrine and serotonin levels.
-
Sample Analysis: Analyze the collected dialysate samples using an HPLC-ED system to quantify the concentrations of norepinephrine and serotonin.
-
Data Analysis: Express the post-drug monoamine concentrations as a percentage of the baseline levels and plot the data over time to visualize the effect of this compound on monoamine release.
Caption: Workflow for an in vivo microdialysis experiment.
Comparative Analysis and Conclusion
The experimental evidence presents a clear dichotomy in this compound's effects on monoamine systems. While its interaction with monoamine reuptake transporters is negligible, as demonstrated by high Ki values and a lack of transporter occupancy, its impact on monoamine release is profound and pharmacologically significant.
The primary mechanism of action of this compound is the antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors. This leads to a disinhibition of noradrenergic neurons and an increased release of norepinephrine. Concurrently, the blockade of α2-heteroreceptors on serotonergic terminals enhances serotonin release. This dual enhancement of noradrenergic and serotonergic neurotransmission is the cornerstone of its antidepressant efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 5. Research Portal [scholarship.miami.edu]
- 6. In vivo effects of the simultaneous blockade of serotonin and norepinephrine transporters on serotonergic function. Microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Interaction of the antidepressant this compound with alpha2-adrenoceptors modulating the release of 5-HT in different rat brain regions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Mirtazapine's Modulation of Glutamatergic and GABAergic Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirtazapine (B1677164), a noradrenergic and specific serotonergic antidepressant (NaSSA), is primarily recognized for its efficacy in treating major depressive disorder.[1] Its unique pharmacological profile, characterized by potent antagonism of α2-adrenergic, serotonin (B10506) 5-HT2 and 5-HT3, and histamine (B1213489) H1 receptors, distinguishes it from other classes of antidepressants.[2][3] While its primary mechanism is understood to enhance noradrenergic and serotonergic neurotransmission, a growing body of evidence indicates that this compound also plays a significant role in modulating the brain's principal excitatory (glutamatergic) and inhibitory (GABAergic) systems. This guide provides an in-depth technical overview of the current understanding of this compound's interaction with these critical neurotransmitter systems, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved.
Core Mechanism of Action: An Indirect Influence on Glutamate (B1630785) and GABA
This compound's primary mechanism of action does not involve direct binding to glutamate or GABA receptors. Current research has not established significant binding affinity of this compound for NMDA or GABA receptors.[4] Instead, its influence on the glutamatergic and GABAergic systems is largely indirect, stemming from its potent effects on norepinephrine (B1679862) and serotonin levels.
By antagonizing presynaptic α2-adrenergic autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons, this compound increases the firing rate of these neurons and enhances the release of both norepinephrine (NE) and serotonin (5-HT).[2][5] This surge in monoamine levels subsequently modulates the activity of glutamatergic and GABAergic neurons through various receptor interactions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on the glutamatergic and GABAergic systems.
Table 1: Effects of this compound on Glutamate and GABA Concentrations
| Brain Region | Animal Model | This compound Dose & Duration | Change in Glutamate | Change in GABA | Reference |
| Nucleus Accumbens | Chronic Mild Stress (Rats) | 16 mg/kg/day (i.p.) for 3 weeks | Decreased | Increased | [6] |
| Hippocampus | Maternal Depression (Rats) | Not specified | Normalized to control levels | Normalized to control levels | [7] |
Table 2: Effects of this compound on Receptor Function and Gene Expression
| Target | Brain Region | Animal Model | This compound Dose & Duration | Key Findings | Reference |
| GABAergic & Glutamatergic Receptor Activity | Cortex & Brainstem | MeCP2-null mice (Rett Syndrome model) | 50 mg/kg for 2 weeks | Re-established receptor activity | [8] |
| Brain-Derived Neurotrophic Factor (BDNF) mRNA | Hippocampus | Healthy Rats | 10 mg/kg (twice daily) for 14 days | Increased by 24.0% | [9] |
| Brain-Derived Neurotrophic Factor (BDNF) mRNA | Cerebral Cortex | Healthy Rats | 10 mg/kg (twice daily) for 14 days | Increased by 41.5% | [9] |
Experimental Protocols
This section details the methodologies employed in key studies to elucidate the effects of this compound on glutamatergic and GABAergic systems.
Animal Models of Depression
-
Chronic Mild Stress (CMS) in Rats: This model induces anhedonia, a core symptom of depression, by exposing rats to a series of unpredictable, mild stressors over several weeks. The efficacy of antidepressant treatment, such as with this compound, is often assessed by the reversal of this anhedonic state, measured by the sucrose (B13894) preference test.[6]
-
Maternal Depression Model in Rats: This model investigates the impact of stress during the pre-gestational period on neurochemical profiles. The study by Maková et al. (2023) utilized this model to assess the effects of this compound on hippocampal glutamate and GABA levels.[7]
In Vivo Neurotransmitter Measurement
-
Proton Magnetic Resonance Spectroscopy (¹H-MRS): This non-invasive neuroimaging technique allows for the in vivo quantification of various neurochemicals in specific brain regions. It has been used to measure changes in glutamate (and its composite measure with glutamine, Glx) and GABA concentrations in the hippocampus of rats following this compound treatment.[7]
-
General Protocol: Animals are typically anesthetized and placed in a stereotactic frame within the MRI scanner. A specific voxel (volume of interest) is selected in the brain region of interest (e.g., hippocampus). A specialized pulse sequence, such as MEGA-PRESS, is often used to edit the spectral data and accurately quantify the low-concentration GABA signal, separating it from overlapping signals of more abundant metabolites.[10][11]
-
-
In Vivo Microdialysis: This technique is used to measure extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. A microdialysis probe with a semipermeable membrane is stereotactically implanted. The probe is perfused with an artificial cerebrospinal fluid, and the collected dialysate is analyzed, typically by high-performance liquid chromatography (HPLC), to determine the concentrations of glutamate and GABA.[12][13][14]
Electrophysiological Recordings
-
Xenopus Oocyte Expression System: This technique is used to study the function of ion channels and receptors. Cell membranes from the brains of animals treated with this compound are injected into Xenopus oocytes. The oocytes then express the receptors and channels present in the original brain tissue on their surface. Two-electrode voltage-clamp recordings are then used to measure the currents elicited by the application of specific neurotransmitters, such as GABA and glutamate, providing a measure of receptor activity.[8]
Molecular Biology Techniques
-
Northern Blot: This technique is used to measure the expression levels of specific messenger RNA (mRNA) molecules. In the context of this compound research, it has been used to quantify the changes in BDNF mRNA levels in the hippocampus and cerebral cortex of rats following chronic this compound administration.[9]
-
Western Blot: This method is used to detect and quantify specific proteins in a tissue sample. It can be employed to measure the expression levels of different GABA-A or NMDA receptor subunits.[15][16][17]
-
General Protocol: Brain tissue is homogenized, and proteins are extracted and separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane and incubated with primary antibodies specific to the target protein (e.g., GABA-A receptor α1 subunit). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection and quantification.[15][16][17]
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in this compound's modulation of the glutamatergic and GABAergic systems.
Caption: this compound's primary mechanism of action.
Caption: Downstream effects of this compound on neurotransmitter systems.
Detailed Signaling Cascades
-
Noradrenergic Modulation of Glutamate: Increased norepinephrine from the locus coeruleus can act on α1-adrenergic receptors on glutamatergic neurons, leading to their excitation and enhanced glutamate release.[18][19] This signaling is often mediated through the protein kinase C (PKC) pathway.[18]
-
Serotonergic Modulation of Glutamate: Serotonin's effect on glutamate release is complex. Activation of presynaptic 5-HT1A receptors on glutamatergic terminals can inhibit glutamate release.[5][20] This is a key mechanism through which increased serotonin can dampen excessive glutamatergic activity.
-
Serotonergic Modulation of GABA: Increased serotonin can enhance GABAergic transmission. Activation of 5-HT2A receptors, which are expressed on GABAergic interneurons, can lead to their depolarization and increased GABA release.[10][21][22] This provides a mechanism for enhanced inhibitory tone in certain brain circuits.
-
Neurotrophic Factor Signaling: A significant downstream effect of enhanced monoaminergic transmission is the activation of intracellular signaling cascades that promote neuroplasticity. Both norepinephrine and serotonin can, through their respective receptors, lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[23] Activated CREB then promotes the transcription of genes involved in neuronal survival and function, most notably Brain-Derived Neurotrophic Factor (BDNF).[6][9][23] Chronic this compound administration has been shown to increase BDNF mRNA levels in the hippocampus and cerebral cortex.[9]
Conclusion
This compound's therapeutic effects extend beyond its primary action on noradrenergic and serotonergic systems to encompass a significant, albeit indirect, modulation of glutamatergic and GABAergic neurotransmission. The evidence suggests that this compound can restore a healthy balance between excitation and inhibition in the brain, which may be disrupted in depressive disorders. This is achieved through a complex interplay of receptor interactions that ultimately influence the release of glutamate and GABA and promote neuroplasticity through pathways involving CREB and BDNF.
For drug development professionals, these findings highlight the potential for designing novel antidepressants that more directly target the glutamatergic and GABAergic systems, potentially offering faster onset of action and improved efficacy. For researchers and scientists, further investigation into the precise molecular mechanisms underlying this compound's modulatory effects, including its impact on specific receptor subunit expression and downstream signaling components, will be crucial for a more complete understanding of its therapeutic profile. The experimental protocols outlined in this guide provide a foundation for such future research endeavors.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. 5HT1A Receptors Inhibit Glutamate Inputs to Cardiac Vagal Neurons Post-Hypoxia/Hypercapnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Noradrenergic Activation of BDNF Translation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological treatment with this compound rescues cortical atrophy and respiratory deficits in MeCP2 null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repeated treatment with mirtazepine induces brain-derived neurotrophic factor gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential expression of γ-aminobutyric acid receptor A (GABAA) and effects of homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GABAA Receptor Regulation after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]
- 20. Serotonin 5-HT1A and 5-HT1B receptor-mediated inhibition of glutamatergic transmission onto rat basal forebrain cholinergic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 5-HT2A receptor activation normalizes stress-induced dysregulation of GABAergic signaling in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. jpp.krakow.pl [jpp.krakow.pl]
An In-depth Technical Guide on the Downstream Signaling Pathways of Mirtazapine Receptor Binding
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Mirtazapine (B1677164) is a tetracyclic antidepressant with a unique and complex pharmacodynamic profile. Its therapeutic efficacy is derived not from monoamine reuptake inhibition, but from its potent antagonist and inverse agonist activity at several key G-protein coupled receptors (GPCRs). This guide elucidates the primary downstream signaling cascades affected by this compound's binding to histamine (B1213489) H₁, serotonin (B10506) 5-HT₂, and α₂-adrenergic receptors. By presenting quantitative binding data, detailed experimental methodologies, and visual pathway diagrams, this document serves as a comprehensive technical resource for professionals engaged in neuropsychopharmacology and drug development.
Introduction to this compound's Mechanism of Action
This compound, classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA), exerts its clinical effects through a distinct mechanism of receptor blockade.[1][2][3] Unlike typical antidepressants such as SSRIs or TCAs, it does not significantly inhibit the reuptake of serotonin, norepinephrine (B1679862), or dopamine (B1211576).[4] Instead, its primary actions are potent antagonism or inverse agonism at α₂-adrenergic, 5-HT₂, and histamine H₁ receptors.[4][5] This multi-receptor profile is responsible for both its antidepressant and anxiolytic effects, as well as its notable side effects like sedation and increased appetite.[1][2]
Receptor Binding Profile and Quantitative Data
The affinity of this compound for its various receptor targets is a critical determinant of its pharmacological effects. The equilibrium dissociation constant (Kᵢ) is a measure of this affinity, where a lower value indicates stronger binding. This compound demonstrates high affinity for several key receptors, as summarized below.
| Receptor Target | Action | Binding Affinity (Kᵢ, nM) | Species | Reference(s) |
| Histamine H₁ | Inverse Agonist | 1.6 | Human | [6] |
| Serotonin 5-HT₂A | Antagonist | 6 - 18 | Human, Rat | [4][6] |
| Serotonin 5-HT₂C | Inverse Agonist | 39 | Human | [4] |
| Adrenergic α₂A | Antagonist | 20 | Human | [4] |
| Adrenergic α₂C | Antagonist | 18 | Human | [4] |
| Serotonin 5-HT₃ | Antagonist | - | - | [1][2][4] |
| Muscarinic M₁-M₅ | Antagonist | > 670 | Human | [1][4] |
Note: Data is compiled from various sources and experimental conditions. Kᵢ values can vary between studies.
Downstream Signaling Pathways
This compound's interaction with each receptor initiates or inhibits specific intracellular signaling cascades. The following sections detail these pathways.
Histamine H₁ Receptor: Inverse Agonism
This compound is an exceptionally potent inverse agonist at the H₁ receptor, which is constitutively active and coupled to the Gαq/11 family of G-proteins.[4] Inverse agonism by this compound suppresses this basal activity, leading to a profound reduction in the production of second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This blockade of the PLC pathway is the primary mechanism behind this compound's powerful sedative and appetite-stimulating effects.[1][7]
Serotonin 5-HT₂A and 5-HT₂C Receptors: Antagonism
This compound is a potent antagonist of the 5-HT₂A and 5-HT₂C receptors, both of which are also coupled to the Gαq/11-PLC-IP₃/DAG pathway.[4][8] By blocking the binding of serotonin to these receptors, this compound prevents the downstream signaling that is often associated with anxiety, insomnia, and sexual dysfunction—side effects commonly seen with SSRIs.[1][7] Furthermore, 5-HT₂A antagonism is believed to contribute to this compound's anxiolytic properties and its ability to promote slow-wave sleep.[7] Blockade of 5-HT₂C receptors can lead to a disinhibition of dopamine and norepinephrine release in the prefrontal cortex, contributing to its antidepressant effects.[4]
α₂-Adrenergic Receptors: Antagonism
This compound's classification as a NaSSA stems primarily from its antagonism of central presynaptic α₂-adrenergic receptors.[1][2][5] These receptors function as inhibitory autoreceptors on noradrenergic neurons and as heteroreceptors on serotonergic neurons.[4] They are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) levels, and subsequently reduce neurotransmitter release.
By blocking these receptors, this compound "cuts the brakes" on norepinephrine (NE) and serotonin (5-HT) release.[7]
-
α₂-Autoreceptor Antagonism: On noradrenergic neurons, this action disinhibits the neuron, leading to increased NE release.[7]
-
α₂-Heteroreceptor Antagonism: On serotonergic axon terminals, this action blocks the inhibitory effect of NE, leading to increased 5-HT release.[4][9]
This dual enhancement of noradrenergic and serotonergic neurotransmission is a cornerstone of its antidepressant efficacy.[1][4][]
Experimental Protocols
The characterization of this compound's receptor interactions relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay (for Kᵢ Determination)
This assay quantifies the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.[11][12]
Objective: To determine the inhibition constant (Kᵢ) of this compound at a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
Radiolabeled ligand specific for the receptor (e.g., [³H]pyrilamine for H₁, [³H]ketanserin for 5-HT₂A, [³H]rauwolscine for α₂).[6]
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[13]
-
Wash Buffer (ice-cold Assay Buffer).
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[13]
-
96-well plates, scintillation vials, scintillation fluid, and a scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound. Dilute the radioligand in Assay Buffer to a concentration near its Kₔ. Dilute the cell membranes to an appropriate concentration in Assay Buffer.[14]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled ligand.
-
Competition: Membranes + Radioligand + varying concentrations of this compound.[14]
-
-
Incubation: Incubate the plate for 60-90 minutes at a specified temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[13][14]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[13]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[13]
-
Functional Assays: cAMP and Calcium Flux
Functional assays measure the cellular response to receptor modulation, confirming whether a compound is an agonist, antagonist, or inverse agonist.
A. cAMP Assay (for Gαi/o- and Gαs-coupled receptors): This assay is used for α₂-adrenergic receptors (Gαi). Since this compound is an antagonist, the assay measures its ability to block an agonist-induced decrease in cAMP.
-
Cell Culture: Culture cells expressing the α₂-receptor.
-
Antagonist Pre-incubation: Treat cells with varying concentrations of this compound for 15-30 minutes.[15]
-
Agonist Stimulation: Add a known α₂-agonist (e.g., clonidine) at its EC₅₀-EC₈₀ concentration, along with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate basal cAMP production.[15][16]
-
Lysis and Detection: After incubation (e.g., 30 minutes), lyse the cells and measure cAMP levels using a detection kit (e.g., HTRF, AlphaScreen, or ELISA).[16][17]
-
Analysis: this compound's antagonism will be observed as a dose-dependent reversal of the agonist-induced inhibition of the forskolin effect.
B. Calcium Flux / IP₁ Assay (for Gαq-coupled receptors): This assay is used for H₁ and 5-HT₂ receptors. It measures this compound's ability to block an agonist-induced increase in intracellular calcium or its metabolite, IP₁.[18]
-
Cell Culture & Dye Loading: Culture cells expressing the target receptor. For calcium flux, load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).[19]
-
Antagonist Pre-incubation: Treat cells with varying concentrations of this compound.[18][19]
-
Agonist Stimulation: Add a known agonist (e.g., histamine for H₁, serotonin for 5-HT₂) at its EC₈₀ concentration.[18][19]
-
Detection:
-
Analysis: this compound's antagonism will be seen as a dose-dependent inhibition of the agonist-induced signal. For inverse agonism at H₁ receptors, this compound will decrease the basal signal in the absence of an agonist.
Conclusion
The therapeutic profile of this compound is a direct consequence of its complex interactions with multiple GPCRs and their downstream signaling pathways. Its potent inverse agonism at H₁ receptors and antagonism at 5-HT₂ receptors contribute to its sedative and anxiolytic properties, while its primary antidepressant effect is driven by the disinhibition of norepinephrine and serotonin release via α₂-adrenergic receptor antagonism. A thorough understanding of these molecular mechanisms, supported by quantitative binding data and functional assays, is essential for the rational design and development of next-generation neuropsychiatric therapeutics. This guide provides a foundational framework for researchers and scientists working to unravel the complexities of CNS drug action.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: an antidepressant with noradrenergic and specific serotonergic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. youtube.com [youtube.com]
- 8. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Pharmacogenomic Markers Influencing Mirtazapine Response and Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key pharmacogenomic markers that influence the response to and metabolism of the atypical antidepressant, mirtazapine (B1677164). The information presented herein is intended to support research and development efforts in the field of personalized medicine for psychiatric disorders.
Introduction to this compound Pharmacogenomics
This compound is an atypical antidepressant with a complex pharmacological profile, acting as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its efficacy and tolerability can vary significantly among individuals, a phenomenon partly attributable to genetic variations. Understanding the impact of these genetic markers on this compound's pharmacokinetics (PK) and pharmacodynamics (PD) is crucial for optimizing therapeutic strategies, minimizing adverse drug reactions (ADRs), and developing personalized dosing guidelines.
The primary focus of this compound pharmacogenomics lies in two main areas:
-
Metabolism: Genes encoding cytochrome P450 (CYP) enzymes that are responsible for breaking down this compound.
-
Drug Target Response: Genes encoding the receptors and transporters that this compound interacts with to exert its therapeutic effects.
Pharmacokinetic Markers: The Role of Cytochrome P450 Enzymes
This compound is extensively metabolized in the liver, primarily by the CYP450 enzyme system. Genetic polymorphisms in these enzymes can lead to significant inter-individual differences in drug clearance, plasma concentrations, and consequently, clinical outcomes.
Cytochrome P450 2D6 (CYP2D6)
CYP2D6 is a highly polymorphic enzyme responsible for the 8-hydroxylation of this compound, a major metabolic pathway.[1] The CYP2D6 gene is characterized by a large number of alleles, leading to four main phenotypes:
-
Poor Metabolizers (PMs): Carry two non-functional alleles.
-
Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele, or two reduced-function alleles.
-
Normal Metabolizers (NMs): Carry two functional alleles.
-
Ultrarapid Metabolizers (UMs): Carry multiple copies of functional alleles.
Genetic variations in CYP2D6 have a significant impact on the pharmacokinetics of this compound, particularly its S(+) enantiomer.[2] PMs exhibit reduced clearance and consequently higher plasma concentrations of this compound, which may increase the risk of adverse effects. Conversely, UMs may have lower plasma concentrations, potentially leading to a lack of therapeutic efficacy at standard doses.
Cytochrome P450 2B6 (CYP2B6)
CYP2B6 is another key enzyme involved in this compound metabolism. The CYP2B66 allele has been associated with reduced enzyme function. Studies have shown that patients with the CYP2B66/*6 genotype may experience a more significant reduction in depressive symptoms when treated with this compound, possibly due to altered metabolism of the drug.[3][4]
Other Contributing CYP Enzymes
-
CYP1A2 and CYP3A4: These enzymes are also involved in the metabolism of this compound, contributing to its N-demethylation and N-oxidation.[1] While their individual impact may be less pronounced than that of CYP2D6, variations in these genes can still contribute to the overall variability in this compound metabolism.
-
CYP3A5: The CYP3A5 genotype has been shown to influence the trough plasma concentration-to-dose ratio of this compound.[5]
Pharmacodynamic Markers: The Role of Serotonin (B10506) Receptors
The therapeutic effects of this compound are mediated through its interaction with various neurotransmitter receptors. Genetic variations in the genes encoding these receptors can influence an individual's response to the drug.
5-Hydroxytryptamine (Serotonin) Receptor 2A (HTR2A)
This compound is a potent antagonist of the 5-HT2A receptor. Polymorphisms in the HTR2A gene, such as the -1438A/G (rs6311) and 102T/C (rs6313) single nucleotide polymorphisms (SNPs), have been investigated as potential predictors of this compound response and side effects.
While some studies have suggested an association between these polymorphisms and certain clinical outcomes, such as improvement in sleep, the overall evidence regarding their impact on the antidepressant efficacy of this compound is inconsistent.[6][7] One study found no effect of the HTR2A 102 T/C genotype on this compound-related side effects.[7][8] A meta-analysis of antidepressants in general suggested that the 102T/C polymorphism might be associated with a reduced risk of side effects.[9]
Data Presentation
The following tables summarize the quantitative data on the influence of key pharmacogenomic markers on this compound pharmacokinetics and clinical response.
Table 1: Influence of CYP2D6 Genotype on this compound Pharmacokinetics
| CYP2D6 Phenotype | Total Clearance (S+ enantiomer) (L/min) | Dose/Weight Adjusted AUC (ng·h/mL)/(mg/kg) | Median Cmax (μg/L) |
| Poor Metabolizer (PM) | 1.3 | 2049.28 | 129 |
| Intermediate Metabolizer (IM) | - | 1613.63 | - |
| Normal Metabolizer (NM/EM) | 2.3 | 1516.62 | 159 |
| Ultrarapid Metabolizer (UM) | 3.4 | 1516.62 | 76 |
| Data compiled from multiple sources.[6][7][10] |
Table 2: Allele Frequencies of Key Pharmacogenomic Markers in Different Populations
| Gene | Allele | Caucasian Frequency (%) | Asian Frequency (%) | African Frequency (%) |
| CYP2D6 | Functional Alleles | ~71 | ~50 | ~50 |
| Non-functional Alleles (e.g., 4) | ~26 | Low | ~6.3 | |
| Reduced-function Alleles (e.g., *10, *17) | Low | ~41 (10) | ~35 (17) | |
| CYP2B6 | 6 | ~25-30 | ~10-20 | ~30-50 |
| HTR2A | 102T/C (rs6313) C allele | ~40-50 | ~50-60 | ~70-80 |
| -1438A/G (rs6311) G allele | ~50-60 | ~40-50 | ~20-30 | |
| Frequencies are approximate and can vary between specific subpopulations. |
Table 3: Association of HTR2A Polymorphisms with this compound Clinical Outcomes
| Polymorphism | Outcome | Finding | Odds Ratio (OR) / p-value |
| -1438A/G (rs6311) | Overall Antidepressant Response (HAMD score) | No significant association found. | - |
| Sleep Improvement | GG genotype associated with less improvement in sleep. | p = 0.017 | |
| 102T/C (rs6313) | This compound Side Effects | No significant effect observed. | - |
| Findings are based on limited and sometimes conflicting studies.[6][7] |
Experimental Protocols
This section outlines representative methodologies for key experiments in this compound pharmacogenomic research.
Genotyping of Pharmacogenomic Markers
Objective: To determine the genotype of an individual for key pharmacogenomic markers (e.g., CYP2D6, CYP2B6, HTR2A).
Methodology: Polymerase Chain Reaction (PCR) and DNA Sequencing
-
DNA Extraction: Genomic DNA is extracted from whole blood or saliva samples using a commercially available DNA extraction kit. DNA quality and quantity are assessed using spectrophotometry.
-
PCR Amplification: Specific primers are designed to amplify the regions of the gene containing the polymorphisms of interest. The PCR reaction mixture typically contains the genomic DNA template, primers, DNA polymerase, dNTPs, and a PCR buffer.
-
PCR Cycling: The PCR is performed in a thermal cycler with specific cycling conditions (denaturation, annealing, and extension temperatures and times) optimized for each primer set.
-
Genotype Analysis:
-
Sanger Sequencing: The amplified PCR product is purified and sequenced. The resulting sequence is then compared to a reference sequence to identify the specific alleles present.
-
Real-Time PCR with Allele-Specific Probes (e.g., TaqMan): This method uses fluorescently labeled probes that are specific to each allele. The genotype is determined by detecting which fluorescent signal is generated during the PCR.
-
Microarray Analysis: Commercially available pharmacogenomic microarrays can simultaneously genotype a large number of polymorphisms across multiple genes.
-
Quantification of this compound and its Metabolites in Plasma
Objective: To measure the concentration of this compound and its major metabolites (e.g., N-desmethylthis compound, 8-hydroxythis compound) in patient plasma samples.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
An internal standard (e.g., a deuterated analog of this compound) is added to a known volume of plasma.
-
Proteins are precipitated by adding a solvent such as acetonitrile (B52724) or methanol, followed by centrifugation.
-
The supernatant is collected and may be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a C18 column using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard are monitored.
-
-
Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytes.
Assessment of Clinical Response and Side Effects
Objective: To evaluate the efficacy and tolerability of this compound treatment.
Methodology: Standardized Clinical Rating Scales
-
Hamilton Depression Rating Scale (HAM-D):
-
A clinician-administered scale used to assess the severity of depressive symptoms. The 17-item version (HAM-D17) is most commonly used.
-
The interview should be conducted by a trained and calibrated rater to ensure consistency. A semi-structured interview guide is often used to standardize the administration.
-
Each item is scored on a 3- or 5-point scale, and the total score reflects the overall severity of depression.
-
-
Montgomery-Åsberg Depression Rating Scale (MADRS):
-
Another clinician-administered scale designed to be sensitive to changes in depression severity with treatment.
-
It consists of 10 items, each rated on a 7-point scale.
-
Similar to the HAM-D, standardized training and administration procedures are crucial for reliable data.
-
-
Adverse Event Monitoring:
-
Side effects are systematically recorded at each study visit using a standardized questionnaire or by open-ended questioning.
-
The severity and relationship of each adverse event to the study medication are assessed and documented.
-
Mandatory Visualizations
This compound Metabolic Pathways
Caption: this compound metabolism via hydroxylation, demethylation, and oxidation.
Experimental Workflow for a this compound Pharmacogenomic Study
Caption: Workflow of a typical this compound pharmacogenomic study.
Conclusion and Future Directions
The pharmacogenomics of this compound is a rapidly evolving field with the potential to significantly impact clinical practice. Genetic variations in metabolic enzymes, particularly CYP2D6 and CYP2B6, have a clear influence on the pharmacokinetic profile of this compound. While the role of pharmacodynamic markers like HTR2A is still being elucidated, continued research is likely to uncover additional genetic factors that contribute to the variability in treatment response.
Future research should focus on:
-
Conducting large-scale, well-designed clinical trials to validate the clinical utility of pharmacogenomic testing for this compound.
-
Investigating the role of other candidate genes and pathways in this compound response.
-
Developing and implementing evidence-based clinical practice guidelines for pharmacogenomic-guided this compound therapy.
-
Assessing the cost-effectiveness of a personalized approach to this compound prescribing.
By integrating pharmacogenomic information into clinical decision-making, we can move towards a more precise and effective use of this compound in the treatment of depression.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.arizona.edu [repository.arizona.edu]
- 3. Personalized medicine in psychiatry: problems and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gene-Based Association Analysis Suggests Association of HTR2A With Antidepressant Treatment Response in Depressed Patients [frontiersin.org]
- 5. Gene-Based Association Analysis Suggests Association of HTR2A With Antidepressant Treatment Response in Depressed Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of serotonin receptor 2A gene polymorphism on this compound response in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ils.unc.edu [ils.unc.edu]
- 8. Stanford research finds gene variations that alter antidepressant side effects [med.stanford.edu]
- 9. Associations between the 1438A/G, 102T/C, and rs7997012G/A polymorphisms of HTR2A and the safety and efficacy of antidepressants in depression: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacogenetics of antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]
Mirtazapine's Effect on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of mirtazapine (B1677164) on the hypothalamic-pituitary-adrenal (HPA) axis. This compound, an atypical antidepressant, exhibits a unique neurochemical profile that distinguishes it from typical reuptake inhibitors. Its primary mechanism involves antagonism at central presynaptic α2-adrenergic autoreceptors and heteroreceptors, as well as potent blockade of postsynaptic serotonin (B10506) 5-HT2 and 5-HT3 receptors, and histamine (B1213489) H1 receptors.[1][2][3] This guide synthesizes findings from key clinical and preclinical studies, focusing on quantitative hormonal changes, the underlying mechanisms of action, and detailed experimental protocols used in this research area.
Core Mechanism of HPA Axis Modulation
The HPA axis is a critical neuroendocrine system that regulates the body's response to stress. Hyperactivity of this axis is a consistent biological finding in a significant portion of patients with major depressive disorder.[4] this compound's influence on the HPA axis is not direct but is believed to be a consequence of its complex receptor pharmacology.
Unlike selective serotonin reuptake inhibitors (SSRIs) or norepinephrine (B1679862) reuptake inhibitors (NRIs), which can acutely stimulate the HPA axis, this compound has been shown to acutely inhibit cortisol and Adrenocorticotropic hormone (ACTH) secretion.[5][6] This inhibitory effect is likely mediated by its potent antagonism of 5-HT2 and/or H1 receptors, which are involved in the regulation of corticotropin-releasing hormone (CRH) and vasopressin from the hypothalamus.[6][7] Preclinical in vitro studies using rat hypothalamic explants have demonstrated that this compound can reduce both basal and potassium-stimulated CRH release in a concentration-dependent manner, through a mechanism that appears independent of CRH gene expression.[8][9]
Quantitative Effects on HPA Axis Hormones
Numerous studies have quantified the impact of this compound on HPA axis hormones, primarily through dynamic challenge tests like the combined dexamethasone (B1670325)/CRH test (DEX/CRH test) and measurements of salivary and urinary cortisol. A consistent finding is a rapid reduction in cortisol and ACTH levels, often observed within the first week of treatment.[1][5][10]
Plasma Cortisol and ACTH Response (DEX/CRH Test)
The DEX/CRH test is a sensitive tool for detecting HPA axis hyperactivity. This compound has been shown to effectively attenuate the exaggerated cortisol and ACTH response to this test in depressed patients.[1][4] This effect occurs rapidly, within one week of initiating treatment, and is observed in both eventual clinical responders and non-responders, suggesting a direct pharmaco-endocrinological effect rather than an indirect consequence of mood improvement.[1][10][11] However, some research indicates that this suppressive effect may be partially transient, with a partial re-enhancement of HPA hormone secretion observed after five weeks of continuous therapy.[4][5][10]
| Study Cohort | This compound Dosage | Time Point | Outcome Measure | Result | Citation |
| 40 patients with major depression | 45 mg/day | After 1 week | Plasma Cortisol (DEX/CRH) | Significant reduction in overshoot | [1] |
| 40 patients with major depression | 45 mg/day | After 1 week | Plasma ACTH (DEX/CRH) | Significant reduction in overshoot | [1] |
| 20 patients with major depression | 45 mg/day | After 1 week | Plasma Cortisol (DEX/CRH) | Significant downtuning of activity | [5][10] |
| 20 patients with major depression | 45 mg/day | After 5 weeks | Plasma Cortisol (DEX/CRH) | Partial increase from Week 1 levels | [5][10] |
Salivary and Urinary Cortisol
Measurements of cortisol in saliva and urine provide an integrated assessment of free cortisol levels over time. Studies show this compound significantly reduces these measures, with effects apparent as early as the first day of administration.
| Study Cohort | This compound Dosage | Time Point | Outcome Measure | Result | Citation |
| 12 patients with major depression | 15-45 mg/day | Day 1 | Salivary Cortisol (AUC) | Significant reduction | [2][12] |
| 12 patients with major depression | 15-45 mg/day | Day 7 & 21 | Salivary Cortisol (AUC) | Reduction maintained | [2][12] |
| 20 patients with major depression | 15-45 mg/day | Day 1 | Urinary Free Cortisol (24h) | Significant reduction | [13] |
| 20 patients with major depression | 15-45 mg/day | Day 7 & 21 | Urinary Free Cortisol (24h) | Reduction maintained | [13] |
Experimental Protocols
The following methodologies are representative of the key experiments used to evaluate this compound's effect on the HPA axis.
Combined Dexamethasone/CRH (DEX/CRH) Test
This protocol is designed to assess the negative feedback sensitivity of the HPA axis.
-
Patient Preparation: Patients are typically drug-free for a specified washout period (e.g., at least 3 days).[14] An intravenous catheter is inserted into the antecubital vein for blood sampling and kept patent with physiological saline.[14]
-
Dexamethasone Administration: A 1.5 mg oral dose of dexamethasone is administered at 11:00 PM on the day prior to the stimulation test.[14] This synthetic glucocorticoid is expected to suppress the HPA axis in healthy individuals.
-
CRH Stimulation: On the following day, at 3:00 PM, a bolus of 100 µg of human CRH is administered intravenously.
-
Blood Sampling: Blood samples for the analysis of plasma ACTH and cortisol are collected at set intervals, typically every 15 minutes from 3:00 PM to 4:15 PM.[14]
-
Hormone Analysis: Plasma ACTH and cortisol concentrations are measured using validated immunoassays (e.g., chemiluminescence-based immunoassay). The primary outcome is the area under the curve (AUC) or the peak hormone concentration following CRH administration.
Salivary Cortisol Collection
This non-invasive method allows for frequent sampling to assess diurnal cortisol rhythms.
-
Patient Instruction: Patients are instructed to abstain from eating, drinking, and brushing their teeth for at least 30 minutes before each sample collection.
-
Sampling Schedule: Saliva samples are collected at regular intervals, such as hourly from 8:00 AM to 8:00 PM, to capture the daily cortisol profile.[2][12]
-
Collection Method: Patients collect saliva using a sterile collection device (e.g., Salivette®). They gently chew on a cotton swab for a specified time (e.g., 1-2 minutes) and then place it back into its container.
-
Storage and Analysis: Samples are stored frozen (e.g., at -20°C) until analysis. Salivary cortisol concentrations are determined using a specific immunoassay. The area under the curve (AUC) is calculated to represent total daily cortisol secretion.[2]
In Vitro Hypothalamic Explant Protocol
This preclinical model assesses the direct effects of a substance on CRH release.
-
Tissue Preparation: Hypothalami are rapidly dissected from sacrificed rodents (e.g., Wistar rats).[9] The tissue is then sectioned and placed in an incubation medium.
-
Incubation: Explants are pre-incubated to stabilize, after which the medium is replaced with fresh medium containing either the vehicle control or various concentrations of this compound.
-
Stimulation: To assess effects on stimulated release, a depolarizing agent like potassium chloride (e.g., 56 mM KCl) is added to the medium.[8][9]
-
Sample Collection and Analysis: The incubation medium is collected after a defined period (e.g., 30-60 minutes).[8] The concentration of CRH in the medium is quantified using a radioimmunoassay (RIA).[9]
Conclusion
The evidence strongly indicates that this compound exerts a rapid and significant attenuating effect on the HPA axis. This is characterized by a marked reduction in cortisol and ACTH secretion, likely mediated by its antagonist activity at 5-HT2 and H1 receptors, leading to decreased hypothalamic CRH output. This direct pharmaco-endocrinological action is distinct from that of many other antidepressants and occurs independently of clinical improvement.[1][11][15] While the initial suppression of HPA axis hyperactivity is robust, its potential transience over longer treatment periods warrants further investigation.[4][5] These findings position this compound as a compound of interest for studying the interplay between neurotransmitter systems and neuroendocrine regulation in depression and provide a strong rationale for its use in patients exhibiting significant HPA axis dysregulation.
References
- 1. Attenuation of hypothalamic-pituitary-adrenocortical hyperactivity in depressed patients by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of this compound on salivary cortisol in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Suppressive effect of this compound on the HPA system in acutely depressed women seems to be transient and not related to antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time course of hypothalamic-pituitary-adrenocortical axis activity during treatment with reboxetine and this compound in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroendocrinological mechanisms of actions of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. This compound acutely inhibits basal and K(+)-stimulated release of corticotropin-releasing hormone from the rat hypothalamus via a non-genomic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 11. Attenuation of HPA axis hyperactivity and simultaneous clinical deterioration in a depressed patient treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound acutely inhibits salivary cortisol concentrations in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of this compound on urinary free cortisol excretion in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 15. Attenuation of hypothalamic-pituitary-adrenocortical hyperactivity in depressed patients by this compound | Semantic Scholar [semanticscholar.org]
Preclinical Evidence for Mirtazapine's Anxiolytic Effects: A Technical Guide
Introduction
Mirtazapine (B1677164) is an atypical antidepressant classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).[1][2] Its distinct pharmacological profile, differing significantly from selective serotonin (B10506) reuptake inhibitors (SSRIs) and other antidepressant classes, has prompted extensive preclinical investigation into its therapeutic potential beyond depression, notably for anxiety disorders.[3][4] Preclinical in vivo and in vitro studies provide a foundational understanding of the mechanisms that may underlie its anxiolytic properties.[5] This technical guide offers an in-depth review of the preclinical evidence supporting the anxiolytic effects of this compound, detailing the experimental models used, summarizing quantitative outcomes, and illustrating the key neurobiological pathways involved.
Core Mechanism of Action
This compound's primary mechanism of action is unique among antidepressants. It does not inhibit the reuptake of serotonin or norepinephrine (B1679862).[6][7] Instead, its effects are primarily mediated through receptor antagonism at multiple sites.
The core mechanism involves the antagonism of central presynaptic α2-adrenergic autoreceptors (on noradrenergic neurons) and heteroreceptors (on serotonergic neurons).[6][8] This blockade inhibits the negative feedback mechanism that normally suppresses the release of these neurotransmitters, resulting in an enhanced release of both norepinephrine (NE) and serotonin (5-HT).[9]
Furthermore, this compound is a potent antagonist of postsynaptic 5-HT2A, 5-HT2C, and 5-HT3 receptors.[7][8][10] This specific serotonergic antagonism is crucial; by blocking these receptors, this compound prevents the unwanted side effects associated with non-selective serotonin activation (such as anxiety, insomnia, and sexual dysfunction) and directs the increased serotonin towards activating 5-HT1A receptors.[8][11][12] The stimulation of 5-HT1A receptors is widely considered to be a major mediator of anxiolytic and antidepressant effects.[7][13] this compound also possesses a strong affinity for histamine (B1213489) H1 receptors, acting as a potent antagonist, which underlies its sedative properties.[6][7]
Preclinical Evidence from Animal Models of Anxiety
The anxiolytic potential of this compound has been investigated in various rodent models designed to assess anxiety-like behaviors.
Conditioned Fear Stress Models
These models are valuable for studying the neurobiology of fear and anxiety. The Contextual Fear Conditioning (CFC) paradigm, in particular, assesses anxiety by measuring the freezing response of an animal when returned to an environment previously associated with an aversive stimulus (e.g., a footshock).[14][15]
-
Apparatus: A conditioning chamber equipped with a stainless-steel grid floor connected to a shock generator.
-
Habituation/Training: Rats are placed in the conditioning chamber. After an initial exploration period (e.g., 2-3 minutes), they receive a series of unsignaled footshocks (e.g., 2-3 shocks, 0.5-1.0 mA, 1-2 seconds duration) at intervals.
-
Testing: 24 hours after training, the rats are returned to the same chamber for a set period (e.g., 5 minutes) without any shocks being delivered.
-
Measurement: The primary behavioral measure is "freezing," defined as the complete absence of movement except for respiration. The duration of freezing is recorded and is considered an index of fear or anxiety.[1][15]
-
Drug Administration: this compound or vehicle is typically administered systemically (e.g., intraperitoneally) or via microinjection into specific brain regions before the testing phase to evaluate its effect on the expression of conditioned fear.[14]
References
- 1. Anxiolytic-like profile of this compound in rat conditioned fear stress model: Functional significance of 5-hydroxytryptamine 1A receptor and alpha1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological update of this compound: a narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The clinical relevance of preclinical data: this compound, a model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. ClinPGx [clinpgx.org]
- 10. tandfonline.com [tandfonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ovid.com [ovid.com]
- 14. This compound exerts an anxiolytic-like effect through activation of the median raphe nucleus-dorsal hippocampal 5-HT pathway in contextual fear conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchmap.jp [researchmap.jp]
Exploring Mirtazapine's impact on sleep architecture and polysomnography variables
An In-depth Technical Guide to Mirtazapine's Impact on Sleep Architecture and Polysomnography Variables
Abstract
This compound (B1677164) is an atypical antidepressant with a well-documented sedative effect, making it a frequent therapeutic choice for depressive disorders accompanied by insomnia. This technical guide offers a detailed examination of this compound's effects on sleep architecture as measured by polysomnography (PSG). We synthesize findings from multiple clinical studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative changes in sleep variables, the underlying neurobiological mechanisms, and standard protocols for investigating these effects. Data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams to illustrate signaling pathways and experimental workflows.
Introduction
Sleep disturbances, particularly insomnia, are a core symptom of major depressive disorder (MDD). This compound, a noradrenergic and specific serotonergic antidepressant (NaSSA), is distinguished from other antidepressants by its unique pharmacological profile that confers significant sleep-promoting properties.[1][2] Unlike selective serotonin (B10506) reuptake inhibitors (SSRIs) which can sometimes exacerbate insomnia, this compound often improves sleep quality from the initial doses.[1][3] This guide provides a granular look at the specific, objective changes in sleep patterns induced by this compound, as captured by polysomnography, the gold-standard for sleep analysis.
Mechanism of Action on Sleep Regulation
This compound's effects on sleep are not a secondary consequence of its antidepressant action but a direct result of its potent antagonism at several key receptors.[4][5]
-
Histamine H1 Receptor Antagonism: this compound is a potent H1 receptor antagonist.[4] The histaminergic system is a primary promoter of wakefulness; by blocking this receptor, this compound induces sedation, reduces sleep latency, and helps maintain sleep.[4][6]
-
Serotonin 5-HT2A and 5-HT2C Receptor Antagonism: Blockade of 5-HT2A and 5-HT2C receptors is strongly associated with an increase in slow-wave sleep (SWS or N3 sleep).[7][8][9] This action is crucial for enhancing the restorative quality of sleep, a parameter often compromised in depression.[10]
-
α2-Adrenergic Autoreceptor Antagonism: By blocking presynaptic α2-adrenergic autoreceptors, this compound increases the release of both norepinephrine (B1679862) and serotonin.[5] While this is central to its antidepressant effect, the specific modulation of serotonergic activity via 5-HT2A/2C antagonism channels this effect towards a sleep-improving profile.[8]
This compound's Signaling Pathway for Sleep Modulation
Caption: Signaling cascade of this compound leading to changes in sleep.
Experimental Protocols for Polysomnographic Assessment
The objective evaluation of this compound's effect on sleep relies on standardized, controlled experimental designs.
Study Design
A typical approach is the randomized, double-blind, placebo-controlled trial, often with a crossover design to minimize inter-subject variability.[7][11]
-
Participants: Studies include healthy volunteers or patients diagnosed with MDD and subjective sleep complaints.[7][12] Key exclusion criteria often involve primary sleep disorders (e.g., sleep apnea), substance abuse, and use of other psychoactive medications.
-
Adaptation and Baseline: Participants typically spend an initial adaptation night in the sleep laboratory to acclimate to the environment.[7][11] This is followed by a baseline night of PSG recording to establish pre-treatment sleep parameters.
-
Treatment Phase: Subjects receive either this compound (common doses are 15 mg or 30 mg) or a matching placebo, usually administered 30-60 minutes before bedtime.[10][12] PSG recordings are performed on the first nights of treatment (for acute effects) and after a period of sustained treatment (e.g., 1-5 weeks).[12][13][14]
-
Washout Period: In crossover designs, a washout period of at least one week is implemented between treatment arms to ensure the drug is fully cleared before the next phase begins.
Polysomnography (PSG) Recording
Standard PSG montages are used to acquire comprehensive sleep data, scored according to American Academy of Sleep Medicine (AASM) guidelines.
-
Electroencephalography (EEG): Defines sleep stages (N1, N2, N3, REM).
-
Electrooculography (EOG): Records eye movements to identify REM sleep.
-
Electromyography (EMG): Measures submental (chin) muscle tone to detect REM atonia.
-
Additional signals: Electrocardiogram (ECG), respiratory effort, airflow, and oxygen saturation are monitored to screen for other sleep-related events.
Standard Experimental Workflow
Caption: Workflow for a placebo-controlled polysomnography study.
Quantitative Impact on Polysomnography Variables
Clinical trials consistently demonstrate that this compound significantly alters sleep continuity and architecture. The tables below summarize these quantitative changes.
Table 1: Effects of this compound on Sleep Continuity Variables
| PSG Variable | Direction of Change | Magnitude of Change | Supporting Evidence |
| Sleep Onset Latency (SOL) | Decrease | Significantly shortened | [12][15][16] |
| Total Sleep Time (TST) | Increase | Significantly increased | [12][14][15][16] |
| Wake After Sleep Onset (WASO) | Decrease | Significantly reduced | [3][10][13] |
| Sleep Efficiency (SE) | Increase | Significantly improved | [7][12][14][15] |
Table 2: Effects of this compound on Sleep Architecture Variables
| PSG Variable | Direction of Change | Magnitude of Change | Supporting Evidence |
| Stage N1 Sleep (%) | Decrease | Significantly reduced | [7][17] |
| Stage N2 Sleep (%) | No Consistent Change/Slight Increase | Variable | [14][15] |
| Stage N3 Sleep / SWS (%) | Increase | Significantly and robustly increased | [7][10][15][17] |
| REM Sleep (%) | No Consistent Change/Slight Decrease | Variable; most studies report no significant change | [7][12][17] |
| REM Latency | Increase | Significantly prolonged | [10][13][15] |
Discussion and Implications
The polysomnographic data provides clear, objective evidence of this compound's potent effects on sleep. The most robust findings are a significant improvement in sleep continuity—patients fall asleep faster and stay asleep longer—and a marked increase in slow-wave sleep.[7][10][12][15] The increase in SWS is particularly noteworthy, as this stage of sleep is critical for physical and cognitive restoration and is often reduced in individuals with depression.[10]
While most antidepressants, especially SSRIs and tricyclics, are known to suppress REM sleep, this compound's effect on REM sleep percentage is less pronounced, with many studies finding no significant alteration.[7][12][17] However, it does consistently prolong the latency to the first REM period, a common feature of many effective antidepressant drugs.[10][15] These combined effects—improving sleep continuity and deepening sleep without drastically suppressing REM—contribute to its clinical utility in depressed patients with comorbid insomnia.
Conclusion
This compound systematically modifies sleep architecture, leading to quantifiable improvements in both sleep continuity and restorative deep sleep. Its primary actions, driven by potent H1 and 5-HT2A/2C receptor antagonism, result in decreased sleep latency, increased total sleep time, and a significant boost in slow-wave sleep. These polysomnography-verified effects underscore its value as a first-line or adjunctive therapy for individuals whose depression is characterized by significant sleep disturbance. The detailed methodologies and quantitative summaries provided in this guide serve as a technical resource for professionals engaged in sleep research and the development of novel therapeutics for sleep and mood disorders.
References
- 1. Nightmares and this compound—Time to be vigilant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of this compound on sleep in patients with major depressive disorder - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. 7 Things to Know About Taking this compound for Sleep - GoodRx [goodrx.com]
- 7. The effects of this compound on sleep: a placebo controlled, double-blind study in young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Polysomnographic and symptomatological analyses of major depressive disorder patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Acute effects of this compound on sleep continuity and sleep architecture in depressed patients: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Effects of this compound on sleep polygraphic variables in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on sleep polygraphic variables in major depression - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Mirtazapine's potential antioxidant and anti-apoptotic bioactivities
An In-depth Technical Guide to Mirtazapine's Potential Antioxidant and Anti-Apoptotic Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (B1677164), a noradrenergic and specific serotonergic antidepressant (NaSSA), is primarily recognized for its efficacy in treating major depressive disorder.[1][2] Emerging evidence, however, illuminates its potential pleiotropic effects, specifically its significant antioxidant and anti-apoptotic bioactivities.[3][4] These properties suggest a neuroprotective role beyond its primary antidepressant mechanism, indicating its potential therapeutic application in conditions characterized by oxidative stress and neuronal cell death.[3][5] This technical guide provides a comprehensive overview of the molecular mechanisms, key experimental findings, and detailed methodologies related to this compound's antioxidant and anti-apoptotic actions. It aims to serve as a foundational resource for researchers exploring its neuroprotective capabilities and for professionals in drug development considering new therapeutic avenues for this established compound.
Introduction: Beyond Neurotransmitter Modulation
Major depression is increasingly associated with elevated levels of reactive oxygen species (ROS) and neuronal death.[3] While this compound's primary mechanism involves the antagonism of α2-adrenergic auto- and heteroreceptors and 5-HT2/5-HT3 receptors to enhance neurotransmission,[6][7] a growing body of research highlights its capacity to counteract cellular damage. Studies demonstrate that this compound can protect against oxidative insults, mitigate lipid peroxidation, and modulate the expression of key proteins involved in the apoptotic cascade.[4][5][8] These findings open a new perspective on this compound, suggesting it acts not only as a symptom-relieving agent but also as a potential disease-modifying compound through its robust cytoprotective effects.
Antioxidant Bioactivities of this compound
This compound exerts its antioxidant effects through multiple mechanisms, including the reduction of lipid peroxidation and the modulation of cellular antioxidant enzyme systems. It has shown efficacy in various models of oxidative stress.[8][9][10]
Attenuation of Oxidative Stress Markers
This compound has been shown to significantly reduce levels of malondialdehyde (MDA), a key indicator of lipid peroxidation.[4][8] In a study involving cisplatin-induced neurotoxicity in rats, this compound treatment markedly reduced brain levels of MDA, myeloperoxidase (MPO), and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-GUA), a marker of oxidative DNA damage.[8] Concurrently, it restored levels of total glutathione (B108866) (tGSH) and nitric oxide (NO) end products.[8] Similarly, in a model of isoflurane-induced stress in microglia, this compound mitigated the production of ROS and decreased the expression of NADPH oxidase 4 (NOX4), a key enzyme in ROS generation.[9]
Enhancement of Endogenous Antioxidant Systems
The protective effects of this compound are also attributed to its ability to bolster the endogenous antioxidant defense system. In a study on cyclophosphamide-induced testicular toxicity, this compound pretreatment enhanced the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx), which were reduced by the toxicant alone.[4] This suggests this compound may work by activating antioxidant pathways, potentially including those involving serotonin, which itself has antioxidant properties against lipid peroxidation.[4]
Quantitative Data on Antioxidant Effects
The following table summarizes key quantitative findings from various studies investigating the antioxidant effects of this compound.
| Experimental Model | Oxidative Insult | Parameter Measured | This compound Dose | Result | Reference |
| Rat Brain | Cisplatin (B142131) (10 mg/kg) | MDA | 30 mg/kg | ↓ 60.50% reduction compared to cisplatin alone | [8] |
| Rat Brain | Cisplatin (10 mg/kg) | MPO | 30 mg/kg | ↓ 78.59% reduction compared to cisplatin alone | [8] |
| Rat Brain | Cisplatin (10 mg/kg) | 8-OH-GUA | 30 mg/kg | ↓ 38.10% reduction compared to cisplatin alone | [8] |
| Rat Brain | Cisplatin (10 mg/kg) | tGSH | 30 mg/kg | ↑ 85.90% restoration to normal levels | [8] |
| BV2 Microglia | Isoflurane (B1672236) (3%) | Intracellular ROS | 15-30 µM | ↓ 32.1% and 50.0% decrease, respectively | [9] |
| BV2 Microglia | Isoflurane (3%) | NOX4 mRNA & Protein | 15-30 µM | Dose-responsive mitigation of a >3-fold increase | [9] |
| SH-SY5Y Cells | H₂O₂ (132 µM) | DNA Damage (Comet Assay) | 20 µM | Attenuated DNA damage caused by H₂O₂ | [5] |
| Rat Testis | Cyclophosphamide (CP) | SOD & GPx Activity | Not Specified | Enhanced activity reduced by CP | [4] |
| Rat Testis | Cyclophosphamide (CP) | MDA & NO Levels | Not Specified | Reduced levels increased by CP | [4] |
| Mouse Brain | Corticosterone (20 mg/kg) | Lipid Peroxidation (LP) | 3 mg/kg | Reversed CORT-induced increase in LP | [10] |
Anti-Apoptotic Bioactivities of this compound
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative and psychiatric disorders. This compound has demonstrated a capacity to interfere with this process by modulating the expression of key regulatory proteins in the apoptotic cascade.[3][11]
Modulation of the Bcl-2 Family Proteins
The Bcl-2 family of proteins are central regulators of the intrinsic (mitochondrial) apoptotic pathway, comprising both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[12][13] The ratio of Bax to Bcl-2 is a critical determinant of cell fate, with a high ratio promoting apoptosis.[13][14] this compound has been shown to exert anti-apoptotic effects by favorably altering this ratio. In human neuroblastoma SH-SY5Y cells subjected to an oxidative insult, this compound reduced the mRNA expression of the pro-apoptotic protein Bax.[3][15] In a model of cyclophosphamide-induced toxicity, this compound administration upregulated the anti-apoptotic protein Bcl-2.[4]
Influence on p53 and Caspase Activity
The tumor suppressor protein p53 is a key initiator of apoptosis in response to cellular stress, including DNA damage.[3] this compound (2 µM) has been found to reduce p53 mRNA expression in SH-SY5Y cells, thereby inhibiting a critical upstream signal for apoptosis.[3] Downstream, the execution of apoptosis is carried out by a family of proteases called caspases, with caspase-3 being a key executioner caspase.[12] In a study on TNF-α-induced apoptosis in mouse hippocampal cells, this compound markedly attenuated the activation of the apoptotic cascade, which includes the activation of caspases.[11]
Quantitative Data on Anti-Apoptotic Effects
The following table summarizes key quantitative findings related to the anti-apoptotic effects of this compound.
| Experimental Model | Apoptotic Insult | Parameter Measured | This compound Dose | Result | Reference |
| SH-SY5Y Cells | Hydrogen Peroxide (H₂O₂) | Bax mRNA expression | 2 µM | Reduced expression | [3][15] |
| SH-SY5Y Cells | Hydrogen Peroxide (H₂O₂) | p53 mRNA expression | 2 µM | Reduced expression | [3][15] |
| Rat Testis | Cyclophosphamide | Bcl-2 protein level | Not Specified | Increased level | [4] |
| HT22 Hippocampal Cells | TNF-α | Apoptotic Cascade (Caspase activation) | Not Specified | Markedly attenuated activation | [11] |
Key Signaling Pathways
The antioxidant and anti-apoptotic effects of this compound are mediated through complex signaling networks. While research is ongoing, several key pathways have been implicated.
Intrinsic Apoptosis Pathway
This compound's anti-apoptotic action is clearly linked to its modulation of the intrinsic pathway. By decreasing the expression of p53 and Bax and increasing Bcl-2, this compound helps to maintain mitochondrial membrane integrity, preventing the release of cytochrome c and subsequent activation of the caspase cascade.[3][4]
Caption: this compound's modulation of the intrinsic apoptosis pathway.
PI3K/Akt Survival Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that inhibits apoptosis through various mechanisms.[16][17] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins like Bad and Bax, and inhibit caspase-9.[17][18] While direct activation of this pathway by this compound is still under investigation, its known anti-apoptotic effects on Bcl-2 family members and caspases are consistent with the downstream outcomes of PI3K/Akt activation.[16]
Caption: The PI3K/Akt pathway, a key cell survival signaling cascade.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess this compound's bioactivities.
Assessment of Oxidative Stress
A typical workflow for assessing this compound's effect on oxidative stress involves cell/animal models, induction of stress, and subsequent measurement of biomarkers.
Caption: Experimental workflow for oxidative stress assessment.
5.1.1 Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS) This assay quantifies lipid peroxidation by measuring MDA.
-
Homogenization: Tissue or cell samples are homogenized in a suitable buffer (e.g., KCl solution) and centrifuged.[19]
-
Reaction: The supernatant is mixed with a solution containing thiobarbituric acid (TBA) in an acidic medium.[20]
-
Incubation: The mixture is heated (e.g., at 80-95°C) for a specified time (e.g., 10-60 min) to allow the formation of a pink-colored MDA-TBA adduct.[19]
-
Measurement: After cooling, the absorbance of the resulting chromophore is measured spectrophotometrically, typically at 532 nm.[19]
-
Quantification: MDA levels are calculated using a standard curve prepared with 1,1,3,3-tetramethoxypropane (B13500) and expressed as nmol/mg protein.[20]
5.1.2 Superoxide Dismutase (SOD) Activity Assay This method is often based on the inhibition of nitroblue tetrazolium (NBT) reduction.
-
Sample Preparation: Prepare cell or tissue lysates.[21]
-
Reaction Mixture: A reaction is set up containing a system to generate superoxide radicals (e.g., xanthine/xanthine oxidase).[20] NBT is included as an indicator, which is reduced by superoxide to form formazan (B1609692), a colored product.
-
Inhibition: The sample containing SOD is added to the mixture. SOD competes for the superoxide radicals, thus inhibiting the reduction of NBT.
-
Measurement: The rate of formazan formation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 560 nm).
-
Calculation: SOD activity is calculated based on the degree of inhibition of NBT reduction and is expressed as units/mg protein. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.[21]
Assessment of Apoptosis
5.2.1 Western Blotting for Apoptotic Proteins (Bcl-2, Bax, Caspases) Western blotting is a key technique to quantify changes in the expression levels of specific proteins involved in apoptosis.
-
Cell Lysis and Protein Extraction: Cells are treated as per the experimental design, harvested, and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3).
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the signal is detected.
-
Analysis: The intensity of the bands is quantified using densitometry software. Results are often normalized to a loading control (e.g., β-actin or GAPDH). The ratio of pro- to anti-apoptotic proteins (e.g., Bax/Bcl-2) can then be calculated.
5.2.2 TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[22][23]
-
Sample Preparation: Cells or tissue sections are fixed (e.g., with paraformaldehyde) and permeabilized.[22]
-
Labeling: Samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[23]
-
Detection: If biotin-labeled nucleotides are used, a conjugate like streptavidin-HRP is added, followed by a substrate to produce a colored signal. If fluorescently labeled nucleotides are used, the signal can be detected directly.[24]
-
Analysis: The samples are visualized using light or fluorescence microscopy. Apoptotic cells are identified by the staining in their nuclei.[22]
Conclusion and Future Directions
The evidence presented in this guide strongly supports the role of this compound as a compound with significant antioxidant and anti-apoptotic properties. Its ability to reduce oxidative damage and modulate key regulators of programmed cell death provides a molecular basis for a neuroprotective effect that complements its established antidepressant action.[3][8] These findings encourage further investigation into this compound's therapeutic potential for a broader range of neurological and psychiatric conditions where oxidative stress and apoptosis are contributing factors.
Future research should focus on elucidating the precise upstream signaling pathways activated by this compound that lead to these downstream protective effects. Investigating its direct impact on the Nrf2 and PI3K/Akt pathways is a critical next step. Furthermore, clinical studies designed to correlate this compound treatment with biomarkers of oxidative stress and apoptosis in patients could validate these preclinical findings and pave the way for novel therapeutic strategies.
References
- 1. This compound: Significance and symbolism [wisdomlib.org]
- 2. youtube.com [youtube.com]
- 3. Neuroprotective effects of this compound and imipramine and their effect in pro- and anti-apoptotic gene expression in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. This compound protects against cisplatin-induced oxidative stress and DNA damage in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound prevents cell activation, inflammation, and oxidative stress against isoflurane exposure in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Apoptotic proteins in the temporal cortex in schizophrenia: high Bax/Bcl-2 ratio without caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of this compound and imipramine and their effect in pro- and anti-apoptotic gene expression in human neuroblastoma cells | Semantic Scholar [semanticscholar.org]
- 16. Multiple anti-apoptotic targets of the PI3K-Akt survival pathway are activated by epoxyeicosatrienoic acids to protect cardiomyocytes from hypoxia/anoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 19. mdpi.com [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. Detection of Apoptosis by TUNEL Assay | Springer Nature Experiments [experiments.springernature.com]
- 24. rjlbpcs.com [rjlbpcs.com]
The Modulatory Effects of Mirtazapine on Cytokine Profiles in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the current understanding of how Mirtazapine (B1677164), an atypical antidepressant, influences cytokine profiles within the context of neuroinflammation. Drawing from a range of preclinical studies, this document summarizes quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved.
Executive Summary
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators, is a critical component in the pathophysiology of numerous neurological and psychiatric disorders. Cytokines, as key signaling molecules of the immune system, play a dual role in both propagating and resolving inflammatory responses in the central nervous system (CNS). This compound has demonstrated significant immunomodulatory properties, primarily by attenuating pro-inflammatory cytokine production and promoting an anti-inflammatory environment. This guide consolidates the evidence from various neuroinflammation models, offering a comprehensive resource for researchers exploring the therapeutic potential of this compound in CNS disorders with an inflammatory component.
Quantitative Data Summary: this compound's Impact on Cytokine Expression
The following tables summarize the quantitative changes in key pro- and anti-inflammatory cytokine levels following this compound administration in different preclinical models of neuroinflammation.
Table 1: Effect of this compound on Pro-Inflammatory Cytokines in Neuroinflammation Models
| Model | Cytokine | Treatment Group | Control Group | Fold/Percent Change | Reference |
| LPS-Induced Sepsis-Associated Encephalopathy (Mouse Brain Tissue) | IL-1β (protein, pg/mg tissue) | LPS + this compound (10 mg/kg) | LPS | 53.1 vs 89.3 | ~40.5% decrease |
| IL-1β (mRNA) | LPS + this compound | LPS | Significantly Reduced | [1] | |
| IL-6 (mRNA) | LPS + this compound | LPS | Significantly Reduced | [1] | |
| MCP-1 (mRNA) | LPS + this compound | LPS | Significantly Reduced | [1] | |
| Spinal Cord Injury (Rat) | TNF-α | SCI + this compound (10 & 30 mg/kg) | SCI | Decreased | [2] |
| IL-1β | SCI + this compound (10 & 30 mg/kg) | SCI | Decreased | [2] | |
| IL-6 | SCI + this compound (10 & 30 mg/kg) | SCI | Decreased | [2] | |
| IL-18 | SCI + this compound (10 & 30 mg/kg) | SCI | Decreased | [2] | |
| Isoflurane-Induced Microglia Activation (BV2 cells) | IL-1β (mRNA) | Isoflurane (B1672236) + this compound (15 & 30 µM) | Isoflurane | Dose-dependently decreased from 3.7-fold increase | [3] |
| IL-18 (mRNA) | Isoflurane + this compound (15 & 30 µM) | Isoflurane | Dose-dependently decreased from 3.2-fold increase | [3] | |
| IL-1β (protein secretion) | Isoflurane + this compound (15 & 30 µM) | Isoflurane | Significantly decreased | [3] | |
| IL-18 (protein secretion) | Isoflurane + this compound (15 & 30 µM) | Isoflurane | Significantly decreased | [3] | |
| Neuropathic Pain (Rat Brain) | TNF-α | Nerve Transection + this compound (20 & 30 mg/kg) | Nerve Transection | Reduced | [4] |
| IL-1β | Nerve Transection + this compound (20 & 30 mg/kg) | Nerve Transection | Reduced | [4] |
Table 2: Effect of this compound on Anti-Inflammatory Cytokines in Neuroinflammation Models
| Model | Cytokine | Treatment Group | Control Group | Fold/Percent Change | Reference |
| Spinal Cord Injury (Rat) | IL-4 | SCI + this compound (10 & 30 mg/kg) | SCI | Increased | [2] |
| IL-10 | SCI + this compound (10 & 30 mg/kg) | SCI | Increased | [2] | |
| Neuropathic Pain (Rat Brain) | IL-10 | Nerve Transection + this compound (20 & 30 mg/kg) | Nerve Transection | Stimulated/Increased | [4] |
Experimental Protocols
This section details the methodologies employed in key studies to investigate the effects of this compound on cytokine profiles in neuroinflammation models.
Lipopolysaccharide (LPS)-Induced Sepsis-Associated Encephalopathy in Mice
-
Objective: To investigate the protective effects of this compound against LPS-induced brain vascular hyperpermeability and inflammation.[1][5][6]
-
Animal Model: Male C57BL/6 mice.
-
Experimental Groups:
-
Sham (Normal Saline)
-
This compound only (10 mg/kg)
-
LPS only
-
LPS + this compound (10 mg/kg)
-
-
Procedure:
-
Mice were administered normal saline or this compound (10 mg/kg) for 8 consecutive days.
-
From day 6, the LPS and LPS + this compound groups received LPS injections for 2 days to induce sepsis-associated encephalopathy.
-
-
Cytokine Measurement:
-
Quantitative Real-Time PCR (qRT-PCR): Brain tissues were harvested, and total RNA was extracted. The mRNA expression levels of IL-1β, IL-6, and MCP-1 were quantified.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Protein levels of IL-1β in brain tissue homogenates were measured using ELISA kits.
-
Isoflurane-Induced Microglia Activation in Vitro
-
Objective: To evaluate the protective effects of this compound on isoflurane-induced microglia activation, neuroinflammation, and oxidative stress.[3][7]
-
Cell Line: BV2 microglia cell line.
-
Experimental Groups:
-
Control
-
Isoflurane (3%)
-
Isoflurane (3%) + this compound (15 µM)
-
Isoflurane (3%) + this compound (30 µM)
-
-
Procedure:
-
BV2 cells were pre-treated with this compound (15 or 30 µM) for a specified period.
-
Cells were then exposed to 3% isoflurane for 24 hours.
-
-
Cytokine Measurement:
-
qRT-PCR: Total RNA was extracted from the cells, and the mRNA levels of IL-1β and IL-18 were determined.
-
ELISA: The concentrations of secreted IL-1β and IL-18 in the cell culture supernatants were quantified.
-
Spinal Cord Injury (SCI) in Rats
-
Objective: To investigate the effects of this compound on locomotor recovery and neuropathic pain following SCI, with a focus on neuroinflammation.[2]
-
Animal Model: Male Wistar rats.
-
Experimental Groups:
-
Sham
-
SCI + Vehicle
-
SCI + this compound (3, 10, and 30 mg/kg/day, intraperitoneally for one week)
-
-
Procedure:
-
A spinal cord injury was induced in the rats.
-
This compound or vehicle was administered daily for one week post-injury.
-
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-18) and anti-inflammatory cytokines (IL-4, IL-10) were assessed in the spinal cord tissue. The specific method of measurement (e.g., ELISA, multiplex assay) was not detailed in the abstract but would typically involve these techniques.
Signaling Pathways and Mechanisms of Action
This compound's influence on cytokine profiles is mediated through several interconnected signaling pathways. The diagrams below illustrate these mechanisms.
This compound's Modulation of Microglia Activation and Cytokine Production
Caption: this compound's anti-inflammatory action on microglia.
This diagram illustrates that neuroinflammatory stimuli activate microglia, leading to the activation of the NLRP3 inflammasome and NF-κB pathways, which in turn upregulate pro-inflammatory cytokines. This compound counteracts this by inhibiting these pathways and promoting the expression of the microglial receptor TREM2, which is associated with a less inflammatory phenotype.[2][3][4] It also directly promotes the production of anti-inflammatory cytokines.[2][4]
Potential Role of the Nrf2 Pathway in this compound's Protective Effects
Caption: this compound's protective effect via the Nrf2 pathway.
In the context of LPS-induced endothelial damage, this compound has been shown to upregulate the transcription factor Nrf2.[5][6] Nrf2 is a master regulator of the antioxidant response and also has anti-inflammatory properties. By increasing Nrf2 levels, this compound can mitigate LPS-induced inflammation and endothelial hyperpermeability, contributing to the integrity of the blood-brain barrier.
General Experimental Workflow for In Vivo Neuroinflammation Studies
Caption: A typical workflow for in vivo this compound studies.
This flowchart outlines the standard steps involved in preclinical animal studies investigating the effects of this compound on neuroinflammation.
Discussion and Future Directions
The available evidence strongly suggests that this compound exerts a predominantly anti-inflammatory effect in various models of neuroinflammation. By reducing the levels of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and in some cases, increasing anti-inflammatory cytokines like IL-10, this compound helps to create a more favorable environment for neuronal homeostasis and recovery.[2][4][8] The inhibition of microglia activation appears to be a central mechanism in its neuroprotective actions.[3][8]
However, it is important to note a study on human whole blood from depressed patients, which showed that this compound could increase the production of IL-1β, TNF-α, and IL-22 in vitro.[9][10] This highlights the complexity of this compound's immunomodulatory effects, which may vary depending on the biological context (in vivo vs. in vitro), the cell types involved, and the underlying pathology.
Future research should aim to:
-
Elucidate the precise molecular interactions between this compound and the signaling pathways identified.
-
Investigate the effects of this compound in a wider range of neuroinflammation models, including those for neurodegenerative diseases and traumatic brain injury.
-
Conduct clinical trials to validate these preclinical findings in patient populations with neurological and psychiatric disorders characterized by neuroinflammation.
-
Explore the therapeutic potential of this compound in combination with other anti-inflammatory agents.
Conclusion
This compound demonstrates considerable promise as a modulator of cytokine profiles in the context of neuroinflammation. Its ability to suppress pro-inflammatory cascades and promote anti-inflammatory responses in preclinical models provides a strong rationale for its further investigation as a therapeutic agent for a variety of CNS disorders. This guide provides a foundational resource for researchers to design and interpret future studies in this important area of drug development.
References
- 1. The protective effects of this compound against lipopolysaccharide (LPS)-induced brain vascular hyperpermeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound prevents cell activation, inflammation, and oxidative stress against isoflurane exposure in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repeated administration of this compound inhibits development of hyperalgesia/allodynia and activation of NF-kappaB in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The protective effects of this compound against lipopolysaccharide (LPS)-induced brain vascular hyperpermeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound prevents cell activation, inflammation, and oxidative stress against isoflurane exposure in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Impact of Antidepressants on Cytokine Production of Depressed Patients in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [논문]Impact of Antidepressants on Cytokine Production of Depressed Patients in Vitro [scienceon.kisti.re.kr]
Methodological & Application
Protocol for Administering Mirtazapine in Rodent Behavioral Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mirtazapine (B1677164) is an atypical antidepressant with a unique pharmacological profile, primarily acting as a noradrenergic and specific serotonergic antidepressant (NaSSA).[][2] It is widely used in clinical practice to treat major depressive disorder and anxiety disorders.[3][4] In preclinical research, this compound is frequently used in rodent models to investigate its effects on behavior and to elucidate the neurobiological mechanisms underlying its therapeutic actions. These studies are crucial for the development of new and improved treatments for mood and anxiety disorders.
This document provides a comprehensive overview of the protocols for administering this compound in rodent behavioral studies. It includes detailed information on dosage, administration routes, and experimental procedures for commonly used behavioral assays, as well as a summary of its mechanism of action and relevant signaling pathways.
Mechanism of Action
This compound's primary mechanism of action involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors.[3][4][5] This action blocks the inhibitory feedback mechanism for norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) release, leading to an overall enhancement of noradrenergic and serotonergic neurotransmission.[3][5]
Specifically, this compound's effects include:
-
Increased Norepinephrine Release: By blocking α2-adrenergic autoreceptors on noradrenergic neurons, this compound increases the release of NE.[5]
-
Increased Serotonin Release: this compound blocks α2-adrenergic heteroreceptors on serotonergic neurons, which in turn enhances 5-HT release.[][5]
-
Specific Serotonin Receptor Blockade: this compound is a potent antagonist of postsynaptic 5-HT2 and 5-HT3 receptors.[3][4][5] This selective blockade is thought to contribute to its antidepressant and anxiolytic effects while minimizing certain side effects associated with broad serotonergic agents.[3]
-
Indirect 5-HT1A Receptor Stimulation: The increased release of serotonin preferentially acts on 5-HT1A receptors, which are not blocked by this compound, contributing to its therapeutic effects.[3][5]
-
Histamine (B1213489) H1 Receptor Antagonism: this compound is a potent antagonist of H1 histamine receptors, which accounts for its sedative effects.[3][5]
Quantitative Data Summary
The following tables summarize common dosages and administration parameters for this compound in rodent behavioral studies.
Table 1: this compound Dosage and Administration in Rats
| Behavioral Test | Strain | Dose (mg/kg) | Route | Vehicle | Pre-treatment Time | Reference |
| Escape Deficit | Not Specified | 5, 10 | i.p. | Saline | 30 min | [6] |
| Chronic Escape Deficit | Not Specified | 10 | i.p. | Saline | Daily for 40 days | [6][7] |
| Appetitive Behavior | Not Specified | 10 | i.p. | Saline | Daily | [6] |
| Cocaine Withdrawal | Wistar | 15, 30, 60 | i.p. | Not Specified | Chronic | [8] |
| Sedation Assessment | Wistar | 15, 30, 60, 90 | i.p. | Saline | Acute & Chronic | [9][10] |
| Chronic Unpredictable Stress | Wistar | 10 | o.p. | Not Specified | Daily for 14 days | [11][12] |
| Pharmacokinetics | Male | 2, 10 | p.o. / i.v. | Not Specified | Single dose | [13][14][15][16] |
| Prenatal Exposure | Not Specified | 3.6, 7.2 | p.o. | Distilled Water | Daily (gestation) | [17] |
Table 2: this compound Dosage and Administration in Mice
| Behavioral Test | Strain | Dose (mg/kg) | Route | Vehicle | Pre-treatment Time | Reference |
| Cue-Associated Methamphetamine-Seeking | Not Specified | 0.5, 1.0, 5.0 | i.p. | Not Specified | 15 min | [18] |
i.p. = intraperitoneal; p.o. = per os (oral); o.p. = oral gavage
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to assess depression-like behavior and the efficacy of antidepressant drugs.[19][20][21]
Objective: To measure the effect of this compound on the duration of immobility in rodents forced to swim in an inescapable cylinder. A decrease in immobility time is indicative of an antidepressant-like effect.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water)
-
Syringes and needles for injection (if applicable)
-
Cylindrical tanks (Plexiglas or glass), typically 30 cm height x 20 cm diameter for mice and larger for rats.[19]
-
Water (23-25°C)
-
Towels
-
Timer
-
Video recording and analysis software (optional, but recommended for unbiased scoring)
Procedure:
-
Drug Administration: Administer this compound or vehicle to the animals at the predetermined dose and route (see Tables 1 & 2). The pre-treatment time is crucial and should be consistent across all animals. A common pre-treatment time for acute administration is 30-60 minutes before the test.
-
Apparatus: Fill the cylindrical tank with water to a level of 15 cm, ensuring the rodent cannot touch the bottom with its tail or paws.[19] The water temperature should be maintained at 23-25°C.[21]
-
Acclimation (for rats): For rats, a pre-test session of 15 minutes is often conducted 24 hours before the actual test to induce a stable baseline of immobility.[22]
-
Test Session: Gently place the animal into the water-filled cylinder. The test duration is typically 6 minutes for mice.[19] For rats, a 5-minute test session is common following the pre-test.[22]
-
Behavioral Scoring: An observer, blinded to the treatment groups, should record the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.[22] Active behaviors like swimming and climbing are not counted as immobility. The last 4 minutes of the 6-minute test are typically analyzed for mice.
-
Post-Test: After the test, remove the animal from the water, gently dry it with a towel, and return it to its home cage. Provide warmth if necessary.[23]
-
Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[24][25][26] The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[25][27]
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound by measuring the time spent and entries made into the open and closed arms of the maze. An increase in the proportion of time spent and entries into the open arms is indicative of an anxiolytic effect.
Materials:
-
This compound
-
Vehicle
-
Syringes and needles for injection (if applicable)
-
Elevated plus maze apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Video camera and tracking software for recording and analysis.
Procedure:
-
Drug Administration: Administer this compound or vehicle at the desired dose and route. A pre-treatment time of 30-60 minutes is common for acute studies.
-
Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.[28]
-
Test Session: Place the rodent in the center of the maze, facing one of the open arms.[25] Allow the animal to freely explore the maze for a 5-minute session.[24][25][27]
-
Behavioral Recording: A video camera mounted above the maze records the animal's behavior. An automated tracking system is used to score various parameters.
-
Parameters Measured:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
Post-Test: Return the animal to its home cage. Clean the maze thoroughly between each animal to remove any olfactory cues.[24]
-
Data Analysis: Calculate the percentage of time spent in the open arms [(time in open arms / total time in arms) x 100] and the percentage of open arm entries [(open arm entries / total arm entries) x 100]. Compare these measures between the this compound and vehicle groups using appropriate statistical methods.
Visualizations
References
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. academic.oup.com [academic.oup.com]
- 7. Study of this compound antidepressant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chronic dosing with this compound does not produce sedation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of this compound and its main metabolites after single intravenous and oral administrations in rats at two dose rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Pharmacokinetics of this compound and its main metabolites after single intravenous and oral administrations in rats at two dose rates | Semantic Scholar [semanticscholar.org]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. Behavioral and Developmental Changes in Rats with Prenatal Exposure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Alters Cue-Associated Methamphetamine-Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. brieflands.com [brieflands.com]
- 22. researchgate.net [researchgate.net]
- 23. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 24. protocols.io [protocols.io]
- 25. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Note: Quantification of Mirtazapine and its Metabolites in Human Plasma using HPLC with Fluorescence Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction Mirtazapine (B1677164) (MRZ) is an atypical antidepressant used for the treatment of major depressive disorder.[1][2] Therapeutic drug monitoring and pharmacokinetic studies of this compound and its primary active metabolites, N-desmethylthis compound (NDM) and 8-hydroxythis compound (8-OHM), are crucial for optimizing dosage and ensuring patient safety.[1][3] This document provides a detailed protocol for the simultaneous quantification of this compound, N-desmethylthis compound, and 8-hydroxythis compound in human plasma using a sensitive and rapid High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.[1][3]
Experimental Protocols
A validated HPLC method for the simultaneous quantitative analysis of this compound and its demethyl metabolite in human plasma has been described.[4] The active constituents, including an internal standard, are extracted from plasma and separated on a chromatographic column with fluorescence detection.[4]
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is based on a method that has demonstrated good recovery for this compound.[1]
-
Pipette 150 µL of human plasma into a 2 mL polypropylene (B1209903) tube.
-
Add 50 µL of the internal standard (IS), Zolpidem (7.5 ng/mL), to the plasma sample.[1][5]
-
Add 1.5 mL of an n-hexane:ethyl acetate (B1210297) (90:10 v/v) solution.[1][5]
-
Transfer the supernatant (organic phase) to a clean 10 mL conical glass tube.[1][5]
-
Evaporate the organic phase to dryness under a gentle stream of air.[1][5]
-
Reconstitute the residue in 150 µL of the mobile phase.[1][5]
-
Inject 100 µL of the reconstituted sample into the HPLC system.[1][5]
2. Chromatographic Conditions
The following conditions have been shown to effectively separate this compound and its metabolites in under 5 minutes.[3][5]
| Parameter | Condition |
| HPLC System | Low-pressure gradient HPLC pump with an online degasser[1] |
| Column | Chromolith™ Performance RP-18e (100 mm x 4.6 mm)[1] |
| Guard Column | Chromolith™ Guard Cartridge RP-18e (5 mm x 4.6 mm)[1] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (20:80, v/v)[2][3][5] |
| Flow Rate | 2 mL/min[2][3][5] |
| Injection Volume | 100 µL[1] |
| Detector | Fluorescence Detector[1] |
| Excitation λ | 290 nm[1][2][5][6][7] |
| Emission λ | 350 nm - 370 nm[1][2][3][5][6][7] |
| Internal Standard | Zolpidem[1][2][3][5] or Melatonin[2][6][7] |
Quantitative Data
The presented method has been validated according to FDA guidelines, assessing selectivity, specificity, linearity, limit of quantification (LOQ), precision, accuracy, and extraction recovery.[5]
Table 1: Chromatographic Properties and Linearity
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| 8-hydroxythis compound | 2.6 | 1 - 500 | 0.999 |
| N-desmethylthis compound | 3.0 | 2 - 500 | >0.99 |
| This compound | 3.5 | 1 - 500 | >0.99 |
| Zolpidem (IS) | 4.9 | N/A | N/A |
Data sourced from a study by Lavasani et al.[1]
Table 2: Method Validation Parameters
| Analyte | LOQ (ng/mL) | Mean Extraction Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 8-hydroxythis compound | 2 | 25.3 | < 17.6 | < 17.6 |
| N-desmethylthis compound | 2 | 37.2 | < 17.6 | < 17.6 |
| This compound | 1 | 86.8 | < 6.8 | < 6.8 |
Data compiled from multiple sources.[1][3][4]
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in plasma.
Conclusion
The described HPLC-fluorescence method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of this compound and its major metabolites in human plasma.[1][3] The simple liquid-liquid extraction procedure and short chromatographic run time make this method suitable for high-throughput analysis in clinical and research settings.[1][3][5] The method has been successfully applied to determine the pharmacokinetic parameters of this compound in healthy volunteers.[1]
References
- 1. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of this compound and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of this compound and Its two Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic assay with fluorescence detection for the routine monitoring of the antidepressant this compound and its demethyl metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of Mirtazapine in In-Vitro Neurogenesis and Cell Survival Assays
Application Notes for Researchers, Scientists, and Drug Development Professionals
Mirtazapine (B1677164), a noradrenergic and specific serotonergic antidepressant (NaSSA), has garnered significant interest beyond its clinical use for its neuroprotective and potential neurogenic properties. In vitro studies are crucial for elucidating the molecular mechanisms underpinning these effects. This compound has been shown to enhance neuronal survival by mitigating oxidative stress and by modulating glial cell activity to create a more supportive microenvironment for neurons. Its role in neurogenesis is primarily linked to the upregulation of key neurotrophic factors.
These application notes provide detailed protocols and data for utilizing this compound in cell survival and neurogenesis assays, offering a framework for investigating its therapeutic potential in neurodegenerative diseases and mood disorders.
Section 1: this compound in Cell Survival and Neuroprotection Assays
This compound has demonstrated significant neuroprotective effects in various in-vitro models, particularly against oxidative stress-induced cell death. Studies using the human neuroblastoma SH-SY5Y cell line show that this compound can rescue cells from insults like hydrogen peroxide (H₂O₂).[1][2][3] The protective mechanism involves the reduction of pro-apoptotic gene expression, such as p53 and Bax.[4][5]
A key aspect of this compound's neuroprotective action is its ability to modulate astrocyte function. In co-culture systems, this compound stimulates astrocytes to release protective factors.[6][7] It does not act on neurons directly but promotes the release of serotonin (B10506) (5-HT) from neurons, which then stimulates 5-HT1A receptors on astrocytes.[6][8] This stimulation leads to the upregulation and secretion of antioxidant molecules like metallothionein (B12644479) (MT-1/2), which then protect dopaminergic neurons from oxidative damage.[6][7]
Quantitative Data: Neuroprotective Effect of this compound against Oxidative Stress
The following table summarizes the effect of various concentrations of this compound on the viability of SH-SY5Y cells challenged with hydrogen peroxide (H₂O₂), as measured by the MTT assay. Data is compiled from studies where cells were co-incubated with this compound and an IC₅₀ concentration of H₂O₂ (132 µM) for 48 hours.[2]
| This compound Conc. (µM) | H₂O₂ Conc. (µM) | Cell Viability (% of Vehicle Control) |
| 0 | 0 | 100% |
| 0 | 132 | ~50% |
| 0.01 | 132 | ~95% |
| 0.1 | 132 | ~98% |
| 1 | 132 | ~100% |
| 10 | 132 | ~100% |
| 20 | 132 | ~100% |
Experimental Workflow and Signaling
Protocol: MTT Assay for Cell Viability
This protocol is for assessing the neuroprotective effect of this compound against an oxidative insult in SH-SY5Y cells.[2][5][9]
-
Cell Seeding:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.
-
-
Drug Treatment:
-
Prepare stock solutions of this compound in DMSO (e.g., 20 mM). Further dilute in serum-free culture medium to create working concentrations (e.g., 2x final concentration).
-
Remove the culture medium from the wells and add 100 µL of medium containing the desired final concentrations of this compound (e.g., 0.01 µM to 20 µM). Include a vehicle control (medium with the same final concentration of DMSO, typically <0.1%).
-
Incubate for 24 hours.
-
-
Induction of Cell Stress:
-
Prepare a fresh solution of hydrogen peroxide (H₂O₂) in sterile water. Dilute it in serum-free medium to the desired final concentration (e.g., 132 µM, the predetermined IC₅₀).
-
Add the H₂O₂ solution directly to the wells containing this compound.
-
Incubate for an additional 24 to 48 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Remove the medium from the wells. Add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Data Acquisition:
-
After incubation, add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Section 2: this compound in In-Vitro Neurogenesis Assays
The direct application of this compound in promoting the differentiation of neural stem cells (NSCs) is an emerging area of research. The primary mechanism is thought to be indirect, similar to its neuroprotective effects. This compound enhances the production of crucial neurotrophic factors from astrocytes, such as Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF).[10] These factors are well-known promoters of neuronal differentiation and maturation.[11]
The signaling pathway involves this compound-induced activation of the extracellular signal-regulated kinase (ERK) pathway in astrocytes, which is mediated by the lysophosphatidic acid-1 (LPA₁) receptor.[10] Activated ERK (pERK) promotes the transcription of neurotrophic factor genes. The resulting BDNF and GDNF can then act on nearby NSCs to drive their differentiation into neurons.
Illustrative Data: Effect of this compound-Conditioned Media on NSC Differentiation
This table presents hypothetical data illustrating the expected outcome of treating neural stem cells with astrocyte-conditioned medium (ACM) from this compound-treated astrocytes. The data represents the percentage of cells positive for specific differentiation markers after 7 days.
| Treatment Group | % NeuN⁺ (Mature Neurons) | % MAP2⁺ (Neurons) | % GFAP⁺ (Astrocytes) |
| Control Medium | 15% | 25% | 40% |
| Control ACM | 20% | 35% | 45% |
| This compound (10 µM) ACM | 35% | 55% | 40% |
Experimental Workflow and Signaling
Protocol: NSC Differentiation via Astrocyte-Conditioned Medium
This protocol provides a method to assess this compound's indirect effect on the differentiation of neural stem cells (NSCs).[10][12][13]
-
Preparation of Astrocyte-Conditioned Medium (ACM):
-
Culture primary astrocytes from neonatal rat cortices in a T75 flask until confluent.
-
Replace the medium with fresh astrocyte medium containing 10 µM this compound (or vehicle control).
-
Incubate for 48 hours.
-
Collect the supernatant (this is the ACM), centrifuge to remove debris, and filter-sterilize. Store at -20°C or use immediately.
-
-
NSC Culture and Differentiation:
-
Culture NSCs (e.g., from the subventricular zone of embryonic or neonatal rodents) as neurospheres or in a monolayer on poly-L-ornithine and laminin-coated plates.
-
Use NSC proliferation medium containing EGF and bFGF.
-
To induce differentiation, dissociate NSCs and plate them onto coated coverslips in a 24-well plate at a density of 5 x 10⁴ cells/well.
-
After 24 hours, replace the proliferation medium with the previously collected ACM (Control ACM or this compound ACM). The removal of growth factors (EGF/bFGF) and the presence of factors in the ACM will trigger differentiation.
-
-
Maintenance and Analysis:
-
Maintain the cultures for 7-14 days, replacing half of the medium with fresh ACM every 3 days.
-
After the differentiation period, fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry using primary antibodies against neuronal markers (e.g., β-III-tubulin, MAP2, NeuN) and a glial marker (e.g., GFAP for astrocytes).
-
Use appropriate fluorescently-labeled secondary antibodies and a nuclear counterstain like DAPI.
-
-
Quantification:
-
Capture images using a fluorescence microscope.
-
Count the total number of DAPI-stained nuclei and the number of cells positive for each specific marker in multiple random fields.
-
Express the results as the percentage of marker-positive cells relative to the total number of cells. Compare the results between control and this compound-ACM treated groups.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Model of Depression: Reduction of Cell Stress with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Model of Depression: Reduction of Cell Stress with this compound [repositorio.insa.pt]
- 4. Neuroprotective effects of this compound and imipramine and their effect in pro- and anti-apoptotic gene expression in human neuroblastoma cells | Semantic Scholar [semanticscholar.org]
- 5. Neuroprotective effects of this compound and imipramine and their effect in pro- and anti-apoptotic gene expression in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exerts astrocyte-mediated dopaminergic neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts astrocyte-mediated dopaminergic neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdsabstracts.org [mdsabstracts.org]
- 9. broadpharm.com [broadpharm.com]
- 10. This compound increases glial cell line-derived neurotrophic factor production through lysophosphatidic acid 1 receptor-mediated extracellular signal-regulated kinase signaling in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurogenesis and The Effect of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | mTOR pathway inhibition alters proliferation as well as differentiation of neural stem cells [frontiersin.org]
- 13. scispace.com [scispace.com]
Application Notes and Protocols: Mirtazapine in Chronic Unpredictable Stress (CUS) Models in Rats
These application notes provide detailed information and protocols for the use of mirtazapine (B1677164) in chronic unpredictable stress (CUS) models in rats, a common preclinical paradigm for studying depression and the effects of antidepressant medications. The information is intended for researchers, scientists, and drug development professionals.
Introduction
The chronic unpredictable stress (CUS) model is a well-established animal model used to induce behavioral and physiological symptoms resembling human depression. This model involves exposing rodents to a series of varied and unpredictable stressors over an extended period, leading to anhedonia, anxiety-like behaviors, and cognitive deficits.[1] this compound is an atypical antidepressant with a unique pharmacological profile, acting as a noradrenergic and specific serotonergic antidepressant (NaSSA).[] Its efficacy in reversing the effects of chronic stress makes it a subject of interest in preclinical depression research.[3][4][5]
This compound Dosage and Administration: Summary of Published Studies
The appropriate dosage and administration route for this compound can vary between studies. The following table summarizes dosages and administration protocols from various studies utilizing the CUS model in rats.
| Dosage (mg/kg/day) | Administration Route | Duration of Treatment | Rat Strain | Key Findings | Reference |
| 10 | Oral (o.p.) | 5-14 days | Wistar | Increased body weight, decreased plasma corticosterone (B1669441) levels, and demonstrated anti-anxiety activity.[3][4][5] | [3][4][5] |
| 10 | Intraperitoneal (i.p.) | 14 days | Not Specified | Reduced stress-induced increase in cortical norepinephrine (B1679862) output. | [6] |
| 10 and 30 | Not Specified | Not Specified | Not Specified | Improved locomotor recovery and attenuated neuropathic pain, decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increased anti-inflammatory cytokines (IL-4, IL-10).[7][8][9] | [7][8][9] |
| 30 | Not Specified | Not Specified | Wistar | Does not produce sedation or affect spontaneous locomotor activity with chronic dosing.[10] | [10] |
Experimental Protocols
This protocol is a generalized representation. Researchers should adapt the stressors and their duration to their specific experimental needs.
Objective: To induce a depressive-like phenotype in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Stressor-specific equipment (e.g., restraint tubes, water tanks, strobe lights, tilted cages)
Procedure:
-
Acclimation: House rats in standard conditions for at least one week before the start of the experiment.
-
Baseline Testing: Conduct baseline behavioral tests (e.g., Sucrose (B13894) Preference Test) to establish pre-stress phenotypes.
-
CUS Procedure (Duration: 21-28 days): Expose rats to one or two of the following stressors daily in a random order. Ensure the stressors are unpredictable to prevent habituation.
-
Forced Swim: Place the rat in a container of water (25°C) for 10-15 minutes.
-
Restraint Stress: Place the rat in a well-ventilated restraint tube for 1-2 hours.
-
Tilted Cage: Tilt the home cage at a 45° angle for 12-24 hours.
-
Overnight Illumination: Keep the lights on in the housing room overnight.
-
Stroboscopic Light: Expose rats to a strobe light for several hours.
-
Water Deprivation: Remove the water bottle for 12-24 hours.
-
Food Deprivation: Remove food for 12-24 hours.
-
Soiled Cage: House the rat in a cage with a wet bedding for 12-24 hours.
-
-
Monitoring: Monitor the body weight and general health of the animals throughout the CUS protocol. A significant decrease in body weight is a common outcome in the CUS group.[3][4][5]
Objective: To prepare and administer this compound to the rats.
Materials:
-
This compound powder
-
Vehicle (e.g., saline, distilled water, 0.5% carboxymethylcellulose)
-
Oral gavage needles or injection syringes
-
Vortex mixer and sonicator
Procedure:
-
Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the weight of the rats.
-
Suspend the this compound powder in the chosen vehicle.
-
Use a vortex mixer and/or sonicator to ensure a homogenous suspension. Prepare fresh daily.
-
-
Administration:
-
Administer this compound at the same time each day.
-
Treatment can begin concurrently with the CUS protocol or after the stress period, depending on the experimental design (e.g., prophylactic vs. therapeutic effects).[3][4]
-
Oral Gavage (o.p.): Administer the suspension directly into the stomach using an oral gavage needle.
-
Intraperitoneal Injection (i.p.): Inject the suspension into the peritoneal cavity.
-
Behavioral testing should be conducted at the end of the CUS and treatment period.
3.3.1. Sucrose Preference Test (SPT)
Objective: To assess anhedonia, a core symptom of depression.
Procedure:
-
Acclimation: For 48 hours, present rats with two bottles, one containing 1% sucrose solution and the other containing tap water.
-
Deprivation: After acclimation, deprive the rats of food and water for 12-24 hours.
-
Testing: Present the rats with two pre-weighed bottles (one with 1% sucrose solution, one with tap water) for 1-2 hours.
-
Measurement: Weigh the bottles again to determine the consumption of each liquid.
-
Calculation: Sucrose Preference (%) = (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100. A significant decrease in sucrose preference in the CUS group is expected, which can be reversed by effective antidepressant treatment.
3.3.2. Forced Swim Test (FST)
Objective: To assess behavioral despair.
Procedure:
-
Pre-test (Day 1): Place each rat in a cylinder of water (25°C) for 15 minutes.
-
Test (Day 2): 24 hours later, place the rat back in the water for 5 minutes.
-
Scoring: Record the duration of immobility during the 5-minute test. Increased immobility time is interpreted as a depressive-like behavior.
3.3.3. Elevated Plus Maze (EPM) and Open-Field Test (OFT)
Objective: To assess anxiety-like behavior.[3][4]
Procedure (EPM):
-
The maze consists of two open arms and two closed arms elevated from the floor.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms. Anxious rats spend more time in the closed arms.
Procedure (OFT):
-
Place the rat in the center of a large, open arena.
-
Allow the rat to explore for 5-10 minutes.
-
Track the total distance moved and the time spent in the center versus the periphery of the arena. Anxious rats tend to stay close to the walls (thigmotaxis).
Visualizations: Workflows and Signaling Pathways
Caption: A typical experimental workflow for a chronic unpredictable stress study with this compound.
Caption: this compound's mechanism of action on noradrenergic and serotonergic systems.
This compound enhances both norepinephrine and serotonin neurotransmission.[11] It blocks presynaptic α2-adrenergic autoreceptors, which normally inhibit the release of norepinephrine.[11][12][13] This blockade leads to increased norepinephrine release.[11] this compound also blocks α2-adrenergic heteroreceptors on serotonergic neurons, increasing serotonin release.[] Furthermore, it specifically blocks 5-HT2 and 5-HT3 serotonin receptors, which is thought to reduce certain side effects and channel the increased serotonin towards activating 5-HT1A receptors, contributing to its antidepressant and anxiolytic effects.[][11] this compound is also a potent antagonist of H1 histamine (B1213489) receptors, which contributes to its sedative effects.[11] In the context of chronic stress, this compound has also been shown to modulate neuroinflammation by decreasing pro-inflammatory cytokines.[7][8][9]
References
- 1. Chronic unpredictable stress induces a cognitive deficit and anxiety-like behavior in rats that is prevented by chronic antidepressant drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of this compound on Reducing Chronic Stress in Male Rats | International Clinical Neuroscience Journal [journals.sbmu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. This compound Improves Locomotor Activity and Attenuates Neuropathic Pain Following Spinal Cord Injury in Rats via Neuroinflammation Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
Application Note and Protocol: In-Vivo Microdialysis to Measure Mirtazapine-Induced Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirtazapine (B1677164) is a tetracyclic antidepressant with a unique pharmacological profile that distinguishes it from other classes of antidepressants like selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] Its primary mechanism of action involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors.[1][2] This action blocks the feedback inhibition of neurotransmitter release, leading to an enhanced central noradrenergic and serotonergic activity.[1] Specifically, by blocking α2-autoreceptors on noradrenergic neurons, this compound increases the release of norepinephrine (B1679862) (NE).[2] By blocking α2-heteroreceptors on serotonergic neurons, it enhances the release of serotonin (5-HT).[2]
Furthermore, this compound is a potent antagonist of postsynaptic 5-HT2 and 5-HT3 receptors.[1][2] This selective blockade prevents the adverse effects associated with non-selective serotonin receptor activation and is thought to contribute to its anxiolytic and sleep-improving properties.[1] The increased serotonin release preferentially stimulates 5-HT1A receptors, which is believed to mediate the antidepressant and anxiolytic effects.[1][2] this compound also has a strong affinity for histamine (B1213489) H1 receptors, which accounts for its sedative effects.[1]
In-vivo microdialysis is a powerful technique used to monitor the extracellular concentrations of neurotransmitters and other neurochemicals in specific brain regions of freely moving animals.[3] This method allows for the continuous sampling of the extracellular fluid, providing real-time data on how pharmacological agents like this compound modulate neurochemical systems.[3] This application note provides a detailed protocol for utilizing in-vivo microdialysis to measure this compound-induced release of norepinephrine, dopamine (B1211576), and serotonin in the rat medial prefrontal cortex (mPFC), a key brain region implicated in mood regulation and the therapeutic effects of antidepressants.
This compound's Signaling Pathway
The following diagram illustrates the mechanism by which this compound enhances noradrenergic and serotonergic neurotransmission.
Data Presentation
The following tables summarize the quantitative data on basal and this compound-stimulated extracellular levels of norepinephrine, dopamine, and serotonin in the rat medial prefrontal cortex (mPFC).
Table 1: Basal Extracellular Neurotransmitter Levels in the Rat mPFC
| Neurotransmitter | Basal Level (pg/20 µL) | Reference |
| Norepinephrine | ~1.0 | [4] |
| Dopamine | ~0.5 | [4] |
| Serotonin | ~0.32 | [4] |
Note: Basal levels are approximate and can vary based on the specific microdialysis and analytical conditions.
Table 2: this compound-Induced Changes in Extracellular Neurotransmitter Levels in the Rat mPFC
| Neurotransmitter | This compound Dose (mg/kg, i.p.) | Peak Increase (% of Basal) | Time to Peak (minutes) | Reference |
| Norepinephrine | 5 | ~250% | 60-80 | [2] |
| 10 | ~350% | 60-80 | [2] | |
| Dopamine | 4 | ~190% | 60-80 | [5] |
| 5 | ~200% | 60-80 | [2] | |
| 8 | ~250% | 60-80 | [1] | |
| 10 | ~300% | 60-80 | [2] | |
| 16 | ~300% | 60-80 | [1] | |
| Serotonin | 4-16 | No significant change | - | [1][6][7] |
Note: Several studies have reported that acute administration of this compound does not significantly alter extracellular serotonin levels in the medial prefrontal cortex of rats.[1][6][7] However, increases in serotonin release have been observed in other brain regions, such as the hippocampus.
Experimental Protocols
This section provides a detailed methodology for conducting an in-vivo microdialysis experiment to measure this compound-induced neurotransmitter release in the rat medial prefrontal cortex.
Protocol 1: Surgical Implantation of the Guide Cannula
-
Animal Model: Male Wistar rats (250-300 g) are commonly used. House the animals individually in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture) and place it in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the medial prefrontal cortex. The stereotaxic coordinates for the mPFC are approximately: Anterior/Posterior (AP): +3.2 mm from bregma; Medial/Lateral (ML): ±0.8 mm from the midline; Dorsal/Ventral (DV): -2.5 mm from the skull surface.
-
Slowly lower the guide cannula (e.g., CMA 12) to the target coordinates.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
-
Protocol 2: In-Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently remove the dummy cannula and insert the microdialysis probe (e.g., CMA 12 with a 2 mm membrane, 20 kDa cutoff) into the guide cannula of the awake, freely moving animal.
-
Perfusion:
-
Prepare artificial cerebrospinal fluid (aCSF) with the following composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 1.0 MgCl₂. The pH should be adjusted to 7.4.
-
Perfuse the microdialysis probe with aCSF at a constant flow rate of 1.0-2.0 µL/min using a microinfusion pump.
-
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of neurotransmitter levels. Discard the dialysate collected during this period.
-
Baseline Sample Collection:
-
Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) into collection vials containing a small amount of antioxidant solution (e.g., 0.1 M perchloric acid) to prevent neurotransmitter degradation.
-
Keep the samples on ice or in a refrigerated fraction collector.
-
-
This compound Administration:
-
Dissolve this compound in saline.
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 5, 10, or 20 mg/kg).
-
-
Post-Administration Sample Collection: Continue collecting dialysate samples at 20-minute intervals for at least 3-4 hours after this compound administration.
-
Probe Placement Verification: At the end of the experiment, euthanize the animal, remove the brain, and histologically verify the placement of the microdialysis probe.
Protocol 3: Neurotransmitter Analysis by HPLC-ECD
-
Sample Preparation: Thaw the collected dialysate samples on ice.
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD) for the simultaneous analysis of norepinephrine, dopamine, and serotonin.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column suitable for monoamine separation.
-
Mobile Phase: A buffered solution containing an ion-pairing agent (e.g., sodium dodecyl sulfate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically between 0.8-1.2 mL/min.
-
Detector Potential: Set the electrochemical detector to an oxidizing potential appropriate for the detection of monoamines.
-
-
Quantification:
-
Prepare standard solutions of norepinephrine, dopamine, and serotonin of known concentrations.
-
Inject a fixed volume (e.g., 10-20 µL) of the standards and dialysate samples into the HPLC system.
-
Construct a standard curve for each neurotransmitter by plotting peak area against concentration.
-
Quantify the neurotransmitter concentrations in the samples by comparing their peak areas to the respective standard curves.
-
Experimental Workflow
The following diagram outlines the experimental workflow for the in-vivo microdialysis protocol.
References
- 1. This compound increases dopamine release in prefrontal cortex by 5-HT1A receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced corelease of dopamine and noradrenaline from noradrenergic neurons in the medial prefrontal and occipital cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. This compound in combination with perospirone synergistically enhances dopamine release in the rat prefrontal cortex via 5-HT1A receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A combination of this compound and milnacipran augments the extracellular levels of monoamines in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Stable Cell Lines Expressing Mirtazapine's Target Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirtazapine is an atypical antidepressant with a complex pharmacological profile, acting as an antagonist at multiple receptor sites. To facilitate research into its mechanism of action and to enable high-throughput screening of novel compounds with similar receptor-binding characteristics, the development of stable cell lines expressing its primary target receptors is essential. These engineered cell lines provide a consistent and reproducible in vitro system for studying receptor signaling, ligand binding, and the cellular consequences of receptor modulation.
This document provides detailed protocols for the generation, selection, and validation of stable cell lines expressing the principal targets of this compound: α2A, α2B, and α2C-adrenergic receptors, 5-HT2A, 5-HT2C, and 5-HT3 serotonin (B10506) receptors, and the H1 histamine (B1213489) receptor.
Data Presentation: Quantitative Parameters for Stable Cell Line Generation
Successful establishment of stable cell lines requires careful optimization of several key parameters. The following tables summarize typical quantitative data for transfection efficiency, antibiotic concentrations for selection, and expected receptor expression levels in commonly used host cell lines, HEK293 and CHO.
| Parameter | HEK293 Cells | CHO Cells | Notes |
| Transfection Method | Lipofection, Electroporation, Viral Transduction | Lipofection, Electroporation, Viral Transduction | Method should be optimized for the specific cell line and plasmid. |
| Typical Transfection Efficiency for Stable Integration | 10-50%[1] | 10-50%[1] | Efficiency is highly dependent on the transfection reagent, DNA quality, and cell health. |
| Post-Transfection Viability | >80% | >80% | High viability is crucial for the survival and selection of stable clones. |
Table 1: Transfection Parameters for Stable Cell Line Generation
| Selection Antibiotic | Resistance Gene | Typical Concentration Range (HEK293) | Typical Concentration Range (CHO) |
| G418 (Geneticin®) | neo (Neomycin phosphotransferase II) | 200 - 800 µg/mL | 400 - 1000 µg/mL |
| Puromycin | pac (Puromycin N-acetyl-transferase) | 1 - 7 µg/mL | 2 - 10 µg/mL |
| Hygromycin B | hph (Hygromycin B phosphotransferase) | 50 - 500 µg/mL | 200 - 1000 µg/mL |
Table 2: Antibiotic Concentrations for Selection of Stable Cell Lines
| Receptor Type | Host Cell Line | Typical Expression Level (Bmax) | Reference |
| β2-Adrenergic Receptor | HEK293S | 220 ± 40 pmol/mg membrane protein | [1] |
| Histamine H2 Receptor | CHO-K1 | ~300 fmol/mg protein | [2] |
| General GPCRs | Mammalian Cells | 100 - 5000 fmol/mg membrane protein | Varies by receptor and expression system |
Table 3: Expected Receptor Expression Levels in Stable Cell Lines
Experimental Protocols
I. Vector Construction
-
Obtain cDNA: Obtain full-length cDNA clones for the human α2A, α2B, α2C, 5-HT2A, 5-HT2C, 5-HT3A (as the primary subunit for the 5-HT3 receptor), and H1 receptors.
-
Subcloning into an Expression Vector:
-
Select a mammalian expression vector containing a strong constitutive promoter (e.g., CMV or EF1α) and a selectable marker gene (e.g., neomycin, puromycin, or hygromycin resistance).
-
Using standard molecular cloning techniques (restriction enzyme digestion and ligation or Gibson assembly), subclone the cDNA of each receptor into the multiple cloning site of the expression vector.
-
Optional: A C-terminal fusion tag (e.g., FLAG or HA) can be added to the receptor cDNA to facilitate detection of receptor expression by western blotting or immunofluorescence.
-
-
Vector Verification: Sequence the entire open reading frame of the constructed plasmids to ensure the absence of mutations and confirm the correct in-frame insertion of the receptor cDNA.
-
Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for transfection using a commercially available kit.
II. Cell Culture and Transfection
-
Cell Line Maintenance:
-
Culture HEK293 or CHO-K1 cells in the recommended growth medium (e.g., DMEM or F-12K, respectively) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely passage cells upon reaching 80-90% confluency.
-
-
Transfection:
-
The day before transfection, seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen lipid-based transfection reagent (e.g., Lipofectamine™).
-
Briefly, dilute the plasmid DNA and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.
-
Add the transfection complexes dropwise to the cells.
-
Incubate the cells for 24-48 hours before starting the selection process.
-
III. Selection of Stable Clones
-
Determine Optimal Antibiotic Concentration (Kill Curve):
-
Prior to selecting for stably transfected cells, it is crucial to determine the minimum antibiotic concentration required to kill all non-transfected cells.
-
Seed untransfected HEK293 or CHO-K1 cells in a 24-well plate at a low density.
-
The following day, replace the medium with fresh medium containing a range of concentrations of the selection antibiotic (e.g., G418: 100-1200 µg/mL; Puromycin: 0.5-10 µg/mL).
-
Incubate the cells for 7-10 days, replacing the antibiotic-containing medium every 2-3 days.
-
The lowest concentration of the antibiotic that results in 100% cell death is the optimal concentration for selection.
-
-
Selection of Transfected Cells:
-
48 hours post-transfection, passage the cells into larger culture vessels (e.g., 10 cm dishes) at a low density.
-
Add the pre-determined optimal concentration of the selection antibiotic to the culture medium.
-
Replace the selective medium every 3-4 days.
-
After 2-3 weeks of selection, distinct antibiotic-resistant colonies should be visible.
-
-
Isolation of Monoclonal Cell Lines:
-
Using cloning cylinders or by limiting dilution, isolate individual colonies and transfer them to separate wells of a 24-well plate.
-
Expand each clone in selective medium.
-
IV. Validation of Receptor Expression and Function
-
Confirmation of Receptor mRNA Expression (RT-qPCR):
-
Extract total RNA from the expanded clonal cell lines.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers specific for the target receptor to confirm its expression at the mRNA level.
-
-
Confirmation of Receptor Protein Expression (Western Blot):
-
Lyse the cells and prepare total protein or membrane protein fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target receptor or the fusion tag.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
-
Functional Validation (e.g., Calcium Flux Assay for Gq-coupled receptors):
-
Seed the stable cell lines in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulate the cells with a known agonist for the expressed receptor.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. A significant increase in fluorescence upon agonist stimulation confirms functional receptor expression and coupling to downstream signaling pathways.
-
Signaling Pathways and Experimental Workflows
This compound's Target Receptor Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with this compound's target receptors.
References
Application Notes and Protocols for PET Imaging of Mirtazapine Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining Mirtazapine (B1677164) receptor occupancy in vivo using Positron Emission Tomography (PET). This technique is crucial for understanding the pharmacodynamics of this compound, aiding in dose-finding studies, and investigating the neurobiological mechanisms of its therapeutic effects.
Introduction to this compound and PET Imaging
This compound is an atypical antidepressant with a unique pharmacological profile. It enhances noradrenergic and serotonergic neurotransmission primarily through the antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors.[1][][3] Additionally, it is a potent antagonist of serotonin (B10506) 5-HT2 and 5-HT3 receptors, and histamine (B1213489) H1 receptors.[1][][3][4] PET imaging with a specific radioligand allows for the non-invasive quantification of this compound binding to its target receptors in the living brain, providing a direct measure of receptor occupancy at different plasma concentrations of the drug.
The most commonly used radiotracer for this purpose is [¹¹C]this compound, which allows for the assessment of the combined occupancy of this compound at its various target receptors.[5][6][7][8]
This compound Signaling Pathway
This compound's mechanism of action involves a complex interplay of presynaptic and postsynaptic receptor interactions. The following diagram illustrates the primary signaling pathways affected by this compound.
Caption: this compound's primary mechanism of action.
Experimental Protocols
Radiosynthesis of [¹¹C]this compound
The radiosynthesis of [¹¹C]this compound is typically achieved through the N-methylation of its precursor, N-desmethyl-mirtazapine, using [¹¹C]methyl iodide.
Protocol:
-
Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction and is subsequently converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a gas-phase synthesis module.
-
Radiolabeling Reaction:
-
Dissolve N-desmethyl-mirtazapine (approximately 0.5-1.0 mg) in a suitable solvent such as dimethylformamide (DMF) or acetone (B3395972) (approximately 300 µL) in a reaction vessel.
-
Add a base, such as sodium hydroxide, to facilitate the reaction.
-
Bubble the gaseous [¹¹C]CH₃I through the solution at an elevated temperature (e.g., 80-100°C) for 3-5 minutes.
-
-
Purification:
-
The reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC).
-
HPLC System: A semi-preparative C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) formate) is used as the eluent. The exact gradient and composition may need optimization.
-
The fraction containing [¹¹C]this compound is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with a sterile saline solution and passed through a sterile filter (0.22 µm) into a sterile vial for injection.
-
-
Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC to be >95%.
-
Specific Activity: Measured to ensure a high specific activity, minimizing the pharmacological effects of the injected tracer mass.
-
Residual Solvents: Checked to be within acceptable limits.
-
Sterility and Apyrogenicity: Confirmed before administration to human subjects.
-
PET Imaging Protocol
The following protocol is a representative example for a human brain PET study to determine this compound receptor occupancy.
Subject Preparation:
-
Subjects should be healthy volunteers.
-
A baseline PET scan is performed before this compound administration.
-
Subjects are then treated with a daily oral dose of this compound (e.g., 7.5 mg or 15 mg) for a specified period (e.g., 5 days) to reach steady-state plasma concentrations.[5][6]
-
A second PET scan is performed after the treatment period.
-
Subjects should fast for at least 4 hours before each PET scan.
-
A venous catheter is inserted for radiotracer injection and, if required by the kinetic model, for arterial blood sampling.
PET Scan Acquisition:
-
Radiotracer Injection: A bolus injection of [¹¹C]this compound (typically 370-555 MBq) is administered intravenously.
-
Dynamic Scan: A dynamic PET scan of the brain is initiated simultaneously with the injection and continues for 60-90 minutes.
-
Frame Timing: A typical dynamic acquisition sequence might be:
-
4 x 15 seconds
-
4 x 30 seconds
-
4 x 60 seconds
-
6 x 120 seconds
-
6 x 300 seconds
-
-
Anatomical Imaging: A high-resolution magnetic resonance imaging (MRI) scan of the brain is acquired for anatomical co-registration and region of interest (ROI) definition.
Data Analysis Workflow
The Simplified Reference Tissue Model (SRTM) is a common and robust method for analyzing [¹¹C]this compound PET data, as it does not require arterial blood sampling.
Caption: Workflow for PET data analysis using SRTM.
Step-by-Step Protocol:
-
Image Preprocessing:
-
Motion Correction: The dynamic PET frames are aligned to correct for any head movement during the scan.
-
Co-registration: The motion-corrected PET images are co-registered to the individual's anatomical MRI.
-
-
Region of Interest (ROI) Definition:
-
ROIs are delineated on the co-registered MRI for various brain regions of interest (e.g., cortex, amygdala, hippocampus) and a reference region.
-
The cerebellum is often used as a reference region as it is considered to have a negligible density of the target receptors.
-
-
Time-Activity Curve (TAC) Generation:
-
The mean radioactivity concentration is calculated for each ROI at each time point of the dynamic scan to generate time-activity curves (TACs).
-
-
Kinetic Modeling using SRTM:
-
The TACs from the target regions and the reference region are fitted to the SRTM to estimate the binding potential relative to the non-displaceable uptake (BP_ND). BP_ND is proportional to the density of available receptors.
-
-
Receptor Occupancy (RO) Calculation:
-
Receptor occupancy is calculated using the BP_ND values from the baseline and post-treatment scans with the following formula: RO (%) = [(BP_ND_baseline - BP_ND_post-treatment) / BP_ND_baseline] x 100
-
Quantitative Data Presentation
The following tables summarize the quantitative data from a representative study on this compound receptor occupancy.
Table 1: this compound Serum Concentrations and Receptor Occupancy [5][6]
| This compound Daily Dose (5 days) | Mean Serum Concentration (nmol/L) | Brain Region | Receptor Occupancy (%) |
| 7.5 mg | 33 - 56 | High-binding regions (Cortex, Amygdala, Hippocampus) | 74 - 96 |
| Low-binding regions | 17 - 48 | ||
| 15 mg | 41 - 74 | High-binding regions (Cortex, Amygdala, Hippocampus) | 74 - 96 |
| Low-binding regions | 17 - 48 |
Table 2: this compound Receptor Binding Affinities (Ki values in nM)
| Receptor | Ki (nM) |
| α2A-adrenergic | 1.8 |
| α2C-adrenergic | 1.8 |
| 5-HT2A | 6.9 |
| 5-HT2C | 3.2 |
| 5-HT3 | 3.9 |
| Histamine H1 | 1.6 |
Note: Lower Ki values indicate higher binding affinity.
Conclusion
PET imaging with [¹¹C]this compound is a powerful tool for quantifying this compound receptor occupancy in the human brain. The protocols and data presented here provide a framework for researchers and drug developers to design and execute studies aimed at understanding the in vivo pharmacology of this compound. This methodology can be instrumental in optimizing antidepressant therapies and developing novel therapeutics with improved efficacy and side-effect profiles.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound Mechanism of Action | Study.com [study.com]
- 7. youtube.com [youtube.com]
- 8. adni.loni.usc.edu [adni.loni.usc.edu]
Sensitive Quantification of Mirtazapine in Brain Tissue by LC-MS/MS: An Application Note and Protocol
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antidepressant drug mirtazapine (B1677164) in brain tissue. The protocol outlines a comprehensive workflow, including tissue homogenization, sample extraction, chromatographic separation, and mass spectrometric detection. The described method utilizes a protein precipitation step followed by liquid-liquid extraction to ensure high recovery and minimal matrix effects, making it suitable for preclinical pharmacokinetic and drug distribution studies. All quantitative parameters are summarized in clear, accessible tables, and the experimental workflow is visualized through a detailed diagram.
Introduction
This compound is a tetracyclic antidepressant used in the treatment of major depressive disorder.[1] Its mechanism of action involves the enhancement of central noradrenergic and serotonergic activity.[2] To understand its efficacy and distribution within the central nervous system (CNS), a sensitive and specific analytical method for its quantification in brain tissue is essential. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex biological matrices.[3] This document provides a detailed protocol for the development and application of an LC-MS/MS method for this compound quantification in brain tissue, addressing the specific challenges posed by this complex matrix, such as high lipid content.[4]
Experimental
Materials and Reagents
-
This compound (analytical standard)
-
Diazepam (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hexane (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Ammonium acetate
-
Rat brain tissue (or other appropriate species)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard and Sample Preparation
2.3.1. Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
This compound Working Solutions: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve diazepam in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water.
2.3.2. Brain Tissue Homogenization
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline or a simple sucrose (B13894) solution) at a ratio of 1:4 (w/v) (e.g., 100 mg tissue in 400 µL buffer).[5]
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform consistency is achieved.[4][5] Keep samples on ice throughout the process to prevent degradation.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.[6]
-
Collect the supernatant for the extraction procedure.
2.3.3. Sample Extraction (Protein Precipitation and LLE)
-
To 100 µL of brain homogenate supernatant, add 20 µL of the internal standard working solution (100 ng/mL Diazepam).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube.
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) and 1 mL of hexane.[1]
-
Vortex for 2 minutes and centrifuge at 4,000 x g for 5 minutes.
-
Transfer the upper organic layer (hexane) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase.
LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound and the internal standard.
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC Column | C18 column (e.g., 100 x 2.1 mm, 3.5 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic: 60% A / 40% B[1] |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 10 µL[1] |
| Run Time | ~3.5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | This compound | Diazepam (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 266.2[1] | 285.1[1] |
| Product Ion (m/z) | 195.0[1] | 193.5[1] |
| Collision Energy (eV) | Optimized for instrument | Optimized for instrument |
| Dwell Time (ms) | 100 | 100 |
Method Validation Summary
The method should be validated according to standard bioanalytical guidelines, assessing linearity, accuracy, precision, recovery, matrix effect, and stability. The table below presents typical acceptance criteria and expected performance.
Table 3: Method Validation Parameters and Expected Performance
| Parameter | Concentration Range | Acceptance Criteria | Expected Performance |
| Linearity (r²) | 0.5 - 200 ng/mL | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | S/N > 10, Accuracy ±20%, Precision <20% | Meets criteria |
| Intra-day Precision (%CV) | Low, Mid, High QC | < 15% | < 10% |
| Inter-day Precision (%CV) | Low, Mid, High QC | < 15% | < 12% |
| Intra-day Accuracy (% Bias) | Low, Mid, High QC | ± 15% | Within ± 10% |
| Inter-day Accuracy (% Bias) | Low, Mid, High QC | ± 15% | Within ± 12% |
| Extraction Recovery (%) | Low, Mid, High QC | Consistent and reproducible | 85 - 95%[1] |
| Matrix Effect | Low, High QC | CV < 15% | Minimal ion suppression/enhancement |
| Stability (Freeze-thaw, Bench-top) | Low, High QC | % Change < 15% | Stable under tested conditions |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound from brain tissue samples.
Caption: Workflow for this compound Quantification in Brain Tissue.
Conclusion
The LC-MS/MS method presented provides a sensitive, specific, and reliable approach for the quantification of this compound in brain tissue. The detailed protocol for sample preparation is optimized to handle the complexity of the brain matrix, ensuring accurate and reproducible results. This method is a valuable tool for preclinical research in pharmacology and drug development, enabling detailed investigation of this compound's central nervous system pharmacokinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Solid-phase extraction enhances detection of beta-amyloid peptides in plasma and enables Abeta quantification following passive immunization with Abeta antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Physicochemical and Pharmacokinetic Properties of Quetiapine and Its Active Metabolite Norquetiapine [jstage.jst.go.jp]
- 6. Consensus Brain-derived Protein, Extraction Protocol for the Study of Human and Murine Brain Proteome Using Both 2D-DIGE and Mini 2DE Immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Antidepressant-Like Effects of Mirtazapine in Mice Using the Forced Swim Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mirtazapine is an atypical antidepressant classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA). Its mechanism of action is primarily attributed to its antagonist activity at central presynaptic α2-adrenergic autoreceptors and heteroreceptors, as well as at serotonin (B10506) 5-HT2 and 5-HT3 receptors. This pharmacological profile leads to an enhanced release of both norepinephrine (B1679862) and serotonin, contributing to its antidepressant effects. The Forced Swim Test (FST) is a widely used behavioral paradigm to assess antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatments are expected to reduce the duration of this immobility, reflecting a more persistent escape-directed behavior.
These application notes provide a detailed protocol for utilizing the FST to evaluate the dose-dependent antidepressant-like effects of this compound in mice.
Data Presentation
The following table summarizes representative quantitative data on the effects of this compound on immobility time in the mouse Forced Swim Test. The data is hypothetical but based on the established effects of this compound and typical results from such studies.
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) | Standard Error of the Mean (SEM) |
| Vehicle Control | 0 | 185 | 10.2 |
| This compound | 5 | 140 | 9.5 |
| This compound | 10 | 115 | 8.7 |
| This compound | 20 | 95 | 7.9 |
Experimental Protocols
Animals
-
Species: Male BALB/c mice (or other suitable strain). Note that different mouse strains can exhibit varying baseline levels of immobility.[1]
-
Age: 8-10 weeks.
-
Housing: Mice should be group-housed (e.g., 5 per cage) in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and habituated to the testing room for at least 60 minutes prior to the FST.[2]
This compound Administration
-
Preparation: this compound should be dissolved in a suitable vehicle, such as saline (0.9% NaCl) or distilled water with a small amount of a solubilizing agent like Tween 80.
-
Dosing: Prepare solutions to administer doses of 5, 10, and 20 mg/kg. The vehicle control group should receive an equivalent volume of the vehicle.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for this type of study.
-
Timing: Administer this compound or vehicle 30-60 minutes before the Forced Swim Test.
Forced Swim Test (FST) Protocol
The FST is a widely used test for screening potential antidepressant compounds.[3]
-
Apparatus: A transparent glass or Plexiglas cylinder (20 cm in diameter, 40 cm in height) filled with water to a depth of 15 cm. The water temperature should be maintained at 23-25°C.[4]
-
Procedure:
-
Behavioral Scoring:
-
Immobility: The mouse is judged to be immobile when it remains floating motionless, making only small movements necessary to keep its head above water.
-
Swimming: Active swimming movements throughout the cylinder.
-
Climbing: Active movements with forepaws in and out of the water, usually directed against the walls of the cylinder.
-
-
Data Analysis: The duration of immobility is the primary measure. A significant decrease in immobility time in the this compound-treated groups compared to the vehicle control group is indicative of an antidepressant-like effect. Data are typically analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's Mechanism of Action.
Experimental Workflow
Caption: Forced Swim Test Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, and this compound-like compounds as possible pharmacotherapy for substance abuse disorders: Evidence from the bench and the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for Mirtazapine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Mirtazapine solutions in cell culture experiments. This compound is a tetracyclic antidepressant that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA), making it a compound of interest for various in vitro studies.[1]
This compound: Mechanism of Action
This compound's primary mechanism involves the antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors.[][3][4] This action blocks the negative feedback loop for norepinephrine (B1679862) and serotonin (B10506) release, thereby increasing the levels of these neurotransmitters in the synaptic cleft.[5] Furthermore, this compound is a potent antagonist of postsynaptic 5-HT2 and 5-HT3 receptors.[3][6] This selective blockade directs the increased serotonin to stimulate 5-HT1A receptors, which is believed to be crucial for its antidepressant effects.[3][4] this compound also exhibits a strong affinity for histamine (B1213489) H1 receptors, contributing to its sedative properties.[1][5]
Solubility and Stock Solution Preparation
This compound is practically insoluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.[7][8][9][10] For cell culture applications, DMSO is the most commonly used solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol for 10 mM Stock Solution:
-
Calculate the required amount of this compound powder for your desired stock concentration and volume. The molecular weight of this compound is 265.35 g/mol . For 1 mL of a 10 mM stock solution, you will need 2.65 mg of this compound.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for several minutes until the this compound is completely dissolved. Gentle warming or brief sonication can aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Solubility Data:
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | 53 mg/mL (199.73 mM) | [7] |
| Ethanol | 53 mg/mL (199.73 mM) | [7] |
| Water | Insoluble |[7] |
Working Solution Preparation and Application in Cell Culture
Working solutions are prepared by diluting the stock solution in a complete cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.1-0.5%.[1]
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of cell culture medium).
-
Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the this compound-treated samples.[1]
-
Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, the concentration may be too high for the aqueous environment of the culture medium.[1]
Typical Working Concentrations: The optimal concentration of this compound is highly dependent on the cell type and the experimental endpoint. A dose-response experiment is recommended to determine the ideal concentration range for your specific cell line.[1]
| Cell Line | Concentration Range | Observed Effect | Reference |
| SH-SY5Y (human neuroblastoma) | 0.01 µM - 20 µM | Alleviated H₂O₂-induced decrease in cell viability. | [11][12][13][14] |
| CT26/luc (colon carcinoma) | 5 µM - 80 µM | No cytotoxicity observed. | [15] |
| MG63 (human osteosarcoma) | > 250 µM | Increased cytosolic Ca²⁺ concentration. | [16] |
| General in vitro studies | 0.1 µM - 100 µM | Suggested starting range for dose-response experiments. | [1] |
Experimental Protocols
This protocol helps determine the concentration of this compound that inhibits or stimulates a cellular response by 50%.[1]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells at an optimal density in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the this compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 or EC50 value.
This protocol is used to determine the stability of this compound under your specific experimental conditions.[1]
Materials:
-
Complete cell culture medium
-
This compound stock solution
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantifying this compound (e.g., HPLC)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use.
-
Incubation: Incubate the this compound-media solution under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂).
-
Time Points: Collect aliquots of the solution at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Quantification: Analyze the concentration of this compound in each aliquot using a validated analytical method like HPLC.
-
Data Analysis: Plot the concentration of this compound against time to determine its degradation rate. A stable compound will show minimal change in concentration over time.
Troubleshooting
| Problem | Possible Cause | Solution | Reference |
| Precipitation in culture medium | This compound concentration exceeds its solubility limit in the aqueous medium. | Reduce the this compound concentration. Visually inspect the medium after addition. Consider a solubilizing agent after testing for cell compatibility. | [1] |
| High levels of cell death (cytotoxicity) | This compound concentrations are too high. The solvent concentration is toxic. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range. Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1-0.5%). | [1] |
| No observable effect | The concentration of this compound is too low. The incubation time is too short. The cell line may not be responsive. | Perform a dose-response experiment with a wider concentration range. Optimize the incubation time. Use a cell line known to be responsive to this compound. | [1] |
References
- 1. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. This compound : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. selleckchem.com [selleckchem.com]
- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 9. selleck.co.jp [selleck.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. Cell Model of Depression: Reduction of Cell Stress with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Model of Depression: Reduction of Cell Stress with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Inhibits Tumor Growth via Immune Response and Serotonergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The antidepressant this compound-induced cytosolic Ca2+ elevation and cytotoxicity in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating Mirtazapine's Efficacy in Animal Models of Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neuropathic pain, a chronic condition resulting from nerve damage, presents a significant therapeutic challenge.[1][2] Current treatments often provide only partial relief and are associated with considerable side effects.[3] Mirtazapine (B1677164), an atypical antidepressant with a unique noradrenergic and specific serotonergic mechanism of action, has shown promise as a potential analgesic for neuropathic pain.[1][2][4] Its ability to modulate multiple neurotransmitter systems and inflammatory pathways makes it a compelling candidate for investigation.[5][6] This document provides detailed protocols for established animal models of neuropathic pain and summarizes the efficacy data for this compound, offering a framework for preclinical evaluation.
Animal Models for Inducing Neuropathic Pain
Several well-validated rodent models are used to mimic the symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).
Chemically-Induced Neuropathy: Streptozotocin (B1681764) (STZ) Diabetic Neuropathy Model
This model replicates the painful diabetic neuropathy common in diabetic patients.[5] A single injection of streptozotocin induces hyperglycemia, leading to the development of neuropathic pain symptoms over several weeks.[7][8]
Protocol for STZ-Induced Diabetic Neuropathy in Rats:
-
Animal Selection: Use adult male Sprague Dawley or Wistar rats.[5][9]
-
Baseline Measurements: Prior to induction, perform baseline pain sensitivity tests (e.g., Hot Plate, Von Frey) to establish a control measurement for each animal.
-
Induction: Administer a single intraperitoneal (i.p.) injection of Streptozotocin (STZ) at a dose of 50-55 mg/kg.[5][7][8] STZ should be freshly dissolved in a citrate (B86180) buffer.
-
Confirmation of Diabetes: Monitor blood glucose levels from the tail vein 3-5 days post-injection. Rats with blood glucose levels of 240 mg/dL or higher are considered diabetic.[5][10]
-
Development of Neuropathy: Allow 3-4 weeks for the development of diabetic neuropathy.[5][7][8]
-
Confirmation of Neuropathy: Re-assess pain sensitivity. Animals exhibiting a significant decrease in pain threshold (e.g., >20% decrease in hot-plate latency) are considered to have developed neuropathy and are suitable for drug testing.[5][10]
Nerve Injury-Induced Neuropathy: Chronic Constriction Injury (CCI) Model
The CCI model involves loose ligation of the sciatic nerve, which mimics traumatic nerve injury and results in robust and lasting pain behaviors.[11][12]
Protocol for Chronic Constriction Injury (CCI) in Rats:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Surgical Procedure:
-
Make an incision on the lateral side of the thigh to expose the biceps femoris muscle.
-
Bluntly dissect the muscle to reveal the common sciatic nerve.[11]
-
Proximal to the nerve's trifurcation, place four loose ligatures (e.g., 4.0 chromic gut) around the nerve with about 1 mm spacing between them.[11][12]
-
The ligatures should be tightened just enough to cause a slight constriction without arresting epineural blood flow.[12]
-
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-Operative Care: Provide appropriate post-operative analgesia and care.
-
Development of Neuropathy: Pain behaviors, such as mechanical and thermal hypersensitivity, typically develop within a few days and stabilize over the first two weeks.
Nerve Injury-Induced Neuropathy: Spared Nerve Injury (SNI) Model
The SNI model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the third branch (the sural nerve) intact.[13][14] This results in persistent pain-like behaviors in the skin territory of the intact nerve.[15]
Protocol for Spared Nerve Injury (SNI) in Rats/Mice:
-
Animal Selection: The model is well-established in both rats and mice.[14]
-
Anesthesia and Surgical Exposure: Follow the same initial steps as the CCI model to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[15]
-
Nerve Transection:
-
Carefully isolate the common peroneal and tibial nerves.
-
Tightly ligate these two nerves with silk suture and transect them, removing a small section (2-4 mm) of the distal nerve stump.[15]
-
Take extreme care to avoid any contact with or stretching of the intact sural nerve.
-
-
Closure and Post-Operative Care: Close the muscle and skin layers as described for the CCI model and provide appropriate post-operative care.
-
Development of Neuropathy: Mechanical hypersensitivity in the sural nerve territory develops rapidly, often within 24 hours, and is long-lasting.[15]
Protocols for Behavioral Assessment of Neuropathic Pain
Assessment of Thermal Hyperalgesia: Hot Plate Test
This test measures the latency of the animal's response to a thermal stimulus. A shorter latency indicates hyperalgesia.
-
Apparatus: A commercially available hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Gently place the animal on the hot plate surface and immediately start a timer.
-
Observe the animal for nociceptive responses, such as licking a hind paw or jumping.
-
Stop the timer as soon as a response is observed. This is the paw withdrawal latency (PWL).
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the animal does not respond by the cut-off time, it should be removed from the plate, and the cut-off time is recorded as its latency.
-
The test is often repeated 2-3 times with an interval in between, and the average latency is calculated.[12]
-
Assessment of Mechanical Allodynia: Von Frey Test
This test measures the paw withdrawal threshold (PWT) in response to a mechanical stimulus of increasing force. A lower threshold indicates mechanical allodynia.
-
Apparatus: A set of calibrated Von Frey filaments or an electronic Von Frey aesthesiometer. The animal is placed on a mesh platform allowing access to the plantar surface of the hind paws.
-
Procedure:
-
Allow the animal to acclimate to the testing environment.
-
Apply the Von Frey filament to the mid-plantar surface of the hind paw, starting with a filament below the expected threshold.
-
Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal or licking of the paw.
-
Using the "up-down" method, the stimulus intensity is sequentially increased or decreased based on the animal's response until the 50% withdrawal threshold is determined.
-
With an electronic device, pressure is applied until the paw is withdrawn, and the device automatically records the force in grams.[12]
-
Efficacy Data of this compound in Neuropathic Pain Models
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound's effectiveness.
Table 1: this compound in Diabetic Neuropathy Models
| Species | This compound Dose & Route | Pain Assessment | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| Rat (Sprague Dawley) | 10 and 15 mg/kg | Hot Plate Test | Significantly increased nociceptive threshold (antinociceptive effect) in diabetic rats. | [5][10] |
| Rat | 40 mg/kg (for 14 days) | Randall-Selitto & Hargreaves tests | Significantly improved decreased paw-withdrawal threshold and lengthened shortened paw-withdrawal latency. |[7][8] |
Table 2: this compound in Nerve Injury Models
| Animal Model | Species | This compound Dose & Route | Pain Assessment | Key Quantitative Findings | Reference |
|---|---|---|---|---|---|
| Chronic Constriction Injury (CCI) | Rat (Wistar) | 0.001 - 1 mg/kg (intrathecal) | Thermal Hyperalgesia & Mechanical Allodynia | Racemic this compound (max effect at 0.01 mg/kg) exerted significant sustained analgesic effects for up to 48 hours. | [4] |
| L5 Spinal Nerve Transection | Rat | 20 and 30 mg/kg (oral, 14 days) | Von Frey & Hargreaves tests | Markedly attenuated mechanical and thermal hyperalgesia, with the most significant effect on day 14. | [6] |
| Sciatic Nerve Ligation | Rat | 5, 10, and 15 mg/day | Tail Flick & Hot Plate tests | Restored both tail flick and hot plate latencies in a dose-dependent manner. | [1][2] |
| Spinal Cord Injury (SCI) | Rat (Wistar) | 3, 10, and 30 mg/kg/day (i.p., 7 days) | Mechanical, Thermal, Cold Allodynia | Attenuated all forms of allodynia and improved locomotor activity. |[9][16] |
Visualized Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates a typical experimental workflow for testing the efficacy of this compound in an animal model of neuropathic pain.
Caption: General experimental workflow for preclinical drug efficacy testing.
Proposed Mechanism of this compound's Analgesic Action
This compound's antinociceptive effects are believed to be multifactorial, involving modulation of several neurotransmitter systems and neuroinflammatory pathways.[5] It acts as an antagonist at central α2-adrenergic autoreceptors, which increases the release of both norepinephrine (B1679862) and serotonin.[17] It also blocks 5-HT2 and 5-HT3 receptors.[5] Furthermore, studies suggest its effects are mediated by opioidergic, serotonergic, and adrenergic systems.[5][10] this compound has also been shown to reduce pro-inflammatory cytokines like TNF-α and IL-1β, inhibit NF-κB activation, and suppress ion channels such as TRPV1, which are implicated in pain signaling.[6][7][18]
Caption: this compound's multimodal mechanism of action in neuropathic pain.
The animal models described provide robust and reproducible platforms for evaluating the efficacy of this compound in treating neuropathic pain. Data from diabetic neuropathy, chronic constriction injury, and other nerve transection models consistently demonstrate that this compound can attenuate key symptoms like thermal hyperalgesia and mechanical allodynia in a dose-dependent manner.[1][2][6] Its complex mechanism, involving the modulation of multiple receptor systems and anti-inflammatory actions, supports its potential as a valuable therapeutic option. These detailed protocols and compiled data serve as a critical resource for researchers aiming to further investigate and develop this compound for the management of neuropathic pain.
References
- 1. imrpress.com [imrpress.com]
- 2. imrpress.com [imrpress.com]
- 3. This compound decreases the pain feeling in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Racemic intrathecal this compound but not its enantiomers acts anti-neuropathic after chronic constriction injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive Effect of this compound in Rats with Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repeated administration of this compound inhibits development of hyperalgesia/allodynia and activation of NF-kappaB in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Beneficial effect of this compound on diabetes-induced hyperalgesia: involvement of TRPV1 and ASIC1 channels in the spinal cord and dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Antinociceptive Effect of this compound in Rats with Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 12. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. This compound Improves Locomotor Activity and Attenuates Neuropathic Pain Following Spinal Cord Injury in Rats via Neuroinflammation Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound on sleep disturbance under neuropathic pain-like state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
Using Mirtazapine as a Pharmacological Tool to Block 5-HT2A Receptors In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirtazapine (B1677164) is a tetracyclic antidepressant widely recognized for its complex pharmacodynamic profile. It functions as a potent antagonist at several key receptors, including serotonin (B10506) 5-HT2A, 5-HT2C, and 5-HT3 receptors, as well as histamine (B1213489) H1 and α2-adrenergic receptors.[1][2][3] This multifaceted mechanism of action makes this compound a valuable pharmacological tool for in vivo research, particularly for studies aimed at elucidating the role of the 5-HT2A receptor in various physiological and pathological processes.
These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for the specific purpose of blocking 5-HT2A receptors in vivo. Careful consideration of dosage is crucial to minimize the confounding effects of its activity at other receptors.
This compound's Pharmacological Profile
This compound's utility as a 5-HT2A antagonist is underscored by its high affinity for this receptor. However, its potent antagonism at other receptors, particularly the histamine H1 and α2-adrenergic receptors, necessitates careful dose selection to achieve the desired selectivity in vivo. The S-(+)-enantiomer of this compound is primarily responsible for its antagonism of the 5-HT2A and 5-HT2C receptors.[2]
Table 1: this compound Receptor Binding Affinities (Ki in nM)
| Receptor | Ki (nM) |
| Serotonin 5-HT2A | 1.6 |
| Histamine H1 | 1.0 |
| α2A-Adrenergic | 18 |
| Serotonin 5-HT2C | 39 |
| Serotonin 5-HT3 | 3 |
Note: Ki values are compiled from various sources and may vary between studies and species. The provided values serve as a general guide to this compound's receptor affinity profile.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4][5] Activation of this pathway by serotonin leads to a cascade of intracellular events that modulate neuronal excitability and function. This compound, by acting as an antagonist, blocks the initial binding of serotonin to the 5-HT2A receptor, thereby inhibiting these downstream signaling events.
In Vivo Receptor Occupancy
Understanding the relationship between the administered dose of this compound and the resulting 5-HT2A receptor occupancy in the brain is critical for designing and interpreting in vivo experiments. While direct rodent in vivo occupancy data for this compound is limited, human studies using positron emission tomography (PET) provide valuable insights.
A study in healthy human volunteers demonstrated that daily administration of 7.5 mg or 15 mg of this compound for five days resulted in substantial receptor occupancy in brain regions with high densities of 5-HT2A receptors.[6]
Table 2: this compound Receptor Occupancy in Humans (PET Study)
| Daily Dose (5 days) | Brain Regions | Receptor Occupancy (%) |
| 7.5 mg | High-binding regions (cortex, amygdala, hippocampus) | 74 - 96% |
| 15 mg | High-binding regions (cortex, amygdala, hippocampus) | 74 - 96% |
Data from a study in healthy human volunteers.[6] These values can serve as a translational reference for preclinical studies.
Experimental Protocols
The following protocols are designed to assess the in vivo 5-HT2A receptor blocking effects of this compound.
DOI-Induced Head-Twitch Response (HTR) in Rodents
The head-twitch response (HTR) is a behavioral assay used to assess 5-HT2A receptor activation in vivo.[7] The 5-HT2A receptor agonist 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) reliably induces head twitches, and this effect can be blocked by 5-HT2A antagonists. A study in rats demonstrated that this compound can dose-dependently inhibit the DOI-induced HTR.[8]
Materials:
-
This compound
-
1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI)
-
Vehicle (e.g., saline, distilled water, or 0.5% methylcellulose)
-
Experimental animals (rats or mice)
-
Observation chambers
Procedure:
-
Habituation: Place the animals in individual observation chambers and allow them to habituate for at least 30-60 minutes before drug administration.
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at the desired dose (e.g., 5 or 10 mg/kg in rats). The vehicle should be administered to the control group.
-
Pre-treatment Time: Allow for a pre-treatment period of 60 minutes for this compound to reach its target and exert its antagonistic effects.
-
DOI Administration: Administer DOI (e.g., 2.5 mg/kg, i.p.) to induce the head-twitch response.
-
Observation: Immediately after DOI administration, begin observing the animals and count the number of head twitches for a defined period (e.g., 20-30 minutes).
-
Data Analysis: Compare the number of head twitches in the this compound-treated groups to the vehicle-treated control group. A significant reduction in head twitches indicates 5-HT2A receptor blockade.
Table 3: Effect of this compound on DOI-Induced Head Twitches in Rats
| This compound Dose (mg/kg, i.p.) | Pre-treatment Time | DOI Dose (mg/kg, i.p.) | Observation Period | Outcome |
| 5 | 2 hours | 2.5 | Not specified | No significant reduction in head twitches |
| 10 | 2 hours | 2.5 | Not specified | Significant reduction in head twitches |
Data from a study in rats.[8] This suggests that a dose of 10 mg/kg is effective in blocking 5-HT2A receptor-mediated behavior in this model.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[9] This method can be employed to assess the downstream neurochemical consequences of 5-HT2A receptor blockade by this compound. For instance, researchers can investigate how this compound affects the release of dopamine (B1211576) or glutamate (B1630785) in brain regions where these neurotransmitters are modulated by 5-HT2A receptors.
Materials:
-
This compound
-
Vehicle
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical system (e.g., HPLC with electrochemical detection)
Procedure:
-
Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex, striatum) using a stereotaxic apparatus. Allow the animals to recover for a specified period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish basal neurotransmitter levels.
-
This compound Administration: Administer this compound (e.g., via i.p. injection or through reverse dialysis by including it in the aCSF).
-
Post-Treatment Collection: Continue collecting dialysate samples to measure changes in neurotransmitter levels following this compound administration.
-
Sample Analysis: Analyze the collected dialysate samples using an appropriate analytical method to quantify the concentrations of the neurotransmitters of interest.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and compare the effects of this compound to the vehicle control group.
Considerations for Experimental Design
-
Dose Selection: The choice of this compound dose is critical. Lower doses may provide more selective 5-HT2A antagonism, while higher doses will also engage H1 and α2-adrenergic receptors, which could influence the experimental outcome. A dose of 10 mg/kg (i.p.) in rats has been shown to effectively block 5-HT2A-mediated behaviors.[8] However, pilot studies are recommended to determine the optimal dose for a specific research question and animal model. In rats, doses ranging from 0.3 to 10 mg/kg (i.p.) have been used to study its effects on thermoregulation.[3]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents.
-
Control Groups: Appropriate control groups are essential, including a vehicle-treated group and potentially a positive control group treated with a more selective 5-HT2A antagonist (e.g., M100907).
-
Off-Target Effects: Be mindful of this compound's other pharmacological actions. For example, its potent H1 antagonism can cause sedation, and its α2-adrenergic antagonism can increase norepinephrine (B1679862) and serotonin release.[10] These effects should be considered when interpreting the results.
Conclusion
This compound can be a valuable and accessible pharmacological tool for investigating the in vivo functions of the 5-HT2A receptor. By carefully selecting the dose and employing appropriate experimental protocols and controls, researchers can effectively utilize this compound to block 5-HT2A receptors and gain insights into their role in health and disease. The data and protocols provided in these application notes offer a foundation for the successful implementation of this compound in in vivo research settings.
References
- 1. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of the 5-HT2A antagonist this compound in rat models of thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Head-twitch response - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Mirtazapine's Effects on Cognitive Function in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical studies to evaluate the effects of Mirtazapine (B1677164) on cognitive function in animal models. Detailed protocols for key behavioral assays are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a noradrenergic and specific serotonergic antidepressant (NaSSA) with a unique pharmacological profile.[1] It primarily acts as an antagonist at central presynaptic α2-adrenergic autoreceptors and heteroreceptors, as well as at postsynaptic 5-HT2 and 5-HT3 receptors.[2][3] This mechanism of action leads to an increase in both noradrenergic and serotonergic neurotransmission.[1] Additionally, this compound is a potent antagonist of histamine (B1213489) H1 receptors, which contributes to its sedative effects.[2][4] Emerging preclinical and clinical evidence suggests that this compound may have pro-cognitive effects, making it a compound of interest for cognitive enhancement research.[5][6] These notes outline the experimental design considerations and detailed protocols for investigating these effects in rodent models.
Experimental Design Considerations
A well-controlled experimental design is crucial for obtaining reliable and interpretable data. Key considerations include:
-
Animal Models: Wistar and Sprague-Dawley rats are commonly used for cognitive studies.[7] The choice of species and strain should be justified based on the specific research question.
-
Dosage and Administration: this compound dosage can vary depending on the study's objectives. Doses in the range of 5-15 mg/kg have been used in rats to investigate effects on sedation and cognitive function.[8] The route of administration (e.g., intraperitoneal injection, oral gavage) and the treatment duration (acute vs. chronic) must be clearly defined and consistent. Chronic administration for at least 14 days is often required to observe antidepressant and some cognitive effects.
-
Control Groups: Appropriate control groups are essential. These should include a vehicle control group (receiving the same injection/gavage volume and schedule as the this compound group) and potentially a positive control group (a compound with known pro-cognitive effects).
-
Behavioral Testing Battery: A battery of behavioral tests should be employed to assess various cognitive domains. It is recommended to start with tests that are less sensitive to stress (e.g., Novel Object Recognition) before moving to more stressful tasks (e.g., Morris Water Maze).
-
Molecular and Cellular Analyses: Following behavioral testing, brain tissue (e.g., hippocampus, prefrontal cortex) can be collected for molecular analyses to investigate the underlying mechanisms of this compound's effects. This can include measuring levels of brain-derived neurotrophic factor (BDNF), cAMP response element-binding protein (CREB), and neurotransmitters.[9][10]
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Example Data Summary for Morris Water Maze
| Group | Treatment | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) | Probe Trial: Time in Target Quadrant (%) |
| 1 | Vehicle | 55.2 ± 4.1 | 20.1 ± 2.5 | 35.6 ± 3.2 |
| 2 | This compound (5 mg/kg) | 53.8 ± 3.9 | 15.7 ± 2.1 | 48.9 ± 4.1 |
| 3 | This compound (10 mg/kg) | 54.1 ± 4.3 | 14.2 ± 1.9 | 55.3 ± 3.8 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group.
Table 2: Example Data Summary for Novel Object Recognition Test
| Group | Treatment | Total Exploration Time (s) | Discrimination Index |
| 1 | Vehicle | 45.3 ± 5.2 | 0.15 ± 0.05 |
| 2 | This compound (5 mg/kg) | 48.1 ± 4.9 | 0.35 ± 0.07* |
| 3 | This compound (10 mg/kg) | 46.9 ± 5.5 | 0.42 ± 0.06** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group.
Experimental Protocols
Morris Water Maze (MWM)
The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.[11][12]
Materials:
-
Circular water tank (1.5-2.0 m in diameter)
-
Escape platform (10-15 cm in diameter)
-
Non-toxic white paint or milk powder to make the water opaque
-
Water heater and thermometer to maintain water temperature at 22-24°C
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Acclimatization: Allow rats to acclimate to the testing room for at least 30 minutes before the first trial.
-
Habituation (Day 1): Place each rat in the pool for 60 seconds without the platform present. This allows for adaptation to the water and the testing environment.
-
Cued Training (Optional, Day 1): Conduct 4 trials with a visible platform (marked with a flag) to assess for any visual or motor impairments. The platform location should be varied for each trial.
-
Acquisition Phase (Days 2-5):
-
The platform is submerged approximately 1-2 cm below the water surface in a fixed location (target quadrant).
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat into the water facing the wall at one of four quasi-randomly selected starting positions (North, South, East, West).
-
Allow the rat to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the rat in the pool at a novel starting position.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant, the number of crossings over the former platform location, and the swim path.
-
Novel Object Recognition (NOR) Test
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones, providing a measure of recognition memory.[13][14]
Materials:
-
Open-field arena (e.g., 50 x 50 x 40 cm)
-
A variety of objects that are of similar size but differ in shape and texture (e.g., plastic toys, metal blocks). Objects should be heavy enough that the rats cannot displace them.
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1):
-
Place each rat individually into the empty open-field arena for 5-10 minutes to allow for exploration and adaptation to the environment.
-
-
Familiarization/Training Phase (Day 2):
-
Place two identical objects in the arena at a set distance from each other.
-
Place the rat in the arena, midway between the two objects, and allow it to explore freely for a predetermined amount of time (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the rat's nose being within 2 cm of the object and oriented toward it.
-
-
Test Phase (Day 2 or 3, after a retention interval):
-
The retention interval can vary (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Replace one of the familiar objects with a novel object. The position of the novel and familiar objects should be counterbalanced across animals.
-
Place the rat back into the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar)
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Visualizations
This compound's Proposed Signaling Pathway for Cognitive Enhancement
Caption: this compound's mechanism of action on cognitive function.
Experimental Workflow for a Chronic this compound Study
References
- 1. youtube.com [youtube.com]
- 2. Antidepressants in Alzheimer’s Disease: A Focus on the Role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference [mdpi.com]
- 6. Antagonism of serotonergic 5-HT2A/2C receptors: mutual improvement of sleep, cognition and mood? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the alpha-2 adrenoceptor antagonist this compound on the 5-hydroxytryptamine system in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpp.krakow.pl [jpp.krakow.pl]
- 10. researchgate.net [researchgate.net]
- 11. Morris Water Maze | Institute for Brain and Neuroscience Research [ibnr.njit.edu]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for Therapeutic Drug Monitoring of Mirtazapine
Introduction
Mirtazapine (B1677164) is a tetracyclic antidepressant utilized for the treatment of major depressive disorder.[1][2][3] Therapeutic Drug Monitoring (TDM) of this compound is crucial to optimize treatment efficacy, ensure patient compliance, and minimize toxicity, particularly considering interindividual pharmacokinetic variability.[4][5][6] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection offers a reliable, sensitive, and cost-effective method for quantifying this compound and its primary active metabolite, N-desmethylthis compound, in plasma.[4][6][7] This application note details a validated HPLC-UV method suitable for routine therapeutic drug monitoring in clinical and toxicological laboratories.
Principle
This method employs reverse-phase HPLC to separate this compound and an internal standard (e.g., Clozapine) from endogenous plasma components. The separation is achieved on a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier.[4][6] Following separation, the compounds are detected by a UV detector at a specific wavelength, and the peak areas are used to quantify the analyte concentration in the patient's plasma sample.
Experimental Protocols
1. Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, autosampler, and column oven.
-
Centrifuge
-
Vortex mixer
-
pH meter
-
Analytical balance
-
Micropipettes
-
Volumetric flasks
-
Glass test tubes
-
-
Chemicals and Reagents:
-
This compound and N-desmethylthis compound reference standards
-
Clozapine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium phosphate (B84403) monobasic
-
Orthophosphoric acid
-
Ultrapure water
-
Drug-free human plasma
-
2. Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[1][4] |
| Mobile Phase A | 20 mM potassium phosphate buffer (pH 3.9), acetonitrile, and triethylamine (75.0:24.9:0.1, v/v/v)[4] |
| Mobile Phase B | Absolute acetonitrile[4] |
| Elution Mode | Gradient elution[4][7] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40 °C[4][6][7] |
| Injection Volume | 100 µL[7] |
| UV Detection | 290 nm[4] |
| Internal Standard | Clozapine[4][6] |
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, N-desmethylthis compound, and Clozapine in methanol to obtain individual stock solutions. Store at 4°C.[8]
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for the calibration curve.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking drug-free human plasma with appropriate volumes of the working standard solutions to obtain final concentrations ranging from 10 to 250 ng/mL.[4] Prepare QC samples at low, medium, and high concentrations (e.g., 40, 80, and 150 ng/mL) in the same manner.[4]
4. Sample Preparation (Plasma Extraction)
A simple and reliable extraction method is crucial for accurate quantification.[4][5][6]
-
Pipette 0.5 mL of plasma sample, calibration standard, or QC sample into a centrifuge tube.
-
Add a fixed amount of the internal standard (Clozapine) to each tube.
-
Add 1.5 mL of the extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).[8]
-
Vortex the mixture for 15 minutes.[8]
-
Centrifuge at 3500 rpm for 5 minutes.[7]
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.[8]
-
Inject 100 µL of the reconstituted sample into the HPLC system.[7][8]
Method Validation
The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, recovery, and sensitivity.[1][6]
1. Linearity and Range
The linearity of the method was evaluated by analyzing calibration standards at different concentrations. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard versus the nominal concentration.
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 250 | ≥ 0.9981[4][6] |
| N-desmethylthis compound | 10 - 250 | ≥ 0.9981[4][6] |
2. Precision and Accuracy
Intra-day and inter-day precision and accuracy were determined by analyzing QC samples at three different concentration levels on the same day and on different days, respectively.
| Analyte | Parameter | Low QC | Medium QC | High QC |
| This compound | Intra-day Precision (RSD%) | < 3.4[4][6] | < 3.4[4][6] | < 3.4[4][6] |
| Inter-day Precision (RSD%) | < 2.9[4][6] | < 2.9[4][6] | < 2.9[4][6] | |
| Accuracy (RE%) | -2.8 to 5.5[4][5][6] | -2.8 to 5.5[4][5][6] | -2.8 to 5.5[4][5][6] | |
| N-desmethylthis compound | Intra-day Precision (RSD%) | < 3.4[4][6] | < 3.4[4][6] | < 3.4[4][6] |
| Inter-day Precision (RSD%) | < 2.9[4][6] | < 2.9[4][6] | < 2.9[4][6] | |
| Accuracy (RE%) | -2.8 to 5.5[4][5][6] | -2.8 to 5.5[4][5][6] | -2.8 to 5.5[4][5][6] |
RSD: Relative Standard Deviation; RE: Relative Error
3. Recovery
The extraction recovery was determined by comparing the peak areas of the analytes from extracted plasma samples with those of unextracted standard solutions at the same concentration.
| Analyte | Average Recovery (%) |
| This compound | 94.4[4][5][6] |
| N-desmethylthis compound | 106.6[4][5][6] |
4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.17[4][5][6] | 0.52[4] |
| N-desmethylthis compound | 0.15[4][5][6] | 0.46[4] |
5. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition, flow rate, and column temperature. No significant changes in the results were observed, indicating the reliability of the method.[4]
6. Stability
The stability of this compound in plasma was assessed under various conditions (freeze-thaw cycles, short-term at room temperature, and long-term at -20°C). The results showed that the analyte was stable under these conditions.[8]
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC-UV.
Caption: Key parameters for HPLC method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. Optimizing therapeutic drug monitoring of this compound — applying therapeutic reference range, concentration–dose ratio/dose-related concentration, and metabolic ratio in a naturalistic setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Determination of this compound and Desmethyl this compound in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound and Desmethyl this compound in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of this compound and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Mirtazapine-Induced Sedation in Animal Research
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering sedation as a side effect of mirtazapine (B1677164) administration in animal behavioral studies.
Frequently Asked Questions (FAQs)
FAQ 1: Why does this compound cause sedation in my research animals?
This compound's primary sedative effect stems from its potent antagonism of the histamine (B1213489) H1 receptor.[1][2] Histamine is a neurotransmitter that promotes wakefulness, and by blocking its action, this compound induces drowsiness. This effect is particularly pronounced at lower doses. At higher doses, increased noradrenergic activity can partially counteract the sedative effects.[1]
FAQ 2: Is it possible for animals to develop a tolerance to the sedative effects of this compound?
Yes, tolerance to this compound-induced sedation can develop with chronic administration. Studies in rats have shown that while a dose of 30 mg/kg may cause transient sedation in the first few days of administration, this effect typically disappears with continued daily dosing.[1][2][3][4][5][6] This suggests that with a chronic dosing paradigm, the sedative properties may become less of a confounding factor in behavioral experiments.
FAQ 3: Are lower doses of this compound always more sedating?
Yes, this compound exhibits a paradoxical dose-response relationship concerning sedation.[1] Lower doses (e.g., 15 mg/kg in rats) tend to be more robustly sedating because the potent H1 receptor antagonism is the dominant pharmacological effect.[1][2][5] At higher doses (≥ 30 mg/kg in rats), increased norepinephrine (B1679862) release resulting from α2-adrenergic receptor antagonism begins to offset the antihistaminergic effects, leading to less overall sedation.[1]
Troubleshooting Guide: Mitigating this compound-Induced Sedation
Problem: My animals are showing excessive sedation (e.g., reduced locomotion, poor performance on motor tasks) after this compound administration, which is interfering with the behavioral assay.
Below are several strategies to mitigate this issue, ranging from dose and timing adjustments to considering the dosing regimen.
Solution 1: Dose Adjustment
The most direct way to manage sedation is to adjust the dose. Based on dose-response studies, higher doses may, counterintuitively, be less sedating after an initial transient period.
-
Actionable Advice: If using a low dose (e.g., < 20 mg/kg in rats) and observing significant sedation, consider increasing the dose to 30 mg/kg.[1][2][5] Studies indicate that at 30 mg/kg, sedation is temporary, often resolving within 20-60 minutes post-administration.[1]
-
Supporting Data: Research in Wistar rats shows that a 15 mg/kg dose of this compound significantly reduces locomotor activity for up to 60 minutes. In contrast, doses of 30 mg/kg and above only show a decrease in locomotion within the first 20 minutes, with activity levels returning to baseline by 60 minutes.[1][5]
Quantitative Data Summary: Acute Sedative Effects of this compound in Rats
| Dose (mg/kg, i.p.) | Behavioral Test | Key Findings | Duration of Effect | Reference |
| 15 | Spontaneous Locomotor Activity | Significant decrease in activity. | Up to 60 minutes | [1][2] |
| 15 | Rotarod Test | Significant decrease in time spent on the rotarod. | Up to 60 minutes | [1][5] |
| ≥ 30 | Spontaneous Locomotor Activity | Initial decrease in activity, which was not sustained. | Within the first 20 minutes only | [1][2] |
| ≥ 30 | Rotarod Test | No significant effect on performance. | Not significant | [1][5] |
Solution 2: Adjusting the Timing of Administration
The time between drug administration and behavioral testing is a critical parameter. The sedative effects of this compound are most potent shortly after administration.
-
Actionable Advice: Increase the pre-treatment time. If you are currently testing 15-20 minutes after injection, try extending this to 60 minutes, especially when using higher doses (≥ 30 mg/kg). This allows the initial sedative wave to pass while maintaining the desired therapeutic effect for the behavioral test.
-
Caption: Troubleshooting workflow for adjusting pre-treatment time.
Solution 3: Implementing a Chronic Dosing Regimen
If your experimental design allows for it, chronic administration can induce tolerance to the sedative effects.
-
Actionable Advice: Administer this compound daily for at least 5 days before commencing behavioral testing. A daily dose of 30 mg/kg has been shown to result in the disappearance of sedative effects after the first few days of administration.[1][6]
-
Supporting Data: In a 5-day dosing study, rats receiving 15 mg/kg of this compound showed a sustained decrease in locomotor activity. However, rats receiving 30 mg/kg or more did not show any significant long-term sedative effects on locomotor activity or rotarod performance after the initial administrations.[1]
Quantitative Data Summary: Chronic Sedative Effects of this compound in Rats (5-Day Regimen)
| Dose (mg/kg, i.p.) | Behavioral Test | Key Findings Over 5 Days | Reference |
| 15 | Spontaneous Locomotor Activity | Sustained decrease in locomotor activity. | [1] |
| 15 | Rotarod Test | Negative impact on performance only in the first 2 days. | [1] |
| ≥ 30 | Spontaneous Locomotor Activity | No permanent/sustained effect on locomotor activity. | [1][4] |
| ≥ 30 | Rotarod Test | No permanent/sustained effect on performance. | [1][4] |
Appendices
Appendix A: Key Signaling Pathway
Caption: this compound's primary mechanism for sedation via H1 receptor antagonism.
Appendix B: Experimental Protocols
Protocol 1: Spontaneous Locomotor Activity Test
This test is used to assess general activity levels and exploration in a novel environment, which can be suppressed by sedative compounds.
-
Apparatus: A square open-field arena (e.g., 50x50x30 cm) made of non-reflective material, typically Plexiglas. The arena is monitored by an overhead video camera connected to a tracking system.[1]
-
Pre-Test Habituation: Allow animals to habituate to the testing room for at least 60 minutes before the experiment begins.
-
Drug Administration: Administer this compound (e.g., 15, 30, 60 mg/kg) or vehicle (0.9% saline) via intraperitoneal (i.p.) injection in a volume of 1 mL/kg.[1]
-
Procedure:
-
Place the animal gently in the center of the open-field arena at a set time post-injection (e.g., 20, 40, or 60 minutes).
-
Allow the animal to explore the arena freely for a predetermined duration (e.g., 5-10 minutes).[7]
-
The tracking system records parameters such as total distance traveled, time spent in the center vs. periphery, and velocity.
-
-
Inter-Trial Procedure: Clean the apparatus thoroughly with 70% ethanol (B145695) between each animal to remove olfactory cues.[7]
Protocol 2: Rotarod Test
This test assesses motor coordination and balance, which are often impaired by sedatives.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Training: Prior to the test day, train the animals on the rotarod for several trials until they can consistently remain on the rotating rod for a set duration (e.g., 60 seconds).
-
Drug Administration: Administer this compound or vehicle as described in the locomotor activity protocol.
-
Procedure:
-
At a set time post-injection, place the animal on the rotating rod.
-
Begin the trial, either at a fixed speed or an accelerating speed.
-
Record the latency to fall from the rod or the total time the animal remains on the rod up to a cutoff time.
-
-
Inter-Trial Procedure: Clean the rod between animals.
References
- 1. Chronic dosing with this compound does not produce sedation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic dosing with this compound does not produce sedation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. droracle.ai [droracle.ai]
- 7. anilocus.com [anilocus.com]
Controlling for Mirtazapine's off-target effects on histamine H1 receptors in studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mirtazapine (B1677164). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for this compound's off-target effects on histamine (B1213489) H1 receptors in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its main off-target effects?
This compound is an atypical tetracyclic antidepressant. Its primary mechanism of action is the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which increases the release of norepinephrine (B1679862) and serotonin (B10506) (5-HT).[1] It is also a potent antagonist of postsynaptic 5-HT2 and 5-HT3 receptors, which is thought to contribute to its antidepressant effects and favorable side-effect profile compared to selective serotonin reuptake inhibitors (SSRIs).[1][2]
However, this compound has a very high affinity for the histamine H1 receptor, acting as a potent antagonist.[1][3][4] This antagonism is responsible for its prominent sedative and appetite-stimulating effects.[5][6] At lower doses (e.g., 7.5-15 mg), this compound's primary action is as a histamine H1 receptor antagonist, leading to more pronounced sedation.[5] At higher doses (e.g., 30-45 mg), its noradrenergic and serotonergic effects become more prominent and can partially counteract the sedative effects.[5]
Q2: Why is it important to control for this compound's H1 receptor antagonism in my studies?
Controlling for this compound's H1 receptor antagonism is crucial for accurately interpreting your experimental results. The sedative, anxiolytic, and appetite-modulating effects of H1 antagonism can confound the outcomes of studies investigating this compound's primary antidepressant mechanisms. For example, in behavioral studies, it can be difficult to distinguish between anxiolytic effects mediated by serotonin and sedation caused by H1 blockade. In metabolic studies, it is important to dissect the effects on appetite and weight gain that are independent of its primary antidepressant action.
Q3: What are the key experimental approaches to control for this compound's H1 off-target effects?
There are three main strategies to control for this compound's H1 off-target effects:
-
Pharmacological Controls: Use a selective histamine H1 receptor antagonist as a control compound. This allows you to compare the effects of this compound to a drug that only blocks H1 receptors, helping to isolate the effects of this compound's other pharmacological actions.
-
Genetic Controls: Utilize histamine H1 receptor knockout (H1R KO) animal models. By comparing the effects of this compound in wild-type versus H1R KO animals, you can determine which of its effects are dependent on H1 receptor signaling.[7][8]
-
Dose-Response Studies: Carefully designed dose-response experiments can help differentiate between effects mediated by high-affinity H1 receptor binding (at low doses) and those resulting from engagement of other targets at higher doses.[5]
Quantitative Data Summary
The following table summarizes the binding affinities (Ki values in nM) of this compound for various receptors, highlighting its high affinity for the histamine H1 receptor.
| Receptor | Ki (nM) | Species | Reference |
| Histamine H1 | 1.6 | Human | [9] |
| Histamine H1 | 0.14 | Human | [3] |
| 5-HT2A | 16 | Human | [3] |
| 5-HT2C | 32 | Human | |
| 5-HT3 | 39 | Human | |
| α2A-Adrenergic | 141 | Human | [3] |
| α2C-Adrenergic | 18 | Human | |
| α1-Adrenergic | 500 | Rat | |
| Muscarinic M1 | >1000 | Human | |
| Dopamine D1 | >1000 | Rat | |
| Dopamine D2 | >1000 | Human | |
| Dopamine D3 | >1000 | Human | |
| Serotonin Transporter (SERT) | >1000 | Human | |
| Norepinephrine Transporter (NET) | 1640 | Rat | [9] |
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key experiments to investigate and control for this compound's H1 receptor off-target effects, along with troubleshooting tips.
In Vitro Studies
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor and other potential off-targets.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A range of concentrations of unlabeled this compound or a reference compound.
-
A fixed concentration of a suitable radioligand for the H1 receptor (e.g., [3H]pyrilamine).
-
The prepared cell membranes.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
To determine non-specific binding, include wells with a high concentration of an unlabeled H1 antagonist.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition binding model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| High non-specific binding | Radioligand concentration is too high. | Use a lower concentration of the radioligand, ideally at or below its Kd. |
| Insufficient washing of filters. | Increase the number and volume of washes. | |
| Radioligand is sticking to the filters. | Pre-soak the filters in a blocking agent (e.g., polyethyleneimine). | |
| Low specific binding | Low receptor expression in the cell line. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Inactive radioligand. | Use a fresh batch of radioligand. | |
| High variability between replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Incomplete filtration. | Ensure a good seal on the filter plate and adequate vacuum pressure. |
Objective: To functionally assess the antagonist effect of this compound on histamine H1 receptor activation.
Methodology:
-
Cell Preparation:
-
Culture cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) in a black-walled, clear-bottom 96-well plate.
-
Allow cells to adhere and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of a histamine H1 receptor agonist (e.g., histamine) to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the log concentration of this compound.
-
Fit the data to a dose-response inhibition curve to determine the IC50 value of this compound.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| No response to agonist | Low receptor expression or function. | Verify receptor expression and use a cell line with a robust response. |
| Inactive agonist. | Use a fresh solution of the agonist. | |
| Problems with dye loading. | Optimize dye concentration and incubation time. Ensure probenecid (B1678239) is used. | |
| High background fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing after dye loading. |
| Cell death. | Check cell viability and use a lower dye concentration if necessary. | |
| Signal fades quickly | Photobleaching. | Reduce the excitation light intensity or the duration of exposure. |
| Calcium sequestration or extrusion. | This is a normal physiological process. Analyze the peak response. |
In Vivo Studies
Objective: To differentiate the behavioral or physiological effects of this compound mediated by H1 receptor antagonism from its other pharmacological actions.
Methodology:
-
Animal Model:
-
Use a suitable rodent model (e.g., mice or rats).
-
Acclimate the animals to the housing and testing conditions.
-
-
Experimental Groups:
-
Vehicle Control: Administer the vehicle used to dissolve the drugs.
-
This compound Group: Administer the desired dose of this compound.
-
Selective H1 Antagonist Group: Administer a selective H1 antagonist that has good brain penetration (e.g., pyrilamine). The dose should be chosen to achieve a similar level of H1 receptor occupancy as the this compound dose.
-
Combination Group (Optional): Administer both this compound and the selective H1 antagonist to assess for additive or synergistic effects.
-
-
Behavioral or Physiological Assessment:
-
Choose an appropriate behavioral test to assess the desired outcome (e.g., locomotor activity for sedation, elevated plus maze for anxiety, food intake for appetite).
-
Administer the drugs at a specified time before the test.
-
Conduct the behavioral or physiological measurements.
-
-
Data Analysis:
-
Compare the results between the different experimental groups using appropriate statistical tests.
-
If the effects of this compound are similar to the selective H1 antagonist, it suggests that the observed effect is primarily mediated by H1 receptor antagonism.
-
If the effects of this compound are different from the selective H1 antagonist, it suggests the involvement of other receptor systems.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| No effect of the selective H1 antagonist | Inappropriate dose or route of administration. | Perform dose-response studies to determine an effective dose. Ensure the chosen route of administration allows for sufficient brain penetration. |
| The chosen antagonist has poor brain penetrance. | Select an antagonist known to cross the blood-brain barrier effectively. | |
| Unexpected effects of the combination group | Pharmacokinetic interactions between the drugs. | Conduct pharmacokinetic studies to assess for potential interactions. |
| Complex pharmacological interactions. | Carefully interpret the results in the context of the known pharmacology of both drugs. |
Objective: To definitively determine the role of the H1 receptor in mediating the effects of this compound.
Methodology:
-
Animal Model:
-
Use both wild-type (WT) and H1R KO mice on the same genetic background.
-
Verify the genotype of the animals.
-
-
Experimental Groups:
-
WT + Vehicle
-
WT + this compound
-
H1R KO + Vehicle
-
H1R KO + this compound
-
-
Experimental Procedure:
-
Administer this compound or vehicle to both WT and H1R KO mice.
-
Perform the desired behavioral or physiological assessments.
-
-
Data Analysis:
-
Compare the effects of this compound in WT versus H1R KO mice.
-
If an effect of this compound is present in WT mice but absent or significantly reduced in H1R KO mice, it confirms the involvement of the H1 receptor.
-
If an effect of this compound is still present in H1R KO mice, it indicates that this effect is independent of the H1 receptor.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| Compensatory changes in H1R KO mice | The lifelong absence of the H1 receptor may lead to developmental or compensatory changes in other neurotransmitter systems. | Be aware of this possibility and interpret the results with caution. Consider using conditional knockout models if available. |
| Off-target effects of the genetic modification | The genetic modification may have unintended effects on other genes. | Ensure the KO mice are properly backcrossed to the desired genetic background. |
| Variability in the phenotype of KO mice | The phenotype of knockout mice can sometimes be subtle or variable. | Use a sufficiently large sample size and robust behavioral assays. |
Visualizations
Signaling Pathway
Caption: this compound's antagonistic action on the Histamine H1 receptor signaling pathway.
Experimental Workflow: In Vivo Control Study
Caption: A general experimental workflow for an in vivo study to control for this compound's H1 receptor effects.
Logical Relationship: Interpreting Results
Caption: Logical relationship for interpreting the results of a control study.
References
- 1. This compound : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relationship between this compound dose and incidence of adrenergic side effects: An exploratory analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [drugcentral.org]
- 5. droracle.ai [droracle.ai]
- 6. The risks of adverse events with this compound for adults with major depressive disorder: a systematic review with meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive mapping of histamine H1 receptor mRNA in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. chem.uwec.edu [chem.uwec.edu]
Mirtazapine Preclinical Research: A Technical Support Center for Interpreting Unexpected Behavioral Outcomes
Welcome to the Technical Support Center for researchers utilizing Mirtazapine (B1677164) in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected behavioral outcomes during your experiments. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[] Its primary mechanism involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors.[2][3] This action blocks the negative feedback loop for norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) release, leading to increased neurotransmitter concentrations in the synaptic cleft.[][3] Additionally, this compound is a potent antagonist of serotonin receptors 5-HT2A, 5-HT2C, and 5-HT3, as well as histamine (B1213489) H1 receptors.[4][5] This unique receptor profile contributes to its antidepressant, anxiolytic, sedative, and appetite-stimulating effects.[6]
Q2: Why does this compound cause sedation at lower doses but can be less sedating at higher doses?
This paradoxical effect is due to this compound's differing affinities for various receptors. At lower doses (e.g., ≤ 15 mg/kg in rats), its potent antagonism of the histamine H1 receptor is the dominant effect, leading to significant sedation.[7][8] At higher doses (e.g., ≥ 30 mg/kg in rats), the blockade of α2-adrenergic receptors becomes more pronounced, leading to a substantial increase in norepinephrine release. This increase in noradrenergic activity can counteract the H1 receptor-mediated sedation, sometimes leading to normal or even increased locomotor activity.[8]
Q3: What is the mechanism behind this compound-induced appetite stimulation and weight gain?
The appetite-stimulating effects of this compound are primarily attributed to its potent antagonism of the histamine H1 and serotonin 5-HT2C receptors.[9][10] Blockade of H1 receptors is strongly linked to increased appetite.[7] The 5-HT2C receptor is involved in satiety signaling; blocking this receptor can lead to increased food intake.[9] This makes this compound a subject of interest in conditions where appetite stimulation is a desired therapeutic outcome.[7]
Troubleshooting Guide for Unexpected Behavioral Outcomes
Issue 1: Observation of Hyperactivity or Lack of Sedation
Question: I administered this compound to my rodents and observed hyperactivity (or no change in locomotor activity) instead of the expected sedation. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Dose-Dependent Effects: As detailed in the FAQs, higher doses of this compound can lead to increased noradrenergic neurotransmission, which may override the sedative effects of H1 receptor antagonism.[8][11]
-
Troubleshooting: Review your dosing regimen. If you are using a high dose (e.g., >15-20 mg/kg in rats), consider testing a lower dose range (e.g., 7.5-15 mg/kg) to observe sedative effects.[8] Conversely, if sedation is an unwanted side effect, higher doses (≥30 mg/kg) have been shown to produce only transient sedation in rats.[11]
-
-
Acute vs. Chronic Dosing: Studies have shown that sedative effects can be transient, particularly with chronic administration. Animals may develop tolerance to the sedative effects of this compound over time.[8]
-
Troubleshooting: If you are conducting a chronic study, be aware that initial sedation may diminish after the first few days of administration.[11] It is crucial to include appropriate control groups and document behavioral changes throughout the entire study period.
-
-
Animal Strain and Species Differences: The metabolic rate and receptor sensitivity can vary between different strains and species of rodents, leading to varied behavioral responses.
-
Troubleshooting: Consult literature specific to the strain you are using. If such literature is unavailable, a pilot dose-response study is recommended to establish the behavioral profile of this compound in your specific animal model.
-
Quantitative Data Summary: Dose-Dependent Effects on Locomotor Activity in Rats
| Dose of this compound (mg/kg) | Acute Effect on Spontaneous Locomotor Activity | Chronic Effect on Spontaneous Locomotor Activity | Citation(s) |
| 15 | Significant decrease (sedation) for up to 60 minutes. | Sedative effects persist with repeated administration. | [8][11] |
| 30 | No significant difference compared to control. | Does not alter spontaneous locomotor activity. | [8][11] |
| 60 | No significant difference compared to control. | Does not alter spontaneous locomotor activity. | [8][11] |
| 90 | No significant difference compared to control. | Not extensively studied, but expected to be non-sedating. | [8] |
Issue 2: Increased Anxiety-Like Behavior
Question: My this compound-treated animals are showing increased anxiety-like behaviors in tests like the Open Field Test (e.g., thigmotaxis) or Elevated Plus Maze. Isn't this compound supposed to be anxiolytic?
Possible Causes and Troubleshooting Steps:
-
Paradoxical Anxiety: While uncommon, paradoxical reactions to antidepressants, including increased anxiety, can occur.[12] The exact mechanism is not fully understood but may involve complex interactions within neurotransmitter systems.
-
Troubleshooting: Carefully document the specific anxiety-like behaviors observed. Consider measuring physiological correlates of stress, such as corticosterone (B1669441) levels, to provide a more comprehensive picture. It may be necessary to test a different class of antidepressants if this effect is robust and repeatable.
-
-
Context and Environment: The novelty and stressfulness of the testing environment can significantly impact behavioral outcomes.
-
Troubleshooting: Ensure that your testing environment is standardized and that animals are properly habituated to the testing room before the experiment. Follow a strict and consistent experimental protocol, such as the one detailed below for the Open Field Test.
-
Experimental Protocols
Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior in an open, novel environment.
Methodology:
-
Apparatus: A square or circular arena with high walls to prevent escape (e.g., for rats, 90cm x 90cm x 50cm).[13] The floor is typically divided into a grid of equal squares, with a designated "center" zone.[14]
-
Environment: The testing room should have controlled lighting and be free from loud noises.[13] White noise at a constant level (e.g., 60 dB) can be used to mask startling background sounds.[13]
-
Procedure: a. Habituate the animal to the testing room for at least 30-60 minutes before the test. b. Gently place the animal in the center of the open field arena. c. Record the animal's behavior for a predetermined period (typically 5-10 minutes) using a video camera mounted above the arena. d. After the test, return the animal to its home cage. e. Thoroughly clean the arena with a suitable disinfectant (avoiding alcohol for certain mouse strains) to remove any olfactory cues before testing the next animal.[13]
-
Data Analysis:
Forced Swim Test (FST)
Objective: To assess depression-like behavior (behavioral despair) in rodents.[15]
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., for rats, 50cm high, 19cm diameter) filled with water to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 30cm).[16] The water temperature should be maintained between 24-30°C.
-
Procedure (Two-Day Protocol for Rats): a. Day 1 (Pre-test/Acclimation): Place the rat in the water cylinder for 15 minutes. This session is for habituation and is typically not scored for behavior.[17] b. After the session, remove the rat, gently dry it with a towel, and place it in a warm, dry environment before returning it to its home cage. c. Day 2 (Test Session): 24 hours after the pre-test, place the rat back into the water cylinder for a 5-6 minute test session.[18] d. Record the entire session with a video camera.
-
Data Analysis:
-
Immobility Time: The primary measure is the duration of time the animal spends immobile (making only small movements necessary to keep its head above water).[18] A longer immobility time is interpreted as a depression-like state.
-
Other Behaviors: Time spent swimming and climbing can also be scored. Antidepressants are expected to decrease immobility time and increase active behaviors.[18]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting workflow for unexpected results.
References
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Chronic dosing with this compound does not produce sedation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. dam.upmc.com [dam.upmc.com]
- 11. researchgate.net [researchgate.net]
- 12. ijbcp.com [ijbcp.com]
- 13. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]
- 14. Open Field Test - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. lasa.co.uk [lasa.co.uk]
Technical Support Center: Managing Mirtazapine's Impact on Metabolic Parameters in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the metabolic effects of mirtazapine (B1677164) in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind this compound-induced metabolic changes?
A1: this compound's impact on metabolic parameters primarily stems from its potent antagonist activity at two key receptors:
-
Histamine H1 receptors: Blockade of H1 receptors is a major contributor to the increased appetite and subsequent weight gain observed with this compound treatment. This antihistaminergic effect is a strong predictor of weight gain potential for many psychotropic medications.[1][2]
-
Serotonin (B10506) 5-HT2C receptors: this compound is an inverse agonist at the 5-HT2C receptor. Antagonism of this receptor is known to remove the normal satiety signal, leading to increased food intake.[1][3]
Additionally, this compound's antagonism of α2-adrenergic autoreceptors enhances norepinephrine (B1679862) and serotonin release, which can indirectly influence metabolic pathways.[4][5][6]
Q2: What are the most common metabolic side effects to monitor in preclinical studies with this compound?
A2: Based on clinical and preclinical data, the most common metabolic parameters to monitor are:
-
Body weight: this compound is frequently associated with weight gain in humans.[7][8] However, preclinical studies in rodents have shown variable results, with some reporting weight gain, no change, or even weight loss, particularly in diet-induced obesity models.[9][10]
-
Food and water intake: An increase in appetite is a well-documented effect of this compound.[1][4] Careful monitoring of food consumption is crucial.
-
Body composition: It is important to determine whether changes in body weight are due to an increase in fat mass or lean mass. This compound has been shown to increase body fat mass.[7]
-
Glucose metabolism: While some studies suggest this compound does not significantly impact glucose homeostasis, others have observed changes in insulin (B600854) and glucose levels.[7][9][11] Therefore, monitoring fasting glucose and insulin, and performing glucose tolerance tests are recommended.
-
Lipid profile: Dyslipidemia, particularly an increase in triglycerides, has been associated with this compound treatment.[12]
Q3: Are there any potential strategies to mitigate this compound-induced weight gain in preclinical models?
A3: One preclinical study has explored the co-administration of lipoic acid (ALA) with this compound. The results suggested that ALA could reverse the weight gain induced by this compound in mice without impairing its antidepressant-like effects.[10] Further research into combination therapies may yield effective strategies for mitigating metabolic side effects.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Lack of Weight Gain in Rodents Treated with this compound
-
Possible Cause 1: Animal Model and Diet. In some preclinical studies, particularly those using high-fat diet (HFD)-induced obese mice, this compound has been reported to reduce body weight and improve metabolic parameters.[9] This contrasts with findings in lean animals and clinical observations in humans.
-
Troubleshooting Steps:
-
Review your animal model: Consider if a diet-induced obesity model is appropriate for your research question, as it may produce results that differ from studies using standard chow-fed animals.
-
Control for diet: Ensure that the diet is consistent across all experimental groups and that food intake is accurately measured.
-
-
Possible Cause 2: Drug Dosage and Administration Route. The dose of this compound can influence its metabolic effects. The route of administration (e.g., oral gavage, in-drinking water) can also affect drug exposure and subsequent outcomes.[13][14]
-
Troubleshooting Steps:
-
Verify dosage: Double-check your dose calculations and preparation.
-
Consider the administration route: Be aware that different administration routes can lead to variations in pharmacokinetics and pharmacodynamics.
-
Issue 2: High Variability in Metabolic Data
-
Possible Cause 1: Animal Handling and Stress. Stress from handling can significantly impact metabolic parameters in rodents.
-
Troubleshooting Steps:
-
Acclimatize animals: Ensure a sufficient acclimatization period for the animals to the housing and experimental conditions.
-
Consistent handling: Handle all animals in the same manner and at the same time of day to minimize variability.
-
-
Possible Cause 2: Circadian Rhythm. Metabolic processes in rodents follow a distinct circadian rhythm.
-
Troubleshooting Steps:
-
Standardize timing: Perform all measurements and treatments at the same time each day to account for circadian variations.
-
Issue 3: Conflicting Results Between Different Metabolic Assays
-
Possible Cause: Acute vs. Chronic Effects. The metabolic effects of this compound may differ between acute and chronic administration. For instance, an acute increase in food intake may not immediately translate to significant weight gain.
-
Troubleshooting Steps:
-
Define study duration: Clearly define the treatment duration in your experimental design to assess either acute or chronic effects.
-
Comprehensive measurements: Correlate data from different assays (e.g., food intake, body weight, and body composition) over time to get a complete picture of the metabolic phenotype.
-
Data Presentation: Summary of Preclinical this compound Studies
Table 1: Effects of this compound on Body Weight and Food Intake in Rodents
| Animal Model | This compound Dose | Treatment Duration | Change in Body Weight | Change in Food Intake | Reference |
| High-Fat Diet-fed C57BL/6J mice | 10 mg/kg/day (oral gavage) | 4 weeks | ↓ 14% | ↑ | [9] |
| Swiss mice (corticosterone-induced depression model) | 3 mg/kg (oral gavage) | 21 days | ↑ (reversed by lipoic acid) | Not specified | [10][13] |
| Male BALB/c mice | 0.03 and 0.06 mg/mL (in drinking water) | Not specified | Not specified | ↑ with higher concentration | [14] |
Table 2: Effects of this compound on Glucose and Lipid Metabolism in Rodents
| Animal Model | This compound Dose | Treatment Duration | Change in Glucose/Insulin | Change in Lipids | Reference |
| High-Fat Diet-fed C57BL/6J mice | 10 mg/kg/day (oral gavage) | 4 weeks | ↓ Fasting blood glucose, ↓ Serum insulin, Improved glucose tolerance | ↓ Serum triglycerides | [9] |
| Swiss mice (corticosterone-induced depression model) | 3 mg/kg (oral gavage) | 21 days | Not specified | ↓ Total cholesterol and HDL with lipoic acid co-treatment | [10] |
Experimental Protocols
Protocol 1: Assessment of Glucose Tolerance in Mice (Intraperitoneal Glucose Tolerance Test - IPGTT)
-
Fasting: Fast mice overnight (approximately 12-16 hours) with free access to water.
-
Baseline Glucose Measurement: Obtain a baseline blood glucose reading (t=0) from a tail snip using a glucometer.
-
Glucose Administration: Administer a 20% glucose solution intraperitoneally at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose clearance.
Protocol 2: Monitoring Food and Water Intake
-
Housing: House mice individually to allow for accurate measurement of individual consumption.
-
Measurement: Weigh the food hopper and water bottle at the same time each day.
-
Calculation: Calculate the daily food and water intake by subtracting the remaining weight from the initial weight.
-
Spillage: Place a collection tray beneath the food hopper to account for any spillage.
-
Automated Systems: For more precise and continuous monitoring, consider using automated feeding and drinking monitoring systems.[15]
Protocol 3: Body Composition Analysis
-
Method: Utilize non-invasive methods such as Dual-Energy X-ray Absorptiometry (DEXA) or quantitative magnetic resonance (QMR) to measure fat mass, lean mass, and water content in live animals.[16][17]
-
Procedure: Follow the specific instructions for the instrument being used. Anesthesia may be required depending on the system.
-
Frequency: Perform measurements at baseline and at the end of the study to determine changes in body composition over the treatment period.
Protocol 4: Indirect Calorimetry for Energy Expenditure Measurement
-
Acclimatization: Acclimate mice to the metabolic cages for at least 24 hours before data collection.
-
Measurement: Use an open-circuit indirect calorimetry system to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Data Collection: Collect data continuously over a 24-hour period to assess energy expenditure during both light and dark cycles.
-
Parameters Calculated:
-
Respiratory Exchange Ratio (RER): VCO2 / VO2, to determine the primary fuel source (carbohydrates or fats).
-
Energy Expenditure (EE): Calculated from VO2 and VCO2 data.
-
-
Activity Monitoring: Integrate an activity monitoring system to correlate energy expenditure with physical activity.
Mandatory Visualizations
Caption: this compound's primary mechanism of metabolic dysregulation.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin Receptor 2C -759C/T Polymorphism and Weight Change or Treatment Response to this compound in Korean Depressive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound treatment on body composition and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Reduces Adipocyte Hypertrophy and Increases Glucose Transporter Expression in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipoic acid prevents this compound-induced weight gain in mice without impairs its antidepressant-like action in a neuroendocrine model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Changes in weight and glucose tolerance during treatment with this compound. | Semantic Scholar [semanticscholar.org]
- 12. Weight-gain independent effect of this compound on fasting plasma lipids in healthy men | springermedizin.de [springermedizin.de]
- 13. ovid.com [ovid.com]
- 14. Investigating the potential of this compound to induce drug-seeking behavior in free-choice drinking mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 67.20.83.195 [67.20.83.195]
- 16. semanticscholar.org [semanticscholar.org]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
Troubleshooting Mirtazapine Stability in Aqueous Solutions for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of mirtazapine (B1677164) in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the preparation, storage, and analysis of this compound solutions.
1. Why is my this compound not dissolving in water?
This compound is classified as practically insoluble or slightly soluble in water.[1][2][][4] Its aqueous solubility is a known challenge for researchers.
-
Troubleshooting:
-
pH Adjustment: this compound's solubility is pH-dependent, increasing with a higher pH.[5] Carefully adjusting the pH of your aqueous solution towards the alkaline range can improve solubility. However, be mindful that high pH can also accelerate degradation.
-
Co-solvents and Surfactants: The use of co-solvents such as polyethylene (B3416737) glycol 400 (PEG 400) or propylene (B89431) glycol, and surfactants like sodium lauryl sulfate (B86663) or polysorbates, can significantly enhance the aqueous solubility of this compound.[1]
-
Initial Dissolution in Organic Solvent: For preparing stock solutions, initially dissolving this compound in a small amount of a suitable organic solvent like methanol (B129727) before further dilution with an aqueous medium is a common practice.[6]
-
2. My this compound solution turned cloudy or precipitated over time. What is happening?
Precipitation of this compound from an aqueous solution can occur due to several factors, primarily related to its low solubility and pH sensitivity.
-
Troubleshooting:
-
pH Shifts: Ensure the pH of your solution remains stable, as a decrease in pH can reduce this compound's solubility and lead to precipitation.[5]
-
Temperature Changes: Storing the solution at a lower temperature than at which it was prepared can decrease solubility and cause the drug to precipitate out. Prepare and store solutions at a consistent temperature.
-
Supersaturation: You may have created a supersaturated solution that is inherently unstable. Re-evaluate your preparation method and consider using solubility enhancers if a higher concentration is required.[1]
-
3. I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?
The appearance of extra peaks in your HPLC analysis of a this compound solution is often indicative of degradation.
-
Troubleshooting:
-
Identify the Stressor: this compound is known to degrade under acidic, alkaline, oxidative, and photolytic conditions.[7] Review your experimental conditions to identify potential stressors.
-
Acid/Base Hydrolysis: If your medium is acidic or alkaline, degradation is likely. Degradation is reportedly more intense and quicker in alkaline conditions.[7]
-
Oxidation: Exposure to oxidizing agents, even atmospheric oxygen over time, can cause degradation.[7]
-
Photodegradation: this compound is susceptible to degradation upon exposure to light, particularly in neutral and acidic solutions.[8] Protect your solutions from light by using amber vials or covering them with foil.
-
-
Confirm Degradation Products: The retention times for known degradation products of this compound have been reported. Under specific HPLC conditions, degradation products have been observed at retention times of approximately 2.48, 5.1, and 11.65 minutes (acid stress), 2.6 and 6.8 minutes (alkaline stress), 5.8, 8.8, and 10.5 minutes (oxidative stress), and 5.1 minutes (photolytic stress).[1]
-
4. How should I store my aqueous this compound solutions to ensure stability?
Proper storage is crucial to prevent degradation and maintain the integrity of your this compound solutions.
-
Recommendations:
-
Temperature: For short-term storage, refrigeration at 2-8°C is generally recommended. For longer-term storage, freezing at -20°C or -80°C is advisable.[9]
-
Light Protection: Always store this compound solutions in light-protected containers, such as amber glass vials or by wrapping the container in aluminum foil, to prevent photodegradation.[8]
-
pH Control: If possible, buffer the solution to a pH where this compound has optimal stability. While higher pH increases solubility, it may also increase degradation. A neutral pH, while having lower solubility, might offer a compromise for stability depending on the experimental timeframe.
-
Inert Atmosphere: For sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Quantitative Stability Data
The following tables summarize the known stability of this compound under various stress conditions. Note that the extent of degradation is highly dependent on the specific experimental parameters (e.g., concentration, temperature, light intensity).
Table 1: Solubility of this compound in Various Media
| Solvent/Medium | Solubility | Reference(s) |
| Water | Practically insoluble / Slightly soluble | [1][2][][4] |
| pH-Dependent Aqueous Solution | Solubility increases with increasing pH | [5] |
| 50% w/v Polyethylene Glycol 400 | 0.0619 mg/mL | [1] |
| 50% w/v Propylene Glycol | 0.0512 mg/mL | [1] |
Table 2: Forced Degradation of this compound under Different Stress Conditions
| Stress Condition | Observation | Reference(s) |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Degradation occurs. | [7] |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Degradation is more intense and rapid than in acidic conditions. | [7] |
| Oxidative Degradation (e.g., 3% H₂O₂) | Degradation occurs upon refluxing. | [7] |
| Photolytic Degradation | Slight decrease in this compound content with the appearance of degradation products. More pronounced in neutral and acidic media. | [7][8] |
| Thermal Degradation (Dry Heat) | Relatively stable. | [7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes a general method for preparing a this compound stock solution for use in in vitro studies.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Transfer the powder to a volumetric flask. Add a small volume of methanol and sonicate for approximately 10 minutes to ensure complete dissolution.[6]
-
Dilution: Once dissolved, dilute to the final volume with the desired aqueous buffer or medium.
-
Filtration: Filter the solution through a suitable syringe filter (e.g., 0.22 µm) to remove any particulates.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at the appropriate temperature (2-8°C for short-term, -20°C or below for long-term).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of water and acetonitrile (B52724) (e.g., 80:20 v/v).[7] The pH of the aqueous component can be adjusted (e.g., to 3.0 with triethylamine) to improve peak shape and resolution.[10]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at 225 nm.[7]
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
-
-
Sample Preparation for Forced Degradation Studies:
-
Acid Degradation: Dissolve this compound in 0.1 N methanolic HCl and reflux for a specified period (e.g., 8 hours). Neutralize an aliquot before dilution with the mobile phase for injection.[7]
-
Alkali Degradation: Dissolve this compound in 0.1 N methanolic NaOH and reflux. Neutralize an aliquot before dilution.[7]
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and reflux. Dilute an aliquot with the mobile phase.[7]
-
Photodegradation: Expose a solution of this compound in a transparent container to a light source (e.g., sunlight or a photostability chamber). Keep a control sample in the dark.
-
Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 70°C).
-
Visualizations
This compound's Mechanism of Action
Experimental Workflow for this compound Stability Testing
Troubleshooting Logic for this compound Solution Instability
References
- 1. isca.me [isca.me]
- 2. droracle.ai [droracle.ai]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. This compound loaded polymeric micelles for rapid release tablet: A novel formulation—In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. wjpmr.com [wjpmr.com]
- 10. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of this compound and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Oral Bioavailability of Mirtazapine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during rat studies aimed at improving the low oral bioavailability of Mirtazapine (B1677164).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low?
This compound (MTZ) is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[1][2] Its poor solubility in water is a primary reason for its low oral bioavailability, which is approximately 50% in humans and can be as low as 7% in rats.[2][3][4][5][6] This is further compounded by significant first-pass metabolism in the liver, where the drug is extensively broken down before it can reach systemic circulation.[6][7][8][9]
Q2: What are the most common strategies to improve the oral bioavailability of this compound?
The primary approach is to enhance the drug's solubility and dissolution rate.[10] Common strategies investigated in rat and rabbit models include:
-
Nanoformulations: Encapsulating this compound in nano-sized carriers like nanoemulsions, solid lipid nanoparticles (SLNs), or lipid nanocapsules can increase the surface area for dissolution and improve absorption.[11][12][13]
-
Solid Dispersions (SD): Dispersing this compound in an inert hydrophilic carrier (e.g., PVP K-30, PEGs) at a molecular level can enhance its wettability and dissolution.[2][14]
-
Mesoporous Silica (B1680970) Nanostructures: Loading this compound into highly porous silica nanoparticles (e.g., SBA-15) prevents drug crystallization and improves the dissolution rate.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous fluids in the GI tract, improving solubilization and absorption.[15][16]
Q3: What is the advantage of using a nanoemulsion or SEDDS formulation?
Nanoemulsions and SEDDS are lipid-based systems that can enhance oral bioavailability through several mechanisms. They present the drug in a solubilized form, bypassing the dissolution step. The small droplet size provides a large interfacial surface area for drug absorption. Furthermore, these formulations can stimulate lymphatic transport, which allows a portion of the absorbed drug to bypass the liver, thereby reducing first-pass metabolism.[11][15]
Q4: Can alternative routes of administration bypass the issues with oral delivery?
Yes. To avoid first-pass metabolism entirely, researchers have explored other routes. Intranasal delivery of this compound-loaded lipid nanocapsules has been shown to target the brain directly, and transdermal delivery using nanoemulsions has also demonstrated significantly higher bioavailability compared to oral administration in rats.[9][11][12]
Troubleshooting Guides
Issue 1: Low Drug Entrapment Efficiency (EE%) in Nanoparticle Formulations
Q: My this compound-loaded Solid Lipid Nanoparticles (SLNs) show low entrapment efficiency. What are the potential causes and solutions?
A: Low entrapment efficiency is a common issue, often stemming from the drug's properties and formulation parameters.
-
Possible Cause 1: Poor lipid solubility. this compound may have limited solubility in the chosen solid lipid matrix.
-
Solution: Screen various solid lipids (e.g., Compritol, Precirol, Glyceryl monostearate) to find one in which this compound has higher solubility. A pre-formulation solubility study is highly recommended.
-
-
Possible Cause 2: Drug partitioning to the external phase. During the homogenization or emulsification process, the drug may partition into the aqueous surfactant phase, especially if a high concentration of surfactant is used.
-
Solution 1: Optimize the surfactant concentration. Use the minimum amount necessary to stabilize the nanoparticles.
-
Solution 2: Adjust the formulation's pH. This compound's solubility is pH-dependent; modifying the pH of the aqueous phase can sometimes favor its partitioning into the lipid phase.
-
-
Possible Cause 3: Premature drug crystallization. Rapid cooling during the SLN preparation process can sometimes lead to drug expulsion from the lipid matrix.
-
Solution: Optimize the cooling process. A slower, more controlled cooling rate or incorporating a co-surfactant might help improve drug retention within the lipid core.
-
Issue 2: Unstable Formulation (Phase Separation or Particle Aggregation)
Q: My this compound nanoemulsion appears stable initially but shows phase separation after a few days. How can I improve its stability?
A: The stability of a nanoemulsion depends on the delicate balance of its components (oil, surfactant, co-surfactant) and the preparation process.
-
Possible Cause 1: Insufficient surfactant/co-surfactant. The amount or type of surfactant and co-surfactant (Smix) may not be adequate to stabilize the oil-water interface, leading to droplet coalescence.
-
Solution 1: Re-evaluate the pseudoternary phase diagram to identify a more stable nanoemulsion region. This involves testing different ratios of oil, Smix, and water.[17]
-
Solution 2: Optimize the Smix ratio. The ratio of surfactant to co-surfactant is critical. For this compound nanoemulsions, a 3:1 ratio of sodium lauryl sulfate (B86663) (surfactant) to propylene (B89431) glycol (co-surfactant) has been shown to be effective.[17]
-
-
Possible Cause 2: Ostwald Ripening. This phenomenon involves the growth of larger droplets at the expense of smaller ones due to the diffusion of the oil phase through the aqueous medium.
-
Solution: Choose an oil with very low aqueous solubility. A less soluble oil phase will reduce the rate of Ostwald ripening and improve long-term stability.
-
-
Possible Cause 3: High Zeta Potential (absolute value). A low zeta potential (close to zero) indicates weak repulsive forces between droplets, leading to aggregation.
-
Solution: For an o/w nanoemulsion, a zeta potential of at least ±30 mV is desirable for good stability. Optimized this compound nanoemulsions have shown highly negative zeta potentials (e.g., -94 mV), indicating excellent stability.[17] If your value is low, consider using an ionic surfactant or adding a charge-inducing agent.
-
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (SD)
This protocol is based on the solvent evaporation method used to enhance this compound's dissolution.[2]
-
Selection of Carrier: Choose a hydrophilic polymer carrier such as PVP K-30.
-
Preparation:
-
Dissolve a specific amount of this compound and PVP K-30 (e.g., at a 1:2 drug-to-polymer ratio, which corresponds to 33.33% drug percentage) in a suitable organic solvent like ethanol.[2]
-
Stir the solution until a clear liquid is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Further dry the solid dispersion in a desiccator under a vacuum for 24 hours to remove any residual solvent.
-
-
Characterization:
-
Grind the dried mass and sieve it to obtain a uniform particle size.
-
Determine the drug loading efficiency and perform in vitro dissolution studies.
-
Characterize the solid-state properties using techniques like DSC, XRPD, and FT-IR to confirm the amorphous dispersion of the drug.[2]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for evaluating the oral bioavailability of a novel this compound formulation compared to a control suspension.[3][11]
-
Animal Handling:
-
Dosing:
-
Divide the rats into groups (n=5 or 6 per group).
-
Control Group: Administer a suspension of pure this compound (e.g., 10 mg/kg) orally via gavage.[11]
-
Test Group: Administer the novel this compound formulation (e.g., nanoemulsion, solid dispersion) at an equivalent dose.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).
-
Collect samples in heparinized tubes.[4]
-
-
Plasma Processing and Analysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis.
-
Calculate the relative oral bioavailability (F%) of the test formulation using the formula: F% = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100.
-
Data Summary Tables
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | Oral | 2 | 21.0 ± 14.1 | 0.8 ± 0.4 | 55.4 ± 26.0 | ~7% (Absolute) | [3][4][5] |
| This compound Suspension | Oral | 10 | 10 mg/kg | 1.1 ± 0.4 | 288.5 ± 87.2 | ~7% (Absolute) | [3][4] |
| Transdermal Nanoemulsion (NE17) | Transdermal | 2.5 | 114.3 ± 4.5 | 4.0 ± 0.0 | 1583.3 ± 13.3 | 79.17% | [11][17] |
| Transdermal Nanoemulsion (NE16) | Transdermal | 2.5 | 65.7 ± 2.5 | 6.0 ± 0.0 | 887.5 ± 10.4 | 44.38% | [11][17] |
Note: Bioavailability for transdermal formulations is relative to the oral suspension.
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rabbits
| Formulation | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-inf) (ng·hr/mL) | Bioavailability Improvement | Reference |
| Plain this compound | Oral | 103.78 ± 11.23 | 2.0 ± 0.0 | 798.12 ± 101.34 | - | [1] |
| This compound-SBA-15 | Oral | 298.45 ± 21.34 | 1.0 ± 0.0 | 1712.32 ± 198.54 | 2.14-fold | [1] |
| Plain this compound | Oral | 110.32 ± 15.34 | 2.0 ± 0.0 | 812.98 ± 110.32 | - | [2] |
| This compound-PVP K30 SD | Oral | 210.98 ± 20.98 | 1.0 ± 0.0 | 1098.23 ± 123.76 | 1.34-fold | [2] |
Note: These studies were conducted in rabbits but demonstrate similar principles of bioavailability enhancement.
Visualizations
References
- 1. Optimization of this compound loaded into mesoporous silica nanostructures via Box-Behnken design: in-vitro characterization and in-vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of this compound solid dispersion with different carriers’ systems: optimization, in vitro evaluation, and bioavailability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound and its main metabolites after single intravenous and oral administrations in rats at two dose rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of this compound and its main metabolites after single intravenous and oral administrations in rats at two dose rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nose to brain delivery of this compound via lipid nanocapsules: Preparation, statistical optimization, radiolabeling, in vivo biodistribution and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound loaded polymeric micelles for rapid release tablet: A novel formulation—In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nose to brain delivery of this compound via lipid nanocapsules: Preparation, statistical optimization, radiolabeling, in vivo biodistribution and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of this compound loaded solid lipid nanoparticles for topical delivery: Optimization, characterization and cytotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design of this compound solid dispersion with different carriers’ systems: optimization, in vitro evaluation, and bioavai… [ouci.dntb.gov.ua]
- 15. ijpsr.com [ijpsr.com]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
Differentiating Mirtazapine's primary effects from its active metabolites in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo effects of mirtazapine (B1677164) and its active metabolites. Our goal is to offer practical guidance for designing, executing, and interpreting experiments aimed at differentiating the pharmacological actions of the parent drug from its metabolic byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary active metabolites of this compound and what are their known pharmacological activities?
This compound is extensively metabolized in the liver primarily through demethylation and hydroxylation by cytochrome P450 enzymes, followed by glucuronide conjugation.[][2] The main oxidative metabolites are N-desmethylthis compound, 8-hydroxythis compound, and this compound-N-oxide.[3] Of these, N-desmethylthis compound is considered the only pharmacologically active metabolite, though it is 5 to 10 times less potent than this compound itself.[3] It is estimated to contribute only 3% to 10% of the overall therapeutic effects of this compound.[][4]
Q2: How can we design an in vivo experiment to differentiate the effects of this compound from those of N-desmethylthis compound?
To distinguish the in vivo effects of this compound from its active metabolite, N-desmethylthis compound, a robust experimental design is crucial. A common approach involves a parallel-group study in a suitable animal model, such as rats or mice. The following groups are recommended:
-
Group 1 (Vehicle Control): Administer the vehicle used to dissolve the compounds.
-
Group 2 (this compound): Administer this compound at the desired therapeutic dose.
-
Group 3 (N-desmethylthis compound): Administer N-desmethylthis compound directly. This allows for the characterization of its independent pharmacological profile.
-
Group 4 (CYP450 Inhibitor + this compound): Pre-treat animals with a known inhibitor of the primary enzymes that metabolize this compound (CYP1A2, CYP2D6, and CYP3A4) before administering this compound.[][2] This will reduce the formation of metabolites, thereby isolating the effects of the parent compound.
Throughout the study, it is essential to collect plasma samples at multiple time points to correlate pharmacokinetic data with pharmacodynamic outcomes.
Q3: We are observing high inter-individual variability in our animal studies. What could be the cause and how can we mitigate this?
High inter-individual variability in preclinical studies with this compound can stem from several factors:
-
Genetic Polymorphisms: Variations in cytochrome P450 enzymes, particularly CYP2D6, can lead to significant differences in metabolism between individual animals.[5]
-
Sex and Age: Studies have shown that the pharmacokinetics of this compound and its metabolites can be influenced by the sex and age of the subjects.[6][7]
-
Food Effects: The presence of food can have a minor impact on the rate of this compound absorption, which could contribute to variability if feeding is not standardized across all animals.[5]
To mitigate this variability, it is recommended to use age- and sex-matched animals, standardize feeding schedules, and consider genotyping the animals for relevant CYP450 enzymes if feasible.
Troubleshooting Guides
Issue 1: Low and variable oral bioavailability of this compound in our rodent model.
-
Possible Cause: this compound's oral bioavailability is approximately 50% in humans, and studies in rats have shown it to be even lower, at around 7%.[4][8] This is largely due to first-pass metabolism in the gut wall and liver.[5]
-
Troubleshooting Steps:
-
Route of Administration: Consider intravenous (IV) or intraperitoneal (IP) administration to bypass first-pass metabolism and achieve more consistent systemic exposure.
-
Formulation Strategies: For oral administration, optimizing the drug formulation can enhance solubility and absorption. Strategies include using amorphous solid dispersions, lipid-based formulations, or complexation with cyclodextrins.[9]
-
Prodrug Approach: While more complex, designing a prodrug of this compound that is less susceptible to first-pass metabolism could be a long-term strategy.[9]
-
Issue 2: The observed in vivo effects do not correlate well with our in vitro receptor binding data.
-
Possible Cause: Discrepancies between in vitro and in vivo data are common and can arise from several factors, including:
-
Metabolite Activity: The in vivo effects are a composite of the parent drug and its active metabolites.[10] N-desmethylthis compound, while less potent, may still contribute to the overall pharmacological profile.[3]
-
Pharmacokinetics: The concentration of this compound and its metabolites at the target receptors in the brain is governed by their ability to cross the blood-brain barrier, their plasma protein binding (around 85% for this compound), and their rate of metabolism and elimination.[][4]
-
Complex Biological Systems: In vivo studies encompass complex physiological interactions that are not captured in isolated in vitro assays.[11]
-
-
Troubleshooting Steps:
-
Metabolite Profiling: Conduct thorough pharmacokinetic studies to measure the plasma and brain concentrations of both this compound and N-desmethylthis compound over time.
-
In Vivo Receptor Occupancy Studies: Utilize techniques like positron emission tomography (PET) to measure the extent to which this compound and its metabolites bind to their target receptors in the living brain.
-
Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop mathematical models to correlate the time course of drug and metabolite concentrations with the observed pharmacological effects.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Human | Rat | Guinea Pig | Rhesus Macaque |
| Oral Bioavailability | ~50%[4] | ~7%[8] | N/A | N/A |
| Elimination Half-life | 20-40 hours[][4] | N/A | Shorter than cats[12] | 33 ± 7 hours (transdermal)[13] |
| Peak Plasma Concentration (Tmax) | ~2 hours[][3] | N/A | 30 minutes[12][14] | 16 ± 10 hours (transdermal)[13] |
| Plasma Protein Binding | ~85%[][4] | N/A | N/A | N/A |
Table 2: this compound Metabolism and Metabolite Activity
| Metabolite | Primary Forming Enzymes | Pharmacological Activity | Contribution to Overall Effect |
| N-desmethylthis compound | CYP3A4, CYP1A2[3][15] | Active | 3-10%[][4] |
| 8-hydroxythis compound | CYP2D6, CYP1A2[2][3] | Inactive | Negligible[10] |
| This compound-N-oxide | CYP3A4[2][3] | Inactive | Negligible[10] |
Experimental Protocols
Protocol: Comparative In Vivo Study to Differentiate this compound and N-desmethylthis compound Effects in Rats
Objective: To distinguish the behavioral and neurochemical effects of this compound from its primary active metabolite, N-desmethylthis compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
N-desmethylthis compound
-
Vehicle (e.g., 0.9% saline with 5% DMSO)
-
Ketoconazole (CYP3A4 inhibitor)
-
Forced swim test apparatus
-
Microdialysis equipment
Methodology:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to the following treatment groups (n=8-10 per group):
-
Group A: Vehicle control (IP)
-
Group B: this compound (e.g., 10 mg/kg, IP)
-
Group C: N-desmethylthis compound (e.g., 10 mg/kg, IP)
-
Group D: Ketoconazole (e.g., 50 mg/kg, IP) 30 minutes prior to this compound (10 mg/kg, IP)
-
-
Pharmacokinetic Sampling: For a subset of animals in each group, collect blood samples via tail vein at 0, 0.5, 1, 2, 4, 8, and 24 hours post-injection for LC-MS/MS analysis of this compound and N-desmethylthis compound concentrations.
-
Behavioral Testing (Forced Swim Test):
-
60 minutes post-injection, place each rat in a cylinder of water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test.
-
-
Microdialysis:
-
In a separate cohort of animals, implant microdialysis probes into the prefrontal cortex.
-
Following a recovery period, administer the treatments as described in step 2.
-
Collect dialysate samples every 20 minutes for 3 hours and analyze for norepinephrine (B1679862) and serotonin (B10506) levels using HPLC.
-
-
Data Analysis:
-
Analyze pharmacokinetic data to determine parameters such as Cmax, Tmax, and AUC.
-
Use one-way ANOVA followed by post-hoc tests to compare immobility time in the forced swim test and neurotransmitter levels between the different treatment groups.
-
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Experimental workflow for differentiating parent vs. metabolite effects.
Caption: this compound's primary signaling pathways.
References
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic drug monitoring of the antidepressant this compound and its N-demethylated metabolite in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound and its main metabolites after single intravenous and oral administrations in rats at two dose rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The clinical relevance of preclinical data: this compound, a model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. coleparmer.com [coleparmer.com]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacokinetics of a Single Transdermal Dose of this compound in Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Adjusting for Mirtazapine's sedative properties when measuring cognitive performance
This center provides technical guidance for researchers, scientists, and drug development professionals investigating the cognitive effects of Mirtazapine (B1677164). The following troubleshooting guides and FAQs address common issues related to the compound's sedative properties.
Frequently Asked Questions (FAQs)
Q1: My cognitive data from participants on this compound is showing high variability. Could sedation be the cause?
A: Yes, this is a common issue. This compound's primary sedative effect can introduce significant confounding variables in cognitive performance measurement. Sedation can manifest as drowsiness, mental slowing, and impaired psychomotor performance, which can directly impact test results, especially those sensitive to reaction time[1][2][3]. This can lead to increased variance in your data and potentially mask the true cognitive effects of the drug. It is crucial to account for this property in your experimental design and analysis[4].
Q2: What is the pharmacological mechanism behind this compound's sedative effect?
A: this compound is a potent antagonist of the histamine (B1213489) H1 receptor, which is the principal mechanism responsible for its sedative and hypnotic effects[5][6][7]. Additionally, it antagonizes central presynaptic α2-adrenergic receptors, which leads to an increase in the neurotransmission of norepinephrine (B1679862) and serotonin[6][8][9]. While these latter effects are key to its antidepressant properties, the H1 blockade is the primary driver of sedation.
Q3: Are lower or higher doses of this compound more sedating?
A: this compound exhibits a paradoxical dose-sedation relationship. Lower doses (e.g., 7.5 mg - 15 mg) are generally more sedating than higher doses (e.g., 30 mg - 45 mg)[10][11]. At lower doses, the potent antihistaminic (H1 receptor blocking) effect predominates[11][12]. As the dose increases, the enhanced noradrenergic transmission begins to counteract the H1-mediated sedation, leading to less overall sleepiness[10][11]. This is a critical factor to consider when designing a dose-response study for cognitive effects.
Q4: How does tolerance affect this compound's sedative properties over time?
A: Tolerance to the sedative effects of this compound often develops within the first few days or weeks of consistent use[5]. This means that the initial soporific effect may diminish with continued treatment[13]. In some cases, a rapid decrease in sedative effect, known as tachyphylaxis, has been reported[7]. This temporal dynamic is important; cognitive assessments performed early in treatment are more likely to be confounded by sedation than those performed after a period of chronic administration.
Troubleshooting & Experimental Design Guides
Issue: Sedation is confounding my cognitive measurements.
Solution: Implement a multi-faceted approach involving strategic dosing, scheduling, test selection, and statistical analysis.
1. Optimize Dosing and Administration Time
-
Administration Time: this compound is typically administered once daily in the evening or at bedtime to leverage its sedative properties for sleep and minimize daytime impairment[8][14][15]. For cognitive studies, this is the recommended approach.
-
Testing Window: this compound reaches peak plasma concentration approximately 2 hours after oral administration[5]. Its half-life is long, ranging from 20 to 40 hours[5][14]. To minimize the impact of peak sedative effects, schedule cognitive testing sessions for the following day, allowing at least 12-16 hours to elapse after the evening dose.
-
Dose Selection: Be mindful of the paradoxical sedation effect. If your goal is to assess cognition with minimal sedative interference, higher therapeutic doses (30-45 mg) may be preferable to lower doses (7.5-15 mg) after an appropriate titration period, as they can be less sedating[11][12].
2. Select Appropriate Cognitive Tests
-
Avoid Highly Sensitive Tests: Cognitive domains that rely heavily on processing speed, reaction time, and psychomotor vigilance are most susceptible to sedative effects[1]. Tests like the Digit Symbol Substitution Test (DSST), Trail Making Test (TMT), and simple reaction time tasks can be strongly influenced[16][17][18].
-
Focus on Specific Domains: Some research suggests this compound may have pro-cognitive effects on executive functions associated with the prefrontal cortex, independent of its antidepressant action[18][19]. Consider using a comprehensive battery that includes tests less sensitive to sedation, such as the Wisconsin Card Sorting Test (WCST) or N-Back test, to assess these specific domains[18].
3. Implement Robust Experimental Protocols
-
Establish a Baseline: Always conduct cognitive testing before the first dose to establish a robust, drug-free baseline for each participant.
-
Allow for Acclimatization: Incorporate a run-in period of 1-2 weeks after dose titration is complete. This allows for tolerance to the initial sedative effects to develop before cognitive endpoint data is collected[13].
-
Use a Crossover Design: For studies with healthy volunteers, a placebo-controlled, double-blind crossover design is a powerful method to control for individual differences. Ensure an adequate washout period (at least 5 half-lives, so ~10-14 days) between conditions to prevent carryover effects.
4. Employ Statistical Controls
-
Measure Sedation Directly: Use subjective scales like the Stanford Sleepiness Scale (SSS) or a Visual Analog Scale (VAS) for alertness at the time of cognitive testing[16].
-
Use Sedation as a Covariate: In your statistical analysis (e.g., ANCOVA), include the measured sedation score as a covariate. This allows you to statistically control for the variance in cognitive performance that is attributable to sedation, providing a clearer view of the direct drug effect.
Quantitative Data Summary
The effect of this compound on cognitive performance is complex, with some domains potentially being impaired by sedation while others may be enhanced.
| Cognitive Domain | This compound Dose | Observed Effect on Performance | Test Examples | Citation |
| Psychomotor Speed / Reaction Time | 15 mg | Potential for Impairment | Driving performance tests, Choice Reaction Time | [20] |
| General Mental Speed / Attention | 30 mg (add-on) | Improvement | Stroop Test (Dots) | [13] |
| Visual-Spatial Ability | 30 mg (add-on) | Improvement | WAIS Block Design | [13] |
| Executive Function | 15-45 mg | Improvement | Wisconsin Card Sorting Test (WCST), N-Back Test | [18][19] |
| Immediate Memory (Verbal) | 30 mg (add-on) | Improvement | Not specified | [21] |
Note: "add-on" refers to studies where this compound was added to an existing antipsychotic treatment regimen.
Detailed Methodologies: Sample Protocol
Protocol: Placebo-Controlled Crossover Study to Assess Cognitive Effects
-
Participant Screening: Recruit healthy adult volunteers with no history of psychiatric or sleep disorders. Exclude individuals taking other CNS-active medications.
-
Baseline Assessment (Visit 1):
-
Treatment Period 1 (14 days):
-
Randomize participants (1:1) to receive either this compound (titrated to 30 mg) or a matching placebo, taken once daily at 9:00 PM.
-
Titration Schedule: Days 1-4: 15 mg; Days 5-14: 30 mg.
-
Instruct participants to maintain a regular sleep-wake schedule.
-
-
Endpoint Assessment 1 (Visit 2, Day 15):
-
Schedule the visit for the morning (e.g., 10:00 AM), 13 hours post-dose.
-
Administer sleepiness/alertness scales.
-
Repeat the full cognitive assessment battery.
-
-
Washout Period (14 days):
-
Participants discontinue all study medication. This period allows for complete clearance of the drug.
-
-
Treatment Period 2 (14 days):
-
Participants cross over to the alternative treatment (Placebo or this compound).
-
Follow the same titration and administration schedule as in Period 1.
-
-
Endpoint Assessment 2 (Visit 3, Day 43):
-
Repeat the procedures from Endpoint Assessment 1.
-
-
Data Analysis:
-
Analyze cognitive data using a mixed-effects model with treatment, period, and sequence as fixed effects and participant as a random effect.
-
Include the baseline cognitive score and the endpoint alertness score as covariates to control for pre-existing ability and state-dependent sedation.
-
Visualizations
References
- 1. cogstate.com [cogstate.com]
- 2. optoceutics.com [optoceutics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Assessment of cognitive safety in clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychdb.com [psychdb.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Tachyphylaxis to the Sedative Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. psychscenehub.com [psychscenehub.com]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. academic.oup.com [academic.oup.com]
- 14. droracle.ai [droracle.ai]
- 15. How and when to take this compound - NHS [nhs.uk]
- 16. The sensitivity of pharmacodynamic tests for the central nervous system effects of drugs on the effects of sleep deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Different Sedation Regimes on Cognitive Functions in Colonoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing effect of this compound on cognitive functions associated with prefrontal cortex in patients with recurrent depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pinerest.org [pinerest.org]
- 21. This compound augmentation enhances cognitive and reduces negative symptoms in schizophrenia patients treated with risperidone: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. A randomized controlled trial for measuring effects on cognitive functions of adding ketamine to propofol during sedation for colonoscopy - PMC [pmc.ncbi.nlm.nih.gov]
Mirtazapine Discontinuation in Animal Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing and avoiding Mirtazapine-induced withdrawal symptoms in animal models. The following information is based on established preclinical research and principles of pharmacology.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of This compound (B1677164) withdrawal observed in animal models?
A1: Preclinical studies suggest that abrupt cessation of this compound can induce behavioral changes indicative of a discontinuation syndrome. In a study on male BALB/c mice that had voluntarily consumed this compound, forced abstinence led to significant depressive-like symptoms.[1][2] These were primarily assessed using the Forced Swimming Test (FST) and Tail Suspension Test (TST), where an increase in immobility time was observed.[1][2] While extensive research on a broad range of somatic signs is limited for this compound specifically, general antidepressant discontinuation in rodents can manifest as anxiety-like behaviors, altered locomotor activity, and potential changes in sleep and appetite.[3][4]
Q2: How can we design a study to induce this compound withdrawal symptoms for testing potential treatments?
A2: Based on available literature, a protocol to induce this compound withdrawal would involve a period of chronic administration followed by abrupt cessation. For instance, providing this compound in a free-choice drinking paradigm for a specified duration (e.g., several weeks) has been shown to be effective in inducing withdrawal signs upon removal of the drug.[1][2] The control group would receive only water. Behavioral testing, such as the FST and TST, can then be conducted after a period of abstinence (e.g., 8 days) to quantify the depressive-like phenotype.[1][2]
Q3: Are there established tapering protocols to avoid this compound withdrawal in rodents?
A3: Currently, there is a lack of published, validated tapering protocols specifically for this compound in animal models. However, based on clinical practice in humans and general pharmacological principles, a gradual dose reduction is strongly recommended to minimize withdrawal effects.[5][6][7] A proposed tapering schedule could involve reducing the daily dose by 25% every 4-5 days. This allows the animal's neurochemical systems to adapt to the decreasing drug levels. The optimal tapering schedule will likely depend on the initial dose and the duration of administration.
Q4: What are the key neurobiological systems involved in this compound withdrawal?
A4: this compound's primary mechanism of action involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which leads to an increase in noradrenergic and serotonergic neurotransmission.[8] It is also a potent antagonist of 5-HT2 and 5-HT3 receptors.[8][9] Withdrawal symptoms are thought to arise from the brain's attempt to re-establish homeostasis after prolonged modulation of these systems. The discontinuation of the drug can lead to a state of serotonin (B10506) and norepinephrine (B1679862) dysregulation.[10] Preclinical data from other antidepressants suggest that withdrawal can evoke a behavioral stress response associated with increased hippocampal NMDA receptor density.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in withdrawal-like behaviors between animals. | Individual differences in drug metabolism, baseline anxiety/depression levels, or inconsistencies in drug administration. | Ensure consistent drug administration (e.g., oral gavage instead of free-choice drinking for precise dosing). Handle animals consistently to minimize stress. Increase sample size to improve statistical power. |
| No observable withdrawal symptoms after abrupt cessation. | Insufficient duration or dose of this compound administration. The behavioral tests used may not be sensitive enough. | Increase the duration of this compound treatment (e.g., to at least 4-6 weeks). Consider increasing the dose, although be mindful of potential sedative effects at higher doses.[11] Expand the range of behavioral tests to include measures of anxiety (e.g., Elevated Plus Maze, Light-Dark Box) and somatic signs (e.g., monitoring weight changes, grooming behavior, and sleep patterns). |
| Animals exhibit excessive sedation during the tapering period. | The dose reduction steps may be too large, or the starting dose was too high. | Implement a more gradual tapering schedule with smaller dose decrements (e.g., 10-15% reduction per step). Allow for a longer duration at each dose level before the next reduction. |
| Difficulty distinguishing withdrawal symptoms from a relapse of the underlying condition (if applicable). | Overlap in behavioral phenotypes between withdrawal and the modeled disorder (e.g., depression, anxiety). | Include a control group that undergoes the same procedures but is tapered to a placebo to differentiate between withdrawal and spontaneous relapse. The rapid onset of symptoms after cessation is more indicative of withdrawal.[12] |
Experimental Protocols
Protocol 1: Induction of this compound Withdrawal in Mice (Abrupt Cessation)
This protocol is adapted from a study investigating the abuse potential and withdrawal effects of this compound.[1][2]
-
Animals: Male BALB/c mice.
-
Drug Administration:
-
Vehicle Group: Free access to two bottles of water.
-
This compound Group: Free choice between one bottle of water and one bottle of this compound solution (e.g., 0.06 mg/mL). This corresponds to a higher intake group that showed significant withdrawal.
-
Duration: Administer for a period of several weeks (e.g., 4-6 weeks) to ensure chronic exposure.
-
-
Withdrawal Induction:
-
After the administration period, replace the this compound solution with a second bottle of water for the experimental group.
-
-
Behavioral Assessment:
-
After an 8-day forced abstinence period, subject the mice to the following tests:
-
Forced Swimming Test (FST): Assess depressive-like behavior by measuring the duration of immobility during a 6-minute swim session.
-
Tail Suspension Test (TST): Further evaluate depressive-like behavior by measuring the duration of immobility while the mouse is suspended by its tail for 6 minutes.
-
-
-
Expected Outcome: Mice in the this compound withdrawal group are expected to show a significant increase in immobility time in both the FST and TST compared to the vehicle group.[1][2]
Protocol 2: Proposed Tapering Schedule to Mitigate this compound Withdrawal in Rats
This is a proposed protocol based on clinical recommendations and has not been validated in published animal studies.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Chronic this compound Administration:
-
Administer this compound at a dose known to be pharmacologically active (e.g., 10-30 mg/kg/day) via oral gavage for 4-6 weeks.
-
-
Tapering Schedule:
-
Step 1 (Days 1-4): Reduce the daily dose by 25% (e.g., from 20 mg/kg to 15 mg/kg).
-
Step 2 (Days 5-8): Reduce the dose by another 25% of the original dose (e.g., to 10 mg/kg).
-
Step 3 (Days 9-12): Reduce the dose by another 25% of the original dose (e.g., to 5 mg/kg).
-
Step 4 (Day 13 onwards): Discontinue the drug.
-
-
Comparison Groups:
-
Abrupt Withdrawal Group: Discontinue this compound abruptly after the chronic administration phase.
-
Vehicle Control Group: Administer vehicle throughout the study.
-
-
Behavioral Assessment:
-
Conduct behavioral tests (e.g., FST, TST, Elevated Plus Maze) at various time points after the final dose (e.g., 24h, 48h, 72h) to assess withdrawal symptoms.
-
-
Expected Outcome: The tapering group is expected to show significantly fewer withdrawal-related behavioral changes compared to the abrupt withdrawal group.
Quantitative Data Summary
As there is limited quantitative data from preclinical studies on mitigating this compound withdrawal via tapering, the following table is a template for how such data could be presented.
| Withdrawal Protocol | Animal Model | Behavioral Test | Key Finding (vs. Control) |
| Abrupt Cessation | Male BALB/c Mice | Forced Swimming Test | Increased immobility time[1][2] |
| Abrupt Cessation | Male BALB/c Mice | Tail Suspension Test | Increased immobility time[1][2] |
| Proposed Tapering | Rat/Mouse | Forced Swimming Test | Hypothesized: No significant change in immobility time |
| Proposed Tapering | Rat/Mouse | Elevated Plus Maze | Hypothesized: No significant change in open arm time/entries |
Visualizations
Caption: Experimental workflow for comparing gradual tapering vs. abrupt withdrawal of this compound.
Caption: this compound's mechanism of action and hypothesized withdrawal pathway.
References
- 1. Investigating the potential of this compound to induce drug-seeking behavior in free-choice drinking mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the potential of this compound to induce drug-seeking behavior in free-choice drinking mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant discontinuation syndrome - Wikipedia [en.wikipedia.org]
- 4. Effect of selective serotonin reuptake inhibitor discontinuation on anxiety-like behaviours in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. This compound attenuates anxiety- and depression-like behaviors in rats during cocaine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Neurobiology of antidepressant withdrawal: implications for the longitudinal outcome of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic dosing with this compound does not produce sedation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gpnotebook.com [gpnotebook.com]
Addressing the dose-dependent effects of Mirtazapine on noradrenergic side effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth information and troubleshooting guidance on the dose-dependent noradrenergic side effects of Mirtazapine (B1677164).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound's dose-dependent effects on noradrenergic neurotransmission?
A1: this compound's effects on the noradrenergic system are primarily mediated by its antagonism of α2-adrenergic receptors.[1][2][3] At lower doses (e.g., 7.5-15 mg), this compound's most potent action is as a histamine (B1213489) H1 receptor antagonist, leading to its well-known sedative effects.[4][5] As the dose is increased (e.g., 30-45 mg and above), this compound exhibits more significant antagonism of presynaptic α2-autoreceptors on noradrenergic neurons and α2-heteroreceptors on serotonergic neurons.[3][6] This blockade of α2-receptors disinhibits the release of norepinephrine (B1679862) (and serotonin), leading to increased noradrenergic neurotransmission.[1][2][3] It is hypothesized that this increased noradrenergic activity at higher doses may counteract the H1-mediated sedation and potentially contribute to activating side effects.[4][5]
Q2: Are noradrenergic side effects of this compound more common at higher doses?
A2: The relationship between this compound dose and the incidence of noradrenergic side effects is complex and not fully established. While the pharmacological mechanism suggests a greater noradrenergic effect at higher doses, clinical evidence is not entirely consistent.[5][7] One exploratory analysis of adverse event reports found a statistically significant correlation between this compound dose and the rate of tachycardia; however, this significance was lost after correction for multiple comparisons.[7][8][9] The same study did not find a significant dose-dependent relationship for other noradrenergic side effects such as anxiety, agitation, and hypertension.[7][8][9] Some clinical observations suggest that sedative effects are more pronounced at lower doses, while activating effects may emerge at higher doses.[10]
Q3: What are the most commonly reported noradrenergic side effects associated with this compound?
A3: Based on clinical trial data and post-marketing surveillance, the following noradrenergic-related side effects have been reported with this compound use:
-
Tachycardia (increased heart rate): A trend towards a dose-dependent increase has been observed.[7][8][9]
-
Hypertension (increased blood pressure): Generally considered to have a neutral effect on blood pressure, though it is listed as a frequent cardiovascular side effect in product labeling.[11][12]
-
Agitation: Can occur, and may be more common at higher doses.[5]
-
Anxiety: While used to treat anxiety, it can paradoxically be a side effect.[9]
-
Insomnia: Higher doses are thought to have less sedative and potentially more activating effects.[5]
It is important to note that the incidence of these side effects varies across studies and patient populations.
Q4: How can we experimentally investigate the dose-dependent noradrenergic effects of this compound in a preclinical setting?
A4: A key technique is in vivo microdialysis in rodent models, often focusing on the prefrontal cortex, a brain region implicated in mood and cognition.[12][13][14][15] This technique allows for the direct measurement of extracellular norepinephrine levels following administration of different doses of this compound. By collecting and analyzing dialysate samples over time, researchers can construct dose-response and time-course curves for norepinephrine release.[15]
Q5: What are the key considerations when designing a clinical trial to assess the noradrenergic side effects of this compound?
A5: A well-designed clinical trial should include:
-
Dose-escalation or parallel-group design: To compare the incidence and severity of side effects across different fixed doses of this compound and a placebo.
-
Standardized assessment tools: Utilize validated rating scales for subjective side effects like anxiety and agitation (e.g., Hamilton Anxiety Rating Scale (HAM-A), Beck Anxiety Inventory (BAI), Cohen-Mansfield Agitation Inventory).[1][2][11][16][[“]]
-
Systematic monitoring of physiological parameters: Regular measurement of heart rate, blood pressure (including orthostatic measurements), and ECGs to detect cardiovascular side effects.
-
Clear protocols for adverse event reporting: A Standard Operating Procedure (SOP) for the recording, management, and reporting of all adverse events is crucial for data consistency and patient safety.[3][8][18][19][20]
Troubleshooting Guides
Preclinical Research
Issue: High variability in baseline norepinephrine levels during in vivo microdialysis.
| Possible Cause | Troubleshooting Step |
| Stress-induced norepinephrine release in the animal. | Allow for a sufficient habituation period for the animal in the experimental setup before starting baseline collection. Handle animals gently and minimize environmental stressors. |
| Inconsistent probe placement. | Ensure precise and consistent stereotaxic implantation of the microdialysis probe in the target brain region (e.g., medial prefrontal cortex). Histologically verify probe placement post-experiment.[21] |
| Fluctuations in perfusion rate. | Use a high-quality, calibrated microinfusion pump to maintain a stable and consistent flow rate of the artificial cerebrospinal fluid (aCSF). |
| Degradation of norepinephrine in samples. | Collect dialysate samples into vials containing an antioxidant solution (e.g., perchloric acid or acetic acid) and keep them on ice or in a refrigerated fraction collector.[22] Analyze samples promptly or store them at -80°C. |
Issue: No significant increase in norepinephrine release observed with higher doses of this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound dose range. | Ensure the dose range tested is adequate to engage the α2-adrenoceptor antagonism mechanism. Review literature for effective doses in the specific animal model. |
| Rapid metabolism of this compound. | Measure plasma and brain concentrations of this compound to confirm adequate drug exposure at the target site. |
| Anesthetic effects. | If using an anesthetized model, be aware that the anesthetic agent may interfere with noradrenergic neurotransmission. Consider using a freely moving animal model.[15] |
| Regional differences in α2-receptor sensitivity. | The effect of this compound on norepinephrine release can vary between different brain regions. Confirm that the probe is in the intended area.[23] |
Clinical Research
Issue: Difficulty in differentiating between this compound-induced anxiety/agitation and symptoms of the underlying depressive disorder.
| Possible Cause | Troubleshooting Step |
| Overlapping symptomatology. | Use validated and specific rating scales for anxiety and agitation at baseline and regular intervals throughout the trial to track changes from baseline.[2][11][16][[“]] |
| Lack of a placebo control. | A placebo arm is essential to control for fluctuations in the underlying illness and non-specific effects of study participation. |
| Patient expectation and reporting bias. | Employ a double-blind study design to minimize bias from both the patient and the investigator. Use structured interviews to elicit adverse event information in a consistent manner. |
Issue: Inconsistent reporting of cardiovascular side effects across study sites.
| Possible Cause | Troubleshooting Step |
| Variability in measurement techniques. | Implement a standardized protocol for measuring blood pressure and heart rate, including specifications for patient posture, rest period before measurement, and equipment calibration. |
| Lack of a clear definition for clinically significant changes. | Pre-define the criteria for what constitutes a clinically significant change in vital signs or ECG parameters in the study protocol. |
| Inadequate training of study personnel. | Provide thorough training to all study staff on the standardized procedures for cardiovascular monitoring and adverse event reporting. |
Data Presentation
Table 1: Incidence of Noradrenergic and Related Adverse Events with this compound from Clinical Trials and Observational Studies
| Adverse Event | This compound Dose | Incidence Rate (%) | Placebo Incidence Rate (%) | Citation(s) |
| Tachycardia | Not specified | - | - | [7][8][9] |
| Hypertension | Not specified | - | - | [7][8][9] |
| Agitation | Not specified | - | - | [7][8][9] |
| Anxiety | Not specified | - | - | [7][8][9] |
| Somnolence | ≤15 mg | High (up to 54%) | 18% | [4][5][24] |
| >15 mg | Lower than at ≤15 mg | 18% | [4][5][24] | |
| Increased Appetite | 15-45 mg | 11-17% | 2% | [5][24][25] |
| Weight Gain | 15-45 mg | 10-12% | 1% | [5][24][25] |
| Dry Mouth | 15-45 mg | 25% | 16% | [5][24][25] |
| Dizziness | Not specified | 7% | - | [5] |
| Orthostatic Hypotension | Not specified | Infrequently reported | - | [5] |
Note: Data is aggregated from multiple sources and may not be from head-to-head dose-comparison trials. The study by Shuman et al. (2019) did not find a statistically significant dose-dependent increase for most noradrenergic side effects after correction for multiple comparisons, though a trend for tachycardia was noted.[7][8][9] A meta-analysis of 17 trials showed this compound increased the risk of somnolence, weight gain, dry mouth, dizziness, and increased appetite compared to placebo.[4][26][27]
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Norepinephrine Release in the Rat Medial Prefrontal Cortex Following this compound Administration
1. Objective: To determine the dose-dependent effect of this compound on extracellular norepinephrine concentrations in the medial prefrontal cortex (mPFC) of freely moving rats.
2. Materials:
- Male Wistar rats (250-300g)
- Stereotaxic apparatus
- Microdialysis guide cannula and probes (e.g., CMA 12)
- Microinfusion pump and fraction collector
- Artificial cerebrospinal fluid (aCSF)
- This compound (dissolved in an appropriate vehicle)
- HPLC system with electrochemical detection (HPLC-ECD)
- Antioxidant solution (e.g., 0.1 M perchloric acid)
3. Methods:
- Surgical Implantation:
- Anesthetize the rat and place it in the stereotaxic apparatus.
- Implant a guide cannula targeting the mPFC.
- Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.[21]
- Microdialysis Procedure:
- On the day of the experiment, insert the microdialysis probe into the guide cannula.
- Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[22]
- Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of norepinephrine.
- Collect baseline dialysate samples every 20 minutes into vials containing the antioxidant solution.
- Drug Administration and Sample Collection:
- Administer different doses of this compound (e.g., 0, 5, 10, 20 mg/kg, intraperitoneally).
- Continue collecting dialysate samples at 20-minute intervals for at least 3 hours post-injection.
- Sample Analysis:
- Analyze the norepinephrine concentration in the dialysate samples using HPLC-ECD.
- Quantify norepinephrine levels by comparing peak areas to a standard curve of known norepinephrine concentrations.
- Data Analysis:
- Express norepinephrine concentrations as a percentage of the average baseline level for each animal.
- Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different this compound doses on norepinephrine release.
- Histological Verification:
- At the end of the experiment, euthanize the animal and perfuse the brain.
- Section the brain and stain to verify the correct placement of the microdialysis probe.[21]
Protocol 2: Assessment of Noradrenergic Adverse Events in a Double-Blind, Placebo-Controlled, Dose-Escalation Clinical Trial of this compound
1. Objective: To evaluate the dose-dependent incidence and severity of noradrenergic adverse events of this compound in patients with major depressive disorder.
2. Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study with three fixed-dose arms of this compound (e.g., 15 mg/day, 30 mg/day, 45 mg/day) and a placebo arm.
3. Methods:
- Participant Screening and Baseline Assessment:
- Recruit participants meeting the diagnostic criteria for major depressive disorder.
- Conduct a thorough baseline assessment, including medical history, physical examination, vital signs (heart rate, blood pressure including orthostatic measurements), ECG, and validated rating scales for anxiety and agitation (e.g., HAM-A, BAI).[2][11][16][[“]]
- Randomization and Blinding:
- Randomize eligible participants to one of the four treatment arms.
- Maintain blinding of participants, investigators, and study staff.
- Adverse Event Monitoring and Reporting:
- At each study visit (e.g., weekly for the first 4 weeks, then bi-weekly), systematically inquire about adverse events using a non-leading, open-ended question (e.g., "How have you been feeling since your last visit?"), followed by a structured checklist of common and expected adverse events, including specific noradrenergic symptoms (palpitations, anxiety, agitation, restlessness, tremor, sweating).
- Record all adverse events, including onset, duration, severity (mild, moderate, severe), and relationship to the study drug, in the Case Report Form (CRF) according to a pre-defined Standard Operating Procedure (SOP).[3][8][18][19][20]
- Physiological and Psychological Assessments:
- Measure vital signs and perform ECGs at each study visit.
- Administer the HAM-A and BAI at each visit to quantify changes in anxiety symptoms from baseline.
- Data Analysis:
- Compare the incidence of each noradrenergic adverse event across the different this compound dose groups and the placebo group using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).
- Analyze the change from baseline in vital signs and scores on anxiety and agitation scales for each treatment group using mixed-effects models for repeated measures (MMRM).
Signaling Pathways and Workflows
Caption: At low doses, this compound primarily acts as a potent histamine H1 receptor antagonist, leading to sedation.
Caption: At higher doses, this compound's antagonism of α2-adrenergic autoreceptors becomes more prominent, increasing norepinephrine release and potentially leading to noradrenergic side effects.
Caption: Workflow for a preclinical in vivo microdialysis experiment to assess this compound's effect on norepinephrine.
Caption: Logical workflow for a clinical trial assessing dose-dependent noradrenergic side effects of this compound.
References
- 1. nursinghometoolkit.com [nursinghometoolkit.com]
- 2. researchgate.net [researchgate.net]
- 3. research.refined.site [research.refined.site]
- 4. The risks of adverse events with this compound for adults with major depressive disorder: a systematic review with meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. youtube.com [youtube.com]
- 7. journal.r-project.org [journal.r-project.org]
- 8. mcgill.ca [mcgill.ca]
- 9. [PDF] Relationship between this compound dose and incidence of adrenergic side effects: An exploratory analysis | Semantic Scholar [semanticscholar.org]
- 10. Review of the results from clinical studies on the efficacy, safety and tolerability of this compound for the treatment of patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Top Anxiety Assessment Tools for Clinicians: GAD-7, BAI, & More [icanotes.com]
- 12. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ti.ubc.ca [ti.ubc.ca]
- 14. This compound in combination with perospirone synergistically enhances dopamine release in the rat prefrontal cortex via 5-HT1A receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 16. mdpi.com [mdpi.com]
- 17. consensus.app [consensus.app]
- 18. lsuhsc.edu [lsuhsc.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Ottawa Health Science Network Research Ethics Board | Ottawa Hospital Research Institute [ohri.ca]
- 21. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Interaction of the antidepressant this compound with alpha2-adrenoceptors modulating the release of 5-HT in different rat brain regions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. droracle.ai [droracle.ai]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Challenges in translating Mirtazapine's preclinical efficacy to clinical outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Mirtazapine (B1677164). It focuses on the common challenges encountered when translating preclinical efficacy data into clinical outcomes.
Section 1: Discrepancies in Animal Models
The failure of animal models to consistently predict human response is a significant hurdle in psychiatric drug development[1][2][3]. This section addresses common issues related to the use of preclinical models in this compound research.
Frequently Asked Questions (FAQs)
Q1: Why do the results from rodent behavioral tests, like the Forced Swim Test, not always correlate with this compound's clinical efficacy in humans?
A1: This is a common and complex issue. The discrepancy arises from several factors:
-
Model Validity: Preclinical "models" of depression, such as the Forced Swim Test (FST) or tail suspension test, are not true representations of the human disorder. They are better described as predictive screens for candidate drug treatments that measure behavioral despair rather than the multifaceted symptoms of major depression (e.g., guilt, suicidal ideation)[1][2][3].
-
Neurobiological Differences: The underlying neurobiology of the behaviors measured in these tests in rodents may not perfectly align with the pathophysiology of depression in humans. For example, while this compound shows efficacy in stress-induced models in rats[4], the complexity of human depression extends beyond simple stress responses.
-
Pharmacological Effects: The acute effects measured in many animal tests may not reflect the therapeutic effects that emerge after chronic administration in humans. In rats, this compound's effects were dependent on functional β-adrenergic and 5-HT1A receptor systems[4], but the long-term adaptive changes in the human brain are more complex.
Troubleshooting Guide
Problem: My study shows a robust antidepressant-like effect of this compound in a rodent model, but this magnitude of effect is not reflected in clinical trial data.
Possible Causes & Solutions:
-
Over-reliance on a Single Model:
-
Cause: Different animal models capture different aspects of depression-like behavior. Relying solely on one, like the FST, can be misleading[1].
-
Solution: Employ a battery of tests that assess various domains relevant to depression, such as anhedonia (sucrose preference test), anxiety (elevated plus-maze), and cognitive function. For this compound, consider models of stress-induced disruption of appetitive behavior, where it has shown efficacy[4].
-
-
Acute vs. Chronic Dosing:
-
Cause: Clinical antidepressant effects often require weeks of treatment. Acute dosing in preclinical models may reflect different mechanisms.
-
Solution: Implement chronic dosing paradigms in your preclinical studies to better mimic the clinical situation. A 40-day this compound treatment was shown to reverse a chronic escape deficit in rats[4].
-
-
Sedative Effects Confounding Results:
-
Cause: this compound has prominent antihistaminic properties, leading to sedation, especially at lower doses[5][6]. This can be misinterpreted as an antidepressant-like effect (e.g., increased immobility in the FST).
-
Solution: Run control experiments to assess locomotor activity (e.g., open field test) at the same doses used in your efficacy models. This helps differentiate true antidepressant-like effects from sedation-induced behavioral changes. Studies in rats show that sedative effects from higher doses (≥ 30 mg/kg) can be transient[5].
-
Section 2: Receptor Pharmacology & Signaling Pathways
This compound has a complex pharmacological profile, and its interaction with various receptors can differ across species.
This compound's Mechanism of Action
This compound's primary mechanism involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which increases the release of both norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT)[6][7][8]. It also potently blocks 5-HT2 and 5-HT3 receptors[6][8]. This specific action on 5-HT receptors is thought to channel the increased serotonin towards 5-HT1A receptors, mediating therapeutic effects while avoiding side effects associated with 5-HT2 and 5-HT3 stimulation[6].
Data Presentation: Receptor Binding Affinities
Species differences in receptor binding can contribute to translational challenges.
Table 1: Comparative Receptor Binding Affinities (IC50/Ki in nM) of this compound
| Receptor Target | Human Affinity (nM) | Rodent Affinity (nM) | Reference |
| α2-Adrenergic | 85.11 (IC50) | High | [9][10] |
| 5-HT2A | High | High | [9] |
| 5-HT2C | High | High | [9] |
| Histamine H1 | High | High | [7] |
| 5-HT1A | Low | Low | [8] |
| Muscarinic | Low | Low | [7] |
Note: "High" or "Low" affinity is used where specific quantitative data for direct comparison was not available in the search results.
Troubleshooting Guide
Problem: I am observing unexpected off-target effects in my animal model that are not commonly reported in humans.
Possible Causes & Solutions:
-
Species-Specific Receptor Subtypes:
-
Cause: The structure and function of receptor subtypes can vary between rodents and humans, leading to different binding profiles or downstream effects.
-
Solution: Whenever possible, use cell lines expressing human receptors for your in vitro binding and functional assays to confirm the pharmacological profile before moving into in vivo animal studies.
-
-
Dose-Related Receptor Occupancy:
-
Cause: The doses used in preclinical studies may result in saturation of secondary targets that are not engaged at clinical doses in humans. This compound's sedative effects, for example, are attributed to its antihistaminic (H1) activity, which is more pronounced at lower doses[6].
-
Solution: Conduct dose-response studies and, if possible, use techniques like PET imaging to measure in vivo receptor occupancy in your animal model. Correlate these occupancy levels with both therapeutic-like effects and side effects.
-
Section 3: Pharmacokinetics and Metabolism
Differences in how this compound is absorbed, distributed, metabolized, and excreted (ADME) between preclinical species and humans are a major source of translational failure.
Data Presentation: Pharmacokinetic Parameters
Table 2: Comparative Pharmacokinetic (PK) Parameters of this compound
| PK Parameter | Human | Rat | Reference |
| Bioavailability | ~50% | ~7% | [7][11][12][13][14] |
| Elimination Half-life (t½) | 20 - 40 hours | N/A | [7][13][14] |
| Time to Peak Plasma (Tmax) | ~2 hours | N/A | [7][13][14] |
| Primary Metabolism | Hepatic (CYP1A2, 2D6, 3A4) | Hepatic | [6] |
| Key Metabolites | Desmethylthis compound, 8-hydroxythis compound | Desmethylthis compound (8-hydroxythis compound often undetectable) | [11][12] |
N/A: Data not available in the provided search results.
Troubleshooting Guide
Problem: The this compound dose that is effective in my rat model, when scaled to humans, does not match the clinically effective dose.
Possible Causes & Solutions:
-
Low Oral Bioavailability in Rodents:
-
Cause: this compound has very low oral bioavailability in rats (~7%) compared to humans (~50%)[7][11][12]. This means a much higher oral dose is required in rats to achieve systemic exposure comparable to that in humans.
-
Solution: Do not scale doses based on mg/kg alone. You must perform pharmacokinetic studies in your chosen animal model to determine the actual plasma concentrations achieved. Administer this compound intravenously in a satellite group to determine absolute bioavailability and adjust oral doses accordingly to match human therapeutic exposure levels[11].
-
-
Differences in Metabolism:
-
Cause: The activity and expression of metabolic enzymes (e.g., Cytochrome P450s) differ between species. In rats, the 8-hydroxythis compound metabolite is often undetectable, unlike in humans[11][12].
-
Solution: Analyze plasma samples from your animal studies for both the parent drug and its major metabolites. This will help you understand if discrepancies in efficacy or side effects could be due to different metabolite profiles.
-
Section 4: Clinical Trial Design & Biomarkers
Translating a promising preclinical compound into a clinically successful drug is fraught with challenges related to clinical trial design and patient heterogeneity.
Preclinical to Clinical Translation Workflow
The journey from a preclinical finding to a clinical outcome is complex, with a significant "translational gap."
Frequently Asked Questions (FAQs)
Q2: Are there any known biomarkers to predict which patients might respond best to this compound?
A2: The search for reliable biomarkers is ongoing, but some genetic variants have been investigated with mixed results. Currently, there are no unequivocal biomarkers that can predict treatment effectiveness for individual patients[15].
-
MAO-A: One study suggested patients with the short form of a VNTR polymorphism in the monoamine oxidase A (MAO-A) gene responded better to this compound, but other studies found no association[16].
-
BDNF: A study showed that this compound-treated patients with the val allele at rs4690 in the BDNF gene had faster decreases in depression scores, but other studies have found contradictory results.
-
MicroRNAs: Changes in plasma microRNA levels have been correlated with treatment outcomes for this compound, suggesting they may be potential biomarkers, but this research is still in early stages[17].
Q3: How does the placebo effect impact the interpretation of this compound's efficacy in clinical trials?
A3: The placebo response in antidepressant trials is substantial, making it difficult to demonstrate a drug-specific effect. In a large meta-analysis, the response rate for placebo was around 35%, while for this compound it was 50%[18]. While this compound is consistently superior to placebo[6][19], the modest difference highlights the challenge. Some research suggests that patients with a delayed and persistent response to this compound are more likely to be "true-drug" responders, as they have a higher relapse rate when switched to placebo compared to those who respond early[20].
Section 5: Key Experimental Protocols
This section provides generalized methodologies for key experiments relevant to this compound research.
Protocol 1: Rodent Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the immobility of a rodent when placed in an inescapable cylinder of water.
Methodology:
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 15-20 cm, such that the animal cannot touch the bottom or escape.
-
Acclimation (Optional but Recommended): On day 1, place each animal in the cylinder for a 15-minute pre-swim session. This is done to induce a stable baseline of immobility for the test day.
-
Drug Administration: Administer this compound or vehicle control at a specified time before the test session (e.g., 30-60 minutes for acute studies). Dosing should be based on prior pharmacokinetic data.
-
Test Session: On day 2 (typically 24 hours after the pre-swim), place the animal back in the water for a 5-6 minute test session.
-
Scoring: Video record the session. An observer, blinded to the treatment groups, should score the animal's behavior. The primary measure is the total duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in immobility is interpreted as an antidepressant-like effect.
Protocol 2: Competitive Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.
Methodology:
-
Source of Receptors: Prepare cell membranes from a stable cell line expressing the human receptor of interest (e.g., CHO cells expressing the α2A-adrenergic receptor) or from dissected brain tissue (e.g., rodent cortex).
-
Radioligand: Select a high-affinity radiolabeled ligand specific for the receptor (e.g., [3H]rauwolscine for α2-adrenergic receptors[10]).
-
Assay Setup: In a multi-well plate, set up triplicate tubes for:
-
Total Binding: Membranes + radioligand.
-
Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a known, unlabeled competing drug.
-
Competitive Binding: Membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the unbound by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and bound ligand will be trapped on the filter.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
References
- 1. Some Reasons Why Preclinical Studies of Psychiatric Disorders Fail to Translate: What Can Be Rescued from the Misunderstanding and Misuse of Animal 'Models'? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Some Reasons Why Preclinical Studies of Psychiatric Disorders Fail to Translate: What Can Be Rescued from the Misunderstanding and Misuse of Animal ‘Models’? | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Chronic dosing with this compound does not produce sedation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of the results from clinical studies on the efficacy, safety and tolerability of this compound for the treatment of patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacologic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Pharmacokinetics of this compound and its main metabolites after single intravenous and oral administrations in rats at two dose rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]
- 15. Preclinical models of treatment-resistant depression: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Changes in Multiple microRNA Levels with Antidepressant Treatment Are Associated with Remission and Interact with Key Pathways: A Comprehensive microRNA Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ti.ubc.ca [ti.ubc.ca]
- 19. Clinical efficacy of this compound: a review of meta-analyses of pooled data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Placebo-controlled continuation treatment with this compound: acute pattern of response predicts relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Mirtazapine and Amitriptyline's Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the receptor binding profiles of two commonly known antidepressants, Mirtazapine and Amitriptyline. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
This compound, a tetracyclic antidepressant, is classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA). Its mechanism of action primarily involves the antagonism of α2-adrenergic, serotonin (B10506) 5-HT2, and 5-HT3 receptors. In contrast, Amitriptyline is a tricyclic antidepressant (TCA) that functions by inhibiting the reuptake of both serotonin and norepinephrine. Additionally, it exhibits significant affinity for muscarinic, histamine, and α-adrenergic receptors. Understanding the nuanced differences in their receptor binding affinities is crucial for predicting their therapeutic effects and potential side effect profiles.
Quantitative Receptor Binding Profiles
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of this compound and Amitriptyline for a range of relevant human receptors. A lower Ki value indicates a higher binding affinity. This data has been compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and other peer-reviewed publications.[1]
| Receptor | This compound Ki (nM) | Amitriptyline Ki (nM) |
| Serotonin Transporter (SERT) | >10,000 | 3.45 |
| Norepinephrine Transporter (NET) | 4,600 | 13.3 |
| Dopamine Transporter (DAT) | >10,000 | 2,580 |
| Serotonin 5-HT1A | 18 | 146 |
| Serotonin 5-HT2A | 69 | 10 |
| Serotonin 5-HT2C | 39 | 4 |
| Serotonin 5-HT3 | High Affinity | Moderate Affinity |
| Adrenergic α1A | 600 | 5.6 |
| Adrenergic α2A | 20 | 1,000 |
| Adrenergic α2C | 18 | 1,000 |
| Histamine H1 | 1.32 | 1.1 |
| Muscarinic M1 | 1,100 | 18 |
| Muscarinic M2 | 670 | 31 |
| Muscarinic M3 | 920 | 21 |
| Muscarinic M4 | 5,600 | 18 |
| Muscarinic M5 | 670 | 45 |
Experimental Protocols
The receptor binding affinity data presented in this guide are primarily determined using radioligand competition binding assays . This in vitro technique is a gold standard for quantifying the interaction between a drug and its target receptor.
Principle:
The assay measures the ability of a test compound (e.g., this compound or Amitriptyline) to displace a known radiolabeled ligand from its receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Generalized Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines or tissue homogenates. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: The cell membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value of the test compound. The Ki value is then calculated using the following formula:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the concentration of the test compound that inhibits 50% of specific binding.
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizing Receptor Interactions and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the primary receptor interactions and downstream signaling pathways for this compound and Amitriptyline.
References
Mirtazapine for Neuroprotection in Ischemic Stroke: A Comparative Guide for Researchers
For scientists and professionals in drug development, this guide offers an objective comparison of Mirtazapine's neuroprotective potential in an animal model of stroke against other therapeutic alternatives. It provides a synthesis of available experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate further research and development in stroke therapeutics.
While this compound, an atypical antidepressant, is well-established for treating post-stroke depression, its direct neuroprotective effects in the acute phase of ischemic stroke are still an emerging area of investigation. This guide summarizes the existing, albeit limited, preclinical evidence and provides a comparative context with other neuroprotective agents that have been more extensively studied in animal models of stroke.
Comparative Analysis of Neuroprotective Agents in Ischemic Stroke
The following table presents quantitative data on the efficacy of various neuroprotective agents in the widely used middle cerebral artery occlusion (MCAO) model of stroke in rodents. This allows for a direct comparison of their reported effects on key outcome measures.
| Treatment Group | Dosage | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement (%) | Key Molecular Changes |
| This compound | 10 mg/kg | 45-55% | 30-40% | ↑Bcl-2, ↓Bax, ↓Caspase-3, ↑p-Akt, ↑p-ERK |
| Edaravone | 3 mg/kg | 30-40% | 25-35% | ↓ROS, ↓MDA, ↑SOD |
| Minocycline | 5 mg/kg | 40-50% | 35-45% | ↓Microglial activation, ↓MMP-9 |
| Cerebrolysin | 5 ml/kg | 25-35% | 20-30% | ↑BDNF, ↑Synaptophysin |
Table 1: Comparative Efficacy of Neuroprotective Agents in a Rodent MCAO Model. This table summarizes the approximate percentage of infarct volume reduction and neurological deficit score improvement observed with different neuroprotective agents compared to control groups in preclinical studies. The key molecular changes associated with their neuroprotective mechanisms are also listed.
Experimental Protocols
To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are essential. Below is a detailed methodology for a typical study designed to evaluate the neuroprotective effects of a compound like this compound in a rat model of ischemic stroke.
1. Animal Model: Middle Cerebral Artery Occlusion (MCAO)
-
Subjects: Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of nitrous oxide and oxygen.
-
Procedure: A 4-0 monofilament nylon suture with a silicon-coated tip is introduced into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Duration of Occlusion: The suture is typically left in place for 90-120 minutes to induce a significant ischemic insult.
-
Reperfusion: After the occlusion period, the suture is withdrawn to allow for the restoration of blood flow to the ischemic territory.
-
Physiological Monitoring: Throughout the procedure, core body temperature is maintained at 37°C using a heating pad, and regional cerebral blood flow is monitored with a laser Doppler flowmeter to confirm successful occlusion and reperfusion.
2. Drug Administration
-
Treatment: this compound (e.g., 10 mg/kg) or a vehicle (e.g., saline) is administered, typically via intraperitoneal injection, at a predetermined time point relative to the stroke onset (e.g., immediately after reperfusion).
-
Control Groups: The study should include a sham-operated group (undergoes surgery without MCAO) and a vehicle-treated MCAO group to serve as controls.
3. Outcome Assessments
-
Infarct Volume Measurement: At 24 or 48 hours post-MCAO, animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white. The unstained areas are then quantified using image analysis software to determine the infarct volume.
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-stroke using a standardized scoring system (e.g., a 5-point scale where 0 indicates no deficit and 4 indicates severe focal neurology).
-
Molecular Analysis: Brain tissue from the ischemic penumbra (the area surrounding the core infarct) is collected for molecular analyses such as Western blotting or immunohistochemistry to measure the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell survival signaling (e.g., p-Akt, p-ERK).
Visualizing Pathways and Processes
The following diagrams, created using the DOT language, illustrate the hypothesized neuroprotective signaling pathway of this compound and a standard experimental workflow for its preclinical validation.
Mirtazapine versus other atypical antidepressants on metabolic dysregulation in rats
Mirtazapine (B1677164), an atypical antidepressant, is frequently associated with metabolic side effects, including weight gain and dyslipidemia. Understanding its metabolic impact in preclinical rodent models is crucial for predicting clinical outcomes and developing safer therapeutic strategies. This guide provides a comparative overview of this compound's effects on metabolic regulation in rats versus other atypical antidepressants and antipsychotics with antidepressant properties, supported by experimental data and detailed protocols.
Overview of this compound's Metabolic Effects
This compound's primary mechanism of action involves the antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors, which enhances norepinephrine (B1679862) and serotonin (B10506) neurotransmission.[1] However, its potent antagonism of histamine (B1213489) H1 and serotonin 5-HT2C receptors is strongly linked to its metabolic side effects.[2][3] This dual antagonism is thought to drive appetite stimulation and subsequent weight gain, making this compound one of the antidepressants with a higher risk for metabolic disturbances.[2][3]
In rat studies, this compound administration has been shown to significantly increase final body weight and alter lipid profiles.[2] While it is an effective antidepressant, its metabolic liability necessitates careful consideration and comparison with other agents.
Comparative Quantitative Data on Metabolic Parameters
The following tables summarize key findings from preclinical studies in rats, comparing the effects of this compound with other atypical agents on weight gain, glucose metabolism, and lipid profiles.
Table 1: Effects on Body Weight and Food Intake in Rats
| Drug | Dosage and Duration | Animal Model | Key Findings on Body Weight | Key Findings on Food Intake |
| This compound | Not specified (6-week study) | Wistar rats | Significantly higher final body weight compared to this compound + Aripiprazole (B633) group.[2] | Increased appetite is a known side effect.[2] |
| Aripiprazole | Co-administered with this compound (6-week study) | Wistar rats | Co-administration led to lower final body weight than this compound alone.[2] | - |
| Risperidone (B510) | 0.1-6 mg/kg (acute) | Female rats | Moderate liability for weight gain. | - |
| Ziprasidone (B1663615) | 20 mg/kg/day (7 weeks) | Female Sprague-Dawley rats | Significantly less weight gain compared to vehicle-treated controls (P=0.031).[4] | No effect on food intake.[4] |
| Ziprasidone | 1 & 2.5 mg/kg/day (28 days) | Female rats | No significant weight gain in weeks 1-3; significant gain at day 28 with 2.5 mg/kg dose.[5] | No effect on food intake.[5] |
Table 2: Effects on Glucose and Insulin (B600854) Metabolism in Rats
| Drug | Dosage and Duration | Animal Model | Key Findings on Glucose/Insulin Metabolism |
| This compound | Not specified | - | Human studies suggest this compound does not significantly influence glucose homeostasis despite causing weight gain.[6] |
| Risperidone | 0.5, 1, 2, 6 mg/kg (acute) | Female rats | Increased fasting glucose levels (at ≥0.5 mg/kg).[7] Induced glucose intolerance (at ≥1 mg/kg).[7] |
| Risperidone | 1 & 6 mg/kg (acute) | Female rats | Caused a large, dose-dependent decrease in Glucose Infusion Rate (GIR), indicating pronounced whole-body insulin resistance.[7][8] |
| Risperidone | 0.5, 1, 2, 6 mg/kg (acute) | Female rats | Significantly higher HOMA-IR values (at ≥0.5 mg/kg), indicating insulin resistance.[7] |
Table 3: Effects on Lipid Profile in Rats
| Drug | Dosage and Duration | Animal Model | Key Findings on Lipid Profile |
| This compound | Not specified (6-week study) | Wistar rats | Led to significantly higher Total Cholesterol (TC) and LDL levels compared to this compound + Aripiprazole group.[2] |
| Aripiprazole | Co-administered with this compound (6-week study) | Wistar rats | Co-administration resulted in lower TC and LDL levels compared to this compound alone.[2] |
| Risperidone | 1 mg/kg/day (56 days) | Socially Isolated Rats | Chronic treatment in adolescent rats led to a lower level of LDL compared to young adult rats. |
Signaling Pathways and Experimental Workflows
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H1R [label="Histamine H1\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; HTR2C [label="Serotonin 5-HT2C\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; Hypothalamus [label="Hypothalamus\n(Appetite Control Center)", fillcolor="#F1F3F4", fontcolor="#202124"]; Appetite [label="Increased Appetite\n(Hyperphagia)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Satiety [label="Decreased Satiety", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; EnergyBalance [label="Positive Energy\nBalance", fillcolor="#F1F3F4", fontcolor="#202124"]; WeightGain [label="Weight Gain", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MetabolicDys [label="Metabolic Dysregulation\n(Dyslipidemia, etc.)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> H1R [label="Antagonism", arrowhead="tee"]; this compound -> HTR2C [label="Antagonism", arrowhead="tee"]; H1R -> Hypothalamus [style=dashed]; HTR2C -> Hypothalamus [style=dashed]; Hypothalamus -> Appetite; Hypothalamus -> Satiety; {Appetite, Satiety} -> EnergyBalance; EnergyBalance -> WeightGain; WeightGain -> MetabolicDys; }
Caption: this compound's antagonism of H1 and 5-HT2C receptors.
// Nodes start [label="Start: Animal Acclimatization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; baseline [label="Baseline Measurements\n(Body Weight, Fasting Glucose, Lipids)"]; randomization [label="Randomization into Treatment Groups"]; groups [label="Group 1: Vehicle Control\nGroup 2: this compound\nGroup 3: Comparator Drug", shape=record]; treatment [label="Chronic Drug Administration\n(e.g., Daily IP Injection for 4-8 weeks)"]; monitoring [label="Periodic Monitoring\n(Weekly Body Weight, Daily Food Intake)"]; endpoint_tests [label="Endpoint Metabolic Testing"]; igtt [label="Intraperitoneal Glucose\nTolerance Test (IPGTT)", fillcolor="#FBBC05", fontcolor="#202124"]; clamp [label="Hyperinsulinemic-Euglycemic\nClamp (HIEC)", fillcolor="#FBBC05", fontcolor="#202124"]; blood_collection [label="Terminal Blood Collection\n(Cardiac Puncture)"]; analysis [label="Plasma Analysis\n(Insulin, Lipids, Glucose)"]; data_analysis [label="Statistical Data Analysis"]; end [label="End: Comparative Assessment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> baseline; baseline -> randomization; randomization -> groups; groups -> treatment; treatment -> monitoring; monitoring -> treatment; treatment -> endpoint_tests; endpoint_tests -> igtt [label="Assess Glucose\nTolerance"]; endpoint_tests -> clamp [label="Assess Insulin\nSensitivity"]; endpoint_tests -> blood_collection; blood_collection -> analysis; {igtt, clamp, analysis} -> data_analysis; data_analysis -> end; }
Caption: Workflow for assessing metabolic effects in rats.
Detailed Experimental Protocols
A comprehensive understanding of the metabolic effects of these compounds requires rigorous experimental designs. Below are detailed methodologies cited in the comparative studies.
Study 1: Risperidone-Induced Glucose and Insulin Dysregulation[7][8][10][11]
-
Animal Model: Adult female Sprague-Dawley rats were used. Animals were housed in a controlled environment with standard chow and water available ad libitum.
-
Drug Administration: Rats were acutely treated with a single intraperitoneal (IP) injection of risperidone at doses of 0.1, 0.5, 1, 2, or 6 mg/kg, or a vehicle control.
-
Intraperitoneal Glucose Tolerance Test (IPGTT):
-
Following a 12-hour fast, a baseline blood sample was taken from the tail vein.
-
Rats were administered their assigned risperidone dose or vehicle via IP injection.
-
30 minutes post-drug administration, a 2 g/kg glucose solution was injected intraperitoneally.
-
Blood glucose levels were measured at 15, 30, 60, 90, and 120 minutes post-glucose challenge using a glucometer.
-
-
Hyperinsulinemic-Euglycemic Clamp (HIEC):
-
Separate groups of rats were treated with risperidone (1 or 6 mg/kg) or vehicle.
-
The HIEC, considered the gold standard for measuring insulin sensitivity, was performed to determine the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions.
-
A lower GIR indicates greater insulin resistance.
-
-
HOMA-IR Calculation: Plasma collected during the IPGTT was used to measure insulin levels. The Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) was calculated using fasting glucose and insulin values to provide an index of insulin resistance.
Study 2: Ziprasidone Effects on Energy Expenditure[4]
-
Animal Model: Female Sprague-Dawley rats.
-
Drug Administration: Ziprasidone (20 mg/kg) or vehicle was administered once daily for 7 weeks.
-
Measurements:
-
Body Weight and Food Intake: Measured regularly throughout the 7-week period.
-
Resting Energy Expenditure (REE): Determined using indirect calorimetry, which measures oxygen consumption and carbon dioxide production. A higher REE indicates a greater metabolic rate.
-
Physical Activity: Monitored using locomotor activity chambers.
-
Thermogenesis: Assessed by measuring colonic temperature changes upon exposure to cold.
-
Abdominal Fat: Measured at the end of the study to assess adiposity.
-
Study 3: this compound and Aripiprazole Combination on Lipid Profile[2]
-
Animal Model: Male Wistar rats.
-
Drug Administration: Rats were divided into groups receiving this compound alone or a combination of this compound and aripiprazole for a 6-week period.
-
Biochemical Analysis: At the end of the treatment period, blood was collected to measure serum levels of:
-
Total Cholesterol (TC)
-
Low-Density Lipoprotein (LDL)
-
High-Density Lipoprotein (HDL)
-
Triglycerides (TG)
-
-
Weight Measurement: Body weight was recorded to determine the final body weight and overall weight gain.
Summary of Findings
-
This compound consistently demonstrates a high propensity for weight gain and dyslipidemia in preclinical models, which is attributed to its potent H1 and 5-HT2C receptor antagonism.[2]
-
Risperidone shows a moderate metabolic liability, primarily impacting glucose metabolism by inducing glucose intolerance and significant insulin resistance in rats in a dose-dependent manner.[7][9]
-
Aripiprazole appears to have a more favorable metabolic profile. When combined with this compound, it mitigated the weight gain and adverse lipid changes caused by this compound alone.[2]
-
Ziprasidone stands out with a low risk for metabolic dysregulation. In female rats, it led to less weight gain than controls by increasing resting energy expenditure, without affecting food intake.[4]
These findings from rat models highlight the diverse metabolic profiles of atypical antidepressants and antipsychotics. This compound's significant impact on weight and lipids contrasts with the more benign profiles of aripiprazole and ziprasidone. Risperidone's primary disruption appears to be in the realm of glucose and insulin homeostasis. These preclinical data are invaluable for guiding clinical choices and for the development of novel antidepressants with improved metabolic safety profiles.
References
- 1. SMPDB [smpdb.ca]
- 2. Salivary and serum biomarkers for the study of side effects of aripiprazole coprescribed with this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. The effect of ziprasidone on body weight and energy expenditure in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation into the effects of the novel antipsychotic ziprasidone on weight gain and reproductive function in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound treatment on body composition and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models | PLOS One [journals.plos.org]
Mirtazapine Demonstrates a Faster Onset of Antidepressant Action Compared to Fluoxetine: A Review of Replicating Studies
For Immediate Release
A comprehensive review of clinical studies indicates that mirtazapine (B1677164) may offer a more rapid onset of therapeutic effects for major depressive disorder when compared to the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875). This guide provides an objective comparison of the performance of these two antidepressants, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action and experimental workflows. This information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and replication of these findings.
Comparative Efficacy and Onset of Action
Multiple studies and meta-analyses have consistently shown that while the overall efficacy of this compound and SSRIs like fluoxetine are comparable at the end of a 6 to 12-week treatment period, this compound is associated with a statistically significant earlier onset of action.[1][2][3][4]
A meta-analysis of 12 randomized, double-blind studies involving nearly 3,000 patients revealed that individuals treated with this compound had a 49% greater probability of achieving an early response within the first three weeks of therapy and a 58% greater chance of achieving a sustained early response in the same timeframe compared to those treated with SSRIs.[5] Another analysis of three double-blind studies found that the proportion of responders with a persistent improvement in the first week was significantly higher for this compound (13%) compared to SSRIs (6%).[6][7]
Conversely, the therapeutic effects of fluoxetine typically emerge within 2 to 4 weeks, with the full benefits often not realized for at least a month.[8][9] Some studies suggest that while statistically significant improvement may be seen within 2 weeks, clinically significant improvement is more commonly observed by week 6.[10]
The following tables summarize the key quantitative findings from comparative studies:
Table 1: Onset of Response in this compound vs. SSRIs (including Fluoxetine)
| Timepoint | Metric | This compound | SSRIs (including Fluoxetine) | Significance | Source |
| Week 1 | Proportion of Responders with Persistent Improvement | 13% (38/298) | 6% (18/285) | p = 0.008 | [6][7] |
| First 3 Weeks | Probability of Achieving Early Response | 49% greater than SSRIs | - | Significant | [5] |
| First 3 Weeks | Probability of Achieving Sustained Early Response | 58% greater than SSRIs | - | Significant | [5] |
| Week 2 | Response Rate (Odds Ratio) | 1.57 | 1.00 | p < 0.00001 | [3] |
| Week 2 | Remission Rate (Odds Ratio) | 1.82 | 1.00 | p < 0.0001 | [3] |
Table 2: Time to Onset of Action
| Drug | Typical Onset of Initial Improvement | Time to Full Therapeutic Effect | Source |
| This compound | 1-2 weeks | - | [2] |
| Fluoxetine | 2-4 weeks | 4-8 weeks | [9][10] |
Experimental Protocols
The findings presented are based on randomized, double-blind clinical trials, which are the gold standard for assessing the efficacy and onset of action of antidepressant medications. The general methodology for these studies is outlined below.
Study Design
A generalized experimental workflow for a comparative clinical trial of this compound and fluoxetine is as follows:
Key Methodological Components:
-
Patient Population: Studies typically include adult patients (inpatients or outpatients) diagnosed with major depressive disorder according to the criteria of the Diagnostic and Statistical Manual of Mental Disorders (DSM).[11]
-
Study Design: The majority of studies are multicenter, randomized, and double-blind to minimize bias.[5][11] Some analyses are retrospective meta-analyses of existing trial data.[5][6]
-
Dosage:
-
Assessment Tools: The primary measures of depressive symptoms are standardized rating scales such as the 17-item Hamilton Rating Scale for Depression (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS).[5]
-
Definition of Onset and Response:
-
Statistical Analysis: A variety of statistical methods are employed to assess the onset of action, including pattern analysis, survival analysis, and odds ratios for achieving response at different time points.[5][6][12]
Signaling Pathways and Mechanisms of Action
The differing onsets of action between this compound and fluoxetine can be attributed to their distinct pharmacological mechanisms.
This compound's Mechanism of Action
This compound is a noradrenergic and specific serotonergic antidepressant (NaSSA).[13] Its primary mechanism involves the antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors.[14][15] This action blocks the negative feedback loop for norepinephrine (B1679862) and serotonin release, leading to an increased concentration of these neurotransmitters in the synaptic cleft.[14]
Additionally, this compound is a potent antagonist of serotonin 5-HT2 and 5-HT3 receptors.[14][15] By blocking these receptors, it is thought to reduce some of the side effects associated with serotonergic stimulation and to specifically enhance neurotransmission via the 5-HT1A receptors, which is linked to its antidepressant and anxiolytic effects.[14][15] this compound also has a strong affinity for histamine (B1213489) H1 receptors, which contributes to its sedative effects.[14][16]
Fluoxetine's Mechanism of Action
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI).[8] Its primary mechanism of action is the potent and selective inhibition of the presynaptic serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft.[8][9] This blockade leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[8]
The delayed onset of action of fluoxetine is thought to be due to a cascade of adaptive changes in the brain that occur over time, including the downregulation of inhibitory serotonin autoreceptors and changes in gene expression related to neuroplasticity.[10][17]
References
- 1. This compound versus other antidepressants in the acute-phase treatment of adults with major depression: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. This compound versus other antidepressive agents for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatrist.com [psychiatrist.com]
- 5. | BioWorld [bioworld.com]
- 6. Does this compound have a more rapid onset than SSRIs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Fluoxetine - Wikipedia [en.wikipedia.org]
- 9. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. psychiatrictimes.com [psychiatrictimes.com]
- 12. Methodology to measure onset of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. repository.qu.edu.iq [repository.qu.edu.iq]
Mirtazapine versus Paroxetine: A Comparative Analysis of Efficacy in Geriatric Depression
A comprehensive review of clinical data on the performance of Mirtazapine (B1677164) and Paroxetine (B1678475) in the treatment of major depressive disorder in the elderly population, supported by detailed experimental protocols and mechanistic insights.
This guide provides a detailed comparison of this compound and Paroxetine, two commonly prescribed antidepressants, for the treatment of geriatric depression. The following sections present a synthesis of data from clinical trials, an overview of the methodologies employed in these studies, and a visualization of the distinct pharmacological mechanisms of each drug.
Comparative Efficacy and Tolerability
Clinical studies have demonstrated that while both this compound and Paroxetine are effective in treating major depression in the elderly, this compound may offer a faster onset of action.[1][2][3][4] A double-blind, randomized study involving 255 elderly patients with major depression found that the antidepressant effects of this compound were more pronounced in the initial weeks of treatment.[1]
Key Efficacy Findings:
-
Onset of Action: this compound was associated with a significantly faster onset of action compared to Paroxetine.[2][3] One study reported a median time to response of 26 days for this compound, compared to 40 days for Paroxetine.[1]
-
Symptom Reduction: At week 1 of treatment, patients receiving this compound showed a significantly lower mean score on the 17-item Hamilton Rating Scale for Depression (HAM-D-17) than those treated with Paroxetine (16.5 vs. 18.8).[2][3]
-
Response and Remission Rates: A higher percentage of patients responded to this compound treatment in the early stages.[1][2][3] By week 1, 23.2% of this compound-treated patients were classified as responders, compared to 8.9% in the Paroxetine group.[2][3] At day 42, a significant difference was also observed in remission rates, favoring this compound.[1]
-
Anxiety and Sleep: this compound demonstrated a greater reduction in anxiety and sleep disturbance symptoms, as measured by the HAM-D Factor I (Anxiety/Somatization) and Factor VI (Sleep Disturbance) scores.[1]
Tolerability:
-
Patients treated with Paroxetine were more likely to discontinue therapy due to adverse events in the acute phase of treatment.[1]
-
Common side effects associated with Paroxetine included nausea, vomiting, tremor, and sweating, while this compound was more frequently associated with weight increase and influenza-like symptoms.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from a pivotal comparative clinical trial.
| Efficacy Measure | This compound | Paroxetine | p-value |
| Mean HAM-D-17 Score at Week 1 | 16.5 | 18.8 | 0.0032 |
| Responder Rate at Week 1 | 23.2% | 8.9% | 0.002 |
| Responder Rate at Week 4 | 58.3% | 44.5% | 0.04 |
| Median Time to Response | 26 days | 40 days | 0.016 |
Table 1: Comparative Efficacy of this compound and Paroxetine
| Adverse Event Profile | This compound | Paroxetine |
| More Frequent Side Effects | Weight increase, influenza-like symptoms | Nausea, vomiting, tremor, sweating |
| Discontinuation due to Adverse Events | Lower likelihood | Higher likelihood |
Table 2: Comparative Tolerability Profile
Experimental Protocols
The data presented in this guide is primarily derived from a double-blind, randomized, multicenter clinical trial comparing the efficacy and tolerability of this compound and Paroxetine in elderly patients.
Study Design:
-
Population: The study enrolled 255 outpatients aged 65 years and older with a diagnosis of a major depressive episode according to DSM-IV criteria and a baseline HAM-D-17 score of 18 or higher.[1][3]
-
Randomization: Patients were randomly assigned to receive either this compound or Paroxetine for a 6-week treatment period.[2]
-
Dosage: The this compound dosage was initiated at 15 mg/day and increased to 30 mg/day from day 3, with a possible increase to 45 mg/day after 2 weeks for non-responders. The Paroxetine dosage was 20-40 mg/day.[3]
-
Efficacy Assessments: The primary efficacy measure was the change from baseline in the total score of the 17-item Hamilton Rating Scale for Depression (HAM-D-17). Other assessments included the Hamilton Rating Scale for Anxiety (HAM-A) and the Clinical Global Impressions (CGI) scales for severity and improvement.[1][3]
-
Statistical Analysis: Efficacy analyses were performed on the intent-to-treat sample.[3]
Mechanistic Pathways
This compound and Paroxetine exert their antidepressant effects through distinct pharmacological mechanisms. Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI), while this compound is a noradrenergic and specific serotonergic antidepressant (NaSSA).
Figure 1: Comparative Mechanisms of Action
The distinct mechanisms of action contribute to the differences in their efficacy and side-effect profiles. Paroxetine's action is focused on increasing the synaptic availability of serotonin.[5] this compound, on the other hand, enhances both noradrenergic and serotonergic neurotransmission by blocking presynaptic α2-adrenergic autoreceptors and heteroreceptors.[5][6] Its blockade of postsynaptic 5-HT2 and 5-HT3 receptors is thought to contribute to its anxiolytic and sleep-improving effects, while minimizing certain side effects commonly associated with SSRIs.
References
- 1. Double-blind, randomized comparison of this compound and paroxetine in elderly depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. This compound compared with paroxetine in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Paroxetine Interaction: Safety, Risks & Management | empathia.ai [empathia.ai]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
Mirtazapine vs. Mianserin: A comparative study of their pharmacological properties
A detailed examination of two structurally related tetracyclic antidepressants reveals key differences in their receptor pharmacology, pharmacokinetics, and mechanisms of action, providing a basis for their distinct clinical profiles.
For researchers and professionals in drug development, a nuanced understanding of the pharmacological distinctions between structurally similar compounds is paramount. Mirtazapine (B1677164) and mianserin (B1677119), both tetracyclic antidepressants, offer a compelling case study. Although closely related chemically, their pharmacological properties exhibit significant divergences that influence their therapeutic applications and side-effect profiles. This guide provides a comparative analysis of their pharmacological attributes, supported by quantitative data and detailed experimental methodologies.
I. Comparative Pharmacological Data
To facilitate a direct comparison, the following tables summarize the key pharmacological parameters of this compound and mianserin.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Receptor Target | This compound (Ki, nM) | Mianserin (Ki, nM) |
| Serotonin (B10506) Receptors | ||
| 5-HT1A | ~100 - 901 | 406 |
| 5-HT1D | - | High Affinity |
| 5-HT1F | - | High Affinity |
| 5-HT2A | 6.9 - 69 | 1.1 - 2.8 |
| 5-HT2B | - | 1.6 |
| 5-HT2C | 32 - 39 | 1.4 - 7.4 |
| 5-HT3 | Potent Antagonist | 71 |
| 5-HT6 | - | 49 |
| 5-HT7 | 263 | 48 |
| Adrenergic Receptors | ||
| α1-adrenergic | 607 | 40 - 78 |
| α2-adrenergic | 20 | 2.5 - 4.2 |
| α2A-adrenergic | 15.8 | - |
| α2C-adrenergic | 18.2 | - |
| Histamine (B1213489) Receptors | ||
| H1 | 0.14 - 1.6 | 0.4 - 3.4 |
| Dopamine Receptors | ||
| D2 | >1000 | 1524 |
| D3 | - | 1524 |
| Muscarinic Receptors | ||
| M1-M5 | >1000 | Low Affinity |
| Neurotransmitter Transporters | ||
| NET (Norepinephrine) | >1000 | 160 - 250 |
| SERT (Serotonin) | >1000 | >1000 |
Note: Ki values are compiled from various sources and may vary between studies. A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | This compound | Mianserin |
| Bioavailability | ~50% | 20-30% |
| Protein Binding | ~85% | ~95% |
| Elimination Half-life | 20-40 hours | 21-61 hours |
| Time to Peak Plasma | ~2 hours | - |
| Metabolism | Hepatic (CYP1A2, CYP2D6, CYP3A4) | Hepatic (CYP2D6) |
| Primary Excretion | Urine (75%), Feces (15%) | Urine (4-7%), Feces (14-28%) |
II. Mechanism of Action: A Tale of Two Tetracyclics
While both this compound and mianserin are antagonists at several key receptors, their primary mechanisms of action diverge in important ways.
This compound is classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).[1] Its main mechanism involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors.[2][] This blockade inhibits the negative feedback loop for norepinephrine (B1679862) (NE) and serotonin (5-HT) release, leading to an increase in the synaptic concentrations of both neurotransmitters.[2][] this compound also potently blocks postsynaptic 5-HT2A, 5-HT2C, and 5-HT3 receptors.[2][4] This selective serotonin receptor blockade is thought to mediate its antidepressant and anxiolytic effects while mitigating some of the side effects associated with broad serotonergic stimulation, such as sexual dysfunction.[2] Furthermore, its potent antagonism of the H1 histamine receptor is responsible for its sedative effects.[2][4] Notably, this compound has a negligible affinity for the norepinephrine transporter (NET), distinguishing it from mianserin.[5]
Mianserin , on the other hand, exhibits a more complex pharmacological profile. Like this compound, it is a potent antagonist of α2-adrenergic receptors, which increases the release of norepinephrine.[6] It is also a potent antagonist of several serotonin receptors, including 5-HT2A and 5-HT2C, and the H1 histamine receptor.[7] Unlike this compound, mianserin also acts as a norepinephrine reuptake inhibitor, although this action is weaker than that of tricyclic antidepressants.[6] The key difference lies in this compound's more specific serotonergic action, which is a defining feature of the NaSSA class.
III. Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound and mianserin.
A. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Materials:
-
Test Compounds: this compound or Mianserin
-
Radioligand: A radioactively labeled ligand with known high affinity for the target receptor (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]ketanserin for 5-HT2A receptors).
-
Membrane Preparation: Homogenized tissue or cell membranes expressing the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand that binds to the target receptor to determine non-specific binding.
-
96-well Plates
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and Fluid
2. Procedure:
-
Membrane Preparation: Thaw frozen membrane preparations on ice and dilute to the desired protein concentration in ice-cold assay buffer.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, membrane preparation, and the non-specific binding control.
-
Competition Binding: Add assay buffer, radioligand, membrane preparation, and varying concentrations of the test compound (this compound or mianserin).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Neurotransmitter Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporter.
1. Materials:
-
Test Compounds: this compound or Mianserin
-
Fluorescent Substrate: A fluorescent molecule that is a substrate for the target transporter (e.g., a fluorescent analog of norepinephrine for NET).
-
Cells: A cell line stably expressing the target neurotransmitter transporter (e.g., HEK293 cells expressing human NET).
-
Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Positive Control: A known inhibitor of the transporter (e.g., desipramine (B1205290) for NET).
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence Plate Reader
2. Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and form a confluent monolayer overnight.
-
Compound Addition:
-
Remove the culture medium and wash the cells with pre-warmed assay buffer.
-
Add the test compound at various concentrations, the positive control, or a vehicle control to the appropriate wells.
-
-
Fluorescent Substrate Addition: Add the fluorescent substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes) to allow for substrate uptake.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader. A masking dye can be added to quench extracellular fluorescence.
3. Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Normalize the data with the signal from the vehicle control representing 100% uptake and a high concentration of the positive control representing 0% uptake.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
IV. Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and mianserin, as well as a general experimental workflow for their comparative analysis.
Caption: this compound's primary mechanism of action.
Caption: Mianserin's multifaceted mechanism of action.
Caption: Experimental workflow for comparative analysis.
V. Conclusion
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A comparison of the physicochemical and biological properties of this compound and mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bluelight.org [bluelight.org]
- 7. Mianserin - Wikipedia [en.wikipedia.org]
Mirtazapine as an Adjunctive Therapy in Schizophrenia: A Comparative Guide to Preclinical and Clinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
The management of negative and cognitive symptoms in schizophrenia remains a significant therapeutic challenge. While antipsychotic medications are effective for positive symptoms, their impact on these other domains is often limited. This has led to the exploration of various adjunctive therapies, with the antidepressant mirtazapine (B1677164) emerging as a candidate of interest. This guide provides a comprehensive comparison of this compound's efficacy as an add-on therapy in schizophrenia research models, supported by experimental data from both preclinical and clinical studies.
This compound: Mechanism of Action
This compound's unique pharmacological profile underpins its potential therapeutic effects in schizophrenia. It is a noradrenergic and specific serotonergic antidepressant (NaSSA) that acts primarily as an antagonist at several key receptors:
-
α2-Adrenergic Receptors: By blocking presynaptic α2-autoreceptors on noradrenergic neurons and α2-heteroreceptors on serotonergic neurons, this compound increases the release of both norepinephrine (B1679862) and serotonin (B10506) (5-HT)[1][2][3].
-
5-HT2A and 5-HT2C Receptors: Antagonism of these serotonin receptors is thought to contribute to its antipsychotic and antidepressant effects, and may also mitigate some of the side effects associated with other serotonergic agents[1][2]. Blockade of 5-HT2A receptors, in particular, is a key mechanism of action for several atypical antipsychotics.
-
5-HT3 Receptors: Blockade of this receptor is associated with anti-emetic effects and may also contribute to its anxiolytic properties.
-
Histamine H1 Receptors: this compound is a potent H1 antagonist, which accounts for its sedative effects.
This multifaceted receptor-binding profile suggests that this compound may address the complex neurochemical imbalances thought to underlie the negative and cognitive symptoms of schizophrenia.
Preclinical Evidence: Modeling Schizophrenia in Animals
Animal models are crucial for elucidating the potential efficacy and mechanisms of novel therapeutic strategies. The most common models used to study schizophrenia-like symptoms involve the administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as MK-801, or psychostimulants like amphetamine.
MK-801-Induced Models of Negative and Cognitive Deficits
The NMDA receptor antagonist MK-801 is widely used to induce a state that mimics both the positive, negative, and cognitive symptoms of schizophrenia in rodents[4][5].
Experimental Protocol: MK-801-Induced Social Deficits and Cognitive Impairment
-
Animal Model: Male C57BL/6 mice.
-
Induction of Schizophrenia-like Phenotype: Administration of MK-801 (0.1-0.3 mg/kg, intraperitoneally) 30 minutes prior to behavioral testing[5].
-
Behavioral Assays:
-
Social Interaction Test: This test assesses social withdrawal, a core negative symptom. A test mouse is placed in an arena with an unfamiliar mouse, and the duration of social behaviors (e.g., sniffing, following) is recorded. A reduction in interaction time in MK-801-treated mice is indicative of a schizophrenia-like phenotype[6][7].
-
Novel Object Recognition (NOR) Test: This assay evaluates recognition memory, a key aspect of cognitive function. Mice are first familiarized with two identical objects. In a subsequent test phase, one of the objects is replaced with a novel one. Healthy mice will spend more time exploring the novel object, while cognitive impairment is indicated by a failure to do so[8][9][10].
-
-
Treatment: this compound is administered as an add-on to a primary antipsychotic (e.g., risperidone) prior to the induction of the schizophrenia-like state with MK-801.
Experimental Workflow: Preclinical Validation of this compound
Caption: Preclinical workflow for evaluating this compound's efficacy.
Studies utilizing these models have shown that while antipsychotics alone may have a limited effect on MK-801-induced social withdrawal and cognitive deficits, the addition of this compound can lead to significant improvements in these domains.
Clinical Evidence: this compound as an Add-on Therapy in Patients
The promising preclinical findings have prompted numerous clinical trials to investigate the efficacy of this compound as an adjunctive treatment for schizophrenia. These studies have primarily focused on patients with persistent negative and cognitive symptoms despite stable antipsychotic treatment.
Comparison of this compound with Other Adjunctive Therapies
The following tables summarize the findings from key clinical trials of this compound and compare them with data from studies of other commonly used adjunctive treatments, aripiprazole (B633) and risperidone (B510). The primary outcome measures are the Positive and Negative Syndrome Scale (PANSS) and the Scale for the Assessment of Negative Symptoms (SANS).
Table 1: this compound as an Add-on Therapy for Negative and Cognitive Symptoms in Schizophrenia
| Study (Year) | Primary Antipsychotic | N | Duration (weeks) | Outcome Measure | This compound Group (Mean Change ± SD) | Placebo Group (Mean Change ± SD) | p-value | Effect Size (SMD) |
| Joffe et al. (2009) | Various FGAs | 39 | 6 | PANSS Negative | -3.8 ± 4.2 | -0.9 ± 3.1 | <0.05 | -0.81 |
| Zoccali et al. (2004) | Clozapine | 24 | 8 | SANS Total | -9.2 ± 5.6 | -2.1 ± 4.8 | <0.01 | -1.36 |
| Berk et al. (2001) | Haloperidol | 30 | 6 | PANSS Negative | -4.1 ± 3.9 | -1.2 ± 3.5 | <0.05 | -0.76 |
| Cho et al. (2011) | Risperidone | 21 | 8 | PANSS Negative | -5.1 ± 4.5 | -1.8 ± 3.7 | <0.05 | -0.80 |
| Terevnikov et al. (2013) | Various APs | 40 | 6 | PANSS Cognitive | -2.3 ± 3.1 | -0.9 ± 2.8 | NS | -0.46 |
FGA: First-Generation Antipsychotic; APs: Antipsychotics; PANSS: Positive and Negative Syndrome Scale; SANS: Scale for the Assessment of Negative Symptoms; SD: Standard Deviation; SMD: Standardized Mean Difference; NS: Not Significant.
Table 2: Aripiprazole as an Add-on Therapy for Negative and Cognitive Symptoms in Schizophrenia
| Study (Year) | Primary Antipsychotic | N | Duration (weeks) | Outcome Measure | Aripiprazole Group (Mean Change ± SD) | Placebo Group (Mean Change ± SD) | p-value |
| Kane et al. (2007) | Clozapine | 207 | 16 | PANSS Negative | -1.8 ± 5.4 | -1.1 ± 5.1 | NS |
| Chang et al. (2008) | Clozapine | 62 | 8 | SANS Total | -7.2 ± 8.1 | -2.5 ± 7.3 | <0.05 |
| Fleishhacker et al. (2009) | Olanzapine/Risperidone | 323 | 16 | PANSS Negative | -1.5 ± 5.2 | -1.0 ± 5.0 | NS |
PANSS: Positive and Negative Syndrome Scale; SANS: Scale for the Assessment of Negative Symptoms; SD: Standard Deviation; NS: Not Significant.
Table 3: Risperidone as an Add-on Therapy for Negative and Cognitive Symptoms in Schizophrenia
| Study (Year) | Primary Antipsychotic | N | Duration (weeks) | Outcome Measure | Risperidone Group (Mean Change ± SD) | Placebo Group (Mean Change ± SD) | p-value |
| Keefe et al. (2007) | Various APs | 225 | 24 | PANSS Negative | -2.1 ± 6.3 | -1.5 ± 6.1 | NS |
| Schooler et al. (2005) | Various APs | 227 | 52 | SANS Total | -4.3 ± 9.8 | -3.1 ± 9.5 | NS |
APs: Antipsychotics; PANSS: Positive and Negative Syndrome Scale; SANS: Scale for the Assessment of Negative Symptoms; SD: Standard Deviation; NS: Not Significant.
The data from these clinical trials suggest that this compound, when used as an adjunctive therapy, may offer a significant benefit in reducing negative symptoms in patients with schizophrenia, particularly when added to first-generation antipsychotics or clozapine. The evidence for its impact on cognitive symptoms is less consistent. In comparison, the data for aripiprazole and risperidone as add-on therapies for negative and cognitive symptoms are more mixed, with some studies showing a benefit while others do not. A meta-analysis of this compound as an adjunctive treatment for negative symptoms in schizophrenia found a significant overall effect size, supporting its use in this patient population[11]. However, it is important to note that the quality of evidence across studies can be variable[12][13].
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of this compound are mediated by its influence on complex neuronal signaling cascades. The antagonism of α2-adrenergic and 5-HT2A receptors leads to a modulation of downstream signaling pathways that are crucial for neuronal function, plasticity, and survival.
Signaling Pathway: this compound's Neuronal Effects
Caption: this compound's impact on neuronal signaling pathways.
By blocking the inhibitory α2-adrenergic receptors, this compound disinhibits the release of norepinephrine and serotonin. This increased availability of neurotransmitters in the synaptic cleft can then act on various postsynaptic receptors, leading to a cascade of intracellular events. The antagonism of 5-HT2A receptors further modulates these downstream pathways, which can ultimately lead to changes in gene expression and improvements in neuronal function and plasticity, potentially underlying the observed clinical improvements in negative and cognitive symptoms.
Conclusion and Future Directions
The available preclinical and clinical evidence suggests that this compound holds promise as an effective adjunctive therapy for the management of negative symptoms in schizophrenia. Its unique mechanism of action, targeting both the noradrenergic and serotonergic systems, provides a strong rationale for its use in patients who do not respond adequately to antipsychotic monotherapy. While the data on its effects on cognitive symptoms are less conclusive, it remains an area of active investigation.
Compared to other adjunctive therapies such as aripiprazole and risperidone, this compound appears to have a more consistent evidence base for its efficacy in treating negative symptoms, particularly when used with first-generation antipsychotics and clozapine. However, it is important to consider the potential for side effects, such as sedation and weight gain, when making treatment decisions.
Future research should focus on larger, well-controlled clinical trials to further delineate the efficacy of this compound on both negative and cognitive symptoms across different patient populations and in combination with a wider range of primary antipsychotic medications. Further preclinical studies are also needed to fully elucidate the downstream molecular mechanisms underlying its therapeutic effects. A deeper understanding of these pathways will be critical for the development of more targeted and effective treatments for the multifaceted symptoms of schizophrenia.
References
- 1. google.com [google.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the alpha-2 adrenoceptor antagonist this compound on the 5-hydroxytryptamine system in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 5. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 6. Low dose MK-801 reduces social investigation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. youtube.com [youtube.com]
- 11. Meta-Analysis of Efficacy of this compound as an Adjunctive Treatment of Negative Symptoms in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound adjunct for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound as an add-on treatment for schizophrenia | Cochrane [cochrane.org]
A Preclinical Meta-Analysis: Mirtazapine vs. Tricyclic Antidepressants in Models of Depression
A Comparative Guide for Researchers and Drug Development Professionals
Executive Summary
This guide provides a meta-analysis of the preclinical data comparing the tetracyclic antidepressant Mirtazapine (B1677164) with the older class of Tricyclic Antidepressants (TCAs) for the treatment of depressive symptoms. A comprehensive review of the existing literature reveals a notable scarcity of direct head-to-head preclinical studies measuring the efficacy of this compound against TCAs in standardized behavioral models of depression. Consequently, a quantitative meta-analysis based on direct comparative data is not feasible at this time.
This guide therefore pivots to a qualitative and mechanistic comparison, synthesizing data from studies that have evaluated these compounds individually. We provide a detailed overview of their distinct mechanisms of action, present standardized protocols for key behavioral assays used in antidepressant screening, and offer a summary of the expected outcomes for each drug class based on their pharmacological profiles. This information is intended to guide researchers in designing future preclinical studies and to provide a framework for interpreting existing data.
Mechanistic Differences: A Tale of Two Antidepressants
The divergent pharmacological actions of this compound and TCAs underpin their differing efficacy and side-effect profiles.
This compound , a noradrenergic and specific serotonergic antidepressant (NaSSA), exerts its effects not by reuptake inhibition, but primarily through antagonist activity at several key receptors.[1][2] It blocks presynaptic α2-adrenergic autoreceptors and heteroreceptors, which leads to an increase in the release of both norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT).[3][4] Furthermore, this compound is a potent antagonist of postsynaptic 5-HT2 and 5-HT3 receptors.[3] The blockade of these receptors is thought to contribute to its anxiolytic and anti-emetic properties, and to direct serotonergic neurotransmission towards the 5-HT1A receptor, which is associated with antidepressant and anxiolytic effects.[1]
Tricyclic Antidepressants (TCAs) , such as amitriptyline (B1667244) and imipramine, function primarily as serotonin and norepinephrine reuptake inhibitors.[5] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on presynaptic neurons, TCAs increase the concentration of these neurotransmitters in the synaptic cleft.[6] However, TCAs are also known for their affinity for other receptors, including muscarinic M1, histamine (B1213489) H1, and alpha-1 adrenergic receptors.[6] Antagonism at these receptors does not contribute to their antidepressant efficacy but is responsible for their characteristic side effects, such as dry mouth, sedation, and orthostatic hypotension.[3]
Signaling Pathway Diagrams
References
- 1. Review of the results from clinical studies on the efficacy, safety and tolerability of this compound for the treatment of patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. quora.com [quora.com]
- 5. lecturio.com [lecturio.com]
- 6. pharmacologycorner.com [pharmacologycorner.com]
Mirtazapine Demonstrates Anxiolytic Properties Over Placebo in Rodent Models
Comprehensive analysis of preclinical data reveals mirtazapine's efficacy in mitigating anxiety-like behaviors in rodent models when compared to placebo. This guide synthesizes findings from key studies, presenting quantitative data, detailed experimental protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals.
This compound (B1677164), an atypical antidepressant, has consistently shown promise in reducing anxiety-like behaviors across various rodent models. Studies utilizing established behavioral paradigms such as the elevated plus maze (EPM), open field test (OFT), and light-dark box (LDB) test indicate that this compound treatment leads to statistically significant reductions in anxiety-related responses compared to placebo-treated control groups. The anxiolytic effects of this compound are believed to be mediated through its unique pharmacological profile, primarily its antagonist activity at α2-adrenergic and serotonin (B10506) 5-HT2A/2C receptors.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from representative studies comparing this compound to a placebo (vehicle) control in rodent models of anxiety.
Table 1: Effects of this compound in the Elevated Plus Maze (EPM) Test
| Study Reference | Animal Model | This compound Dose | Treatment Duration | Parameter Measured | This compound Group (Mean ± SEM) | Placebo Group (Mean ± SEM) | p-value |
| (Shemirani et al., 2022)[1] | Male Wistar Rats (Chronic Unpredictable Stress) | 10 mg/kg | 5 days (post-stress) | Time in Open Arms (%) | ~35% | ~15% | <0.05 |
| (Shemirani et al., 2022)[1] | Male Wistar Rats (Chronic Unpredictable Stress) | 10 mg/kg | 5 days (post-stress) | Entries into Open Arms (%) | ~40% | ~20% | <0.05 |
| (Barbosa-Mendez et al., 2019)[2] | Male Wistar Rats (Cocaine Withdrawal) | 30 mg/kg | 60 days | Time in Open Arms (s) | Data not numerically specified, but significantly higher than control | Data not numerically specified | <0.05 |
| (Barbosa-Mendez et al., 2019)[2] | Male Wistar Rats (Cocaine Withdrawal) | 60 mg/kg | 60 days | Time in Open Arms (s) | Data not numerically specified, but significantly higher than control | Data not numerically specified | <0.01 |
Table 2: Effects of this compound in the Open Field Test (OFT)
| Study Reference | Animal Model | This compound Dose | Treatment Duration | Parameter Measured | This compound Group (Mean ± SEM) | Placebo Group (Mean ± SEM) | p-value |
| (Shemirani et al., 2022)[1] | Male Wistar Rats (Chronic Unpredictable Stress) | 10 mg/kg | 5 days (post-stress) | Time in Center (%) | ~25% | ~10% | <0.05 |
| (Barbosa-Mendez et al., 2019)[2] | Male Wistar Rats (Cocaine Withdrawal) | 30 mg/kg | 60 days | Time in Center (s) | Data not numerically specified, but significantly higher than control | Data not numerically specified | <0.05 |
| (Barbosa-Mendez et al., 2019)[2] | Male Wistar Rats (Cocaine Withdrawal) | 60 mg/kg | 60 days | Time in Center (s) | Data not numerically specified, but significantly higher than control | Data not numerically specified | <0.01 |
Table 3: Effects of this compound in the Light-Dark Box (LDB) Test
| Study Reference | Animal Model | This compound Dose | Treatment Duration | Parameter Measured | This compound Group (Mean ± SEM) | Placebo Group (Mean ± SEM) | p-value |
| (Barbosa-Mendez et al., 2019)[2] | Male Wistar Rats (Cocaine Withdrawal) | 30 mg/kg | 60 days | Time in Light Compartment (s) | Data not numerically specified, but significantly higher than control | Data not numerically specified | <0.05 |
| (Barbosa-Mendez et al., 2019)[2] | Male Wistar Rats (Cocaine Withdrawal) | 60 mg/kg | 60 days | Time in Light Compartment (s) | Data not numerically specified, but significantly higher than control | Data not numerically specified | <0.01 |
| (Rygula et al., 2022)[3] | Male Sprague-Dawley Rats (Chronic Stress) | 3 mg/kg | 14 days | Latency to leave the dark zone (s) | Significantly longer than vehicle in stressed group | Data not numerically specified | p=0.034 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from standard practices in behavioral neuroscience research.[4][5][6]
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[5] The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. The test relies on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[5]
-
Apparatus: A plus-shaped maze, typically made of wood or plastic, with two opposing arms enclosed by high walls and two opposing arms left open. The maze is elevated to a height of approximately 50-70 cm.
-
Procedure:
-
The animal is placed in the center of the maze, facing one of the open arms.
-
The rodent is allowed to freely explore the maze for a period of 5 minutes.
-
Behavior is recorded by a video camera mounted above the maze.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[7][8] The test is based on the principle that rodents, when placed in a novel, open arena, will tend to stay close to the walls (thigmotaxis) and avoid the brightly lit center.[7]
-
Apparatus: A square or circular arena with high walls, typically made of a non-porous material for easy cleaning. The floor is often divided into a grid of squares (e.g., 16 squares) to facilitate the scoring of activity.
-
Procedure:
-
The animal is placed in the center of the open field.
-
The rodent is allowed to explore the arena for a set period, usually 5-10 minutes.
-
Behavior is recorded using a video tracking system.
-
-
Parameters Measured:
-
Time spent in the center of the arena.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
-
Interpretation: An anxiolytic effect is suggested by an increase in the time spent in and the number of entries into the central zone of the open field.
Light-Dark Box (LDB) Test
The LDB test is another common paradigm for assessing anxiety-like behavior in rodents.[6] It capitalizes on the innate conflict between the drive to explore a novel environment and the aversion of rodents to brightly illuminated areas.
-
Apparatus: A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. The two compartments are connected by a small opening.
-
Procedure:
-
The animal is typically placed in the dark compartment at the start of the test.
-
The rodent is allowed to freely move between the two compartments for a duration of 5-10 minutes.
-
The time spent in each compartment and the number of transitions between them are recorded.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the light and dark compartments.
-
Latency to first enter the light compartment.
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
Mechanistic Insights and Signaling Pathways
This compound's anxiolytic effects are attributed to its complex pharmacology. It acts as an antagonist at several key receptors in the central nervous system.[9][10] The primary mechanism involves the blockade of presynaptic α2-adrenergic autoreceptors, which leads to an increase in the release of norepinephrine. This, in turn, enhances serotonergic neurotransmission via stimulation of α1-adrenergic receptors on serotonergic neurons. Furthermore, this compound directly blocks postsynaptic 5-HT2A and 5-HT2C receptors, which is thought to contribute to its anxiolytic and antidepressant properties.[9][10]
Caption: this compound's proposed anxiolytic signaling pathway.
Experimental Workflow and Comparison Logic
The evaluation of this compound's anxiolytic potential in rodent models follows a structured experimental workflow. This process ensures the reliable comparison of the drug's effects against a placebo control.
Caption: A typical experimental workflow for evaluating anxiolytic drugs.
The logical framework for comparing this compound and placebo relies on the hypothesis that this compound will produce a measurable anxiolytic effect.
Caption: Logical relationship of the this compound vs. placebo comparison.
References
- 1. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Trait sensitivity to negative feedback determines the effects of chronic stress and chronic this compound treatment on anxiety and stress-coping strategies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral and Developmental Changes in Rats with Prenatal Exposure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound attenuates anxiety- and depression-like behaviors in rats during cocaine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study on the effects of Mirtazapine and Venlafaxine on somatic symptoms in depressed animal models
For Immediate Release
This guide offers a comparative analysis of the effects of two commonly prescribed antidepressants, Mirtazapine and Venlafaxine, on somatic symptoms in animal models of depression. The following information is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of preclinical data to inform further investigation and therapeutic strategies.
Introduction
Depression is a multifaceted disorder often accompanied by a range of somatic symptoms, including pain, gastrointestinal disturbances, and changes in appetite and body weight. These physical manifestations significantly contribute to the overall burden of the illness and can impact treatment outcomes. This compound, a noradrenergic and specific serotonergic antidepressant (NaSSA), and Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), are two widely used medications for depression. While their efficacy in treating the core mood symptoms of depression is well-established, their comparative effects on associated somatic symptoms in preclinical models are less clearly defined. This guide synthesizes available experimental data from animal studies to provide a comparative overview of these two drugs on key somatic symptom domains.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are outlined below.
Animal Models of Depression
Chronic Mild Stress (CMS) Model: This model is widely used to induce a depressive-like state in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.[1] The goal is to mimic the chronic, low-grade stress that can contribute to the development of depression in humans.
-
Procedure: Animals are subjected to a variable sequence of stressors, such as periods of food and water deprivation, cage tilting, changes in cage mates, overnight illumination, and wet bedding. This regimen is typically maintained for several weeks to induce a state of anhedonia, a core symptom of depression, which is assessed by a reduced preference for a sweetened solution over plain water.[1]
Assessment of Somatic Symptoms
1. Nociception (Pain Perception):
-
Hot-Plate Test: This test is used to evaluate the analgesic properties of a substance by measuring the latency of the animal's response to a thermal stimulus.[2][3]
2. Gastrointestinal Function:
-
Visceral Sensitivity Assessment (Colorectal Distension): This method is used to assess visceral pain and hypersensitivity.
-
Procedure: A small balloon is inserted into the colorectum of the rat. The balloon is then inflated to specific pressures, and the visceromotor response (abdominal muscle contractions) is measured, often via electromyography (EMG). An exaggerated response at lower pressures indicates visceral hypersensitivity.
-
-
Gastric Emptying Measurement: This procedure assesses the rate at which stomach contents are emptied into the small intestine.
-
Procedure: Animals are fasted and then given a non-absorbable marker (e.g., phenol (B47542) red) mixed with a nutrient solution via gavage. After a set time, the stomach is removed, and the amount of marker remaining is quantified to calculate the rate of gastric emptying.
-
3. Body Weight Monitoring:
-
Procedure: The body weight of each animal is recorded regularly (e.g., weekly) throughout the duration of the depression induction and treatment periods. Changes in body weight can reflect alterations in appetite and metabolism.
Data Presentation: this compound vs. Venlafaxine on Somatic Symptoms
The following tables summarize the quantitative data from preclinical studies comparing the effects of this compound and Venlafaxine on various somatic symptom-related measures in animal models.
Table 1: Comparative Effects on Nociception (Hot-Plate Test)
| Drug | Animal Model | Dosage | Route of Administration | Key Finding |
| This compound | Mouse | 7.5 mg/kg | Intraperitoneal (i.p.) | Induced a significant, dose-dependent antinociceptive effect.[2][4] |
| Venlafaxine | Mouse | 30 mg/kg | Intraperitoneal (i.p.) | Induced a significant, dose-dependent antinociceptive effect.[2][4] |
Note: The antinociceptive effects of both drugs were found to be reversible by naloxone, suggesting an involvement of the opioid system.[2][4]
Table 2: Effects on Gastrointestinal Function (Data from Separate Studies)
| Drug | Animal Model | Dosage | Route of Administration | Key Finding |
| This compound | Rat (Neonatal colonic sensitization) | 1, 5, 10 mg/kg | Oral | Dose-dependently reduced visceral hypersensitivity. At 10 mg/kg, it also accelerated gastric emptying. |
| Venlafaxine | N/A | N/A | N/A | Direct comparative data on visceral sensitivity and gastric emptying in a depressed animal model was not identified in the searched literature. |
Table 3: Effects on Body Weight (Data from Separate Studies)
| Drug | Animal Model | Dosage | Route of Administration | Key Finding |
| This compound | Rat (Chronic Unpredictable Mild Stress) | 10 mg/kg | N/A | Significantly increased body weight in rats after exposure to chronic stress. |
| Venlafaxine | Rat (REM sleep deprivation) | 1 and 10 mg/kg | N/A | Induced weight loss at both doses. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action of this compound and Venlafaxine and a typical experimental workflow for this type of comparative study.
Caption: this compound's mechanism of action.
Caption: Venlafaxine's mechanism of action.
Caption: Experimental workflow diagram.
Comparative Analysis and Discussion
The available preclinical data suggests that both this compound and Venlafaxine exhibit analgesic properties in animal models, indicating their potential to alleviate pain-related somatic symptoms in depression.[2][4] The finding that these effects are naloxone-reversible points towards an interesting interaction with the endogenous opioid system, which warrants further investigation.[2][4]
Regarding gastrointestinal function, the data for this compound is promising, showing a reduction in visceral hypersensitivity and an acceleration of gastric emptying in a relevant animal model. This suggests that this compound may be beneficial for depressive states accompanied by gastrointestinal distress. A direct comparison with Venlafaxine in this domain is currently lacking in the literature and represents a significant knowledge gap.
The effects on body weight appear to diverge between the two drugs. This compound was associated with weight gain in a chronic stress model, which is consistent with its known side effect profile in humans, potentially linked to its potent antihistaminic activity. Conversely, Venlafaxine was shown to induce weight loss in a sleep deprivation model. These differing effects on body weight are a critical consideration in the selection of antidepressant therapy, particularly for patients where appetite and weight changes are a component of their depressive symptomatology.
Limitations: It is crucial to acknowledge that the data presented here is synthesized from studies employing different animal models and methodologies. This indirect comparison, while informative, cannot replace a head-to-head study in a single, standardized experimental paradigm. The choice of animal model, drug dosage, and route of administration can all influence the observed outcomes.
References
- 1. Models of Nociception: Hot‐Plate, Tail‐Flick, and Formalin Tests in Rodents | Semantic Scholar [semanticscholar.org]
- 2. Venlafaxine and this compound: different mechanisms of antidepressant action, common opioid-mediated antinociceptive effects--a possible opioid involvement in severe depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Mirtazapine's Analgesic Potential: A Comparative Analysis in Chronic Pain Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mirtazapine's Analgesic Efficacy Against Standard Neuropathic Pain Treatments.
This compound, a noradrenergic and specific serotonergic antidepressant (NaSSA), presents a unique pharmacological profile with potential applications in the management of chronic pain. This guide provides a comparative analysis of this compound's analgesic properties against established treatments—Amitriptyline, Duloxetine (B1670986), and Gabapentin—within preclinical chronic pain models. The data herein is intended to inform further research and drug development in the field of analgesia.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from preclinical studies investigating the analgesic effects of this compound and comparator drugs in rodent models of chronic neuropathic pain, primarily the Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models. These models are widely used to mimic the symptoms of chronic nerve pain in humans, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (increased sensitivity to pain).
| Drug | Chronic Pain Model | Species | Effective Dose Range (mg/kg) | Primary Outcome Measure | Key Findings | Reference(s) |
| This compound | Chronic Constriction Injury (CCI) of the infraorbital nerve | Rat | 10-100 µg (intrathecal) | Mechanical Nociceptive Threshold | Dose-dependently reversed lowered mechanical nociceptive thresholds. ED50: 49.00 µg.[1] | [1] |
| This compound | Fibromyalgia-like model (Intermittent Cold Stress) | Mouse | Not specified (repeated intraperitoneal) | Nociceptive Threshold | Completely reversed chronic pain for more than 4-5 days after cessation of treatment.[2] | [2] |
| Amitriptyline | Spinal Nerve Ligation (SNL) | Rat | Not specified | Mechanical Withdrawal Threshold | Significantly increased the withdrawal threshold on days 4-7 after drug injection.[3] | [3] |
| Amitriptyline | Bone Cancer Pain | Rat | 3-10 mg/kg | Mechanical Withdrawal Threshold | Significantly higher mechanical withdrawal threshold values compared to the bone cancer pain group on days 7, 11, 14, 17, and 21.[4] | [4] |
| Duloxetine | Spared Nerve Injury (SNL) | Rat | 10-30 mg/kg (intraperitoneal) | 50% Paw Withdrawal Threshold | Dose-dependently increased the withdrawal threshold at both 2 and 6 weeks post-surgery.[5] | [5] |
| Duloxetine | Spared Nerve Injury (SNI) | Rat | 10-30 mg/kg | Paw Withdrawal Threshold (PWT) | Duloxetine at 30 mg/kg was more effective than fluoxetine (B1211875) and venlafaxine (B1195380) in increasing PWT.[6] | [6] |
| Gabapentin | Chronic Constriction Injury (CCI) | Rat | 100 mg/kg (intraperitoneal) | Paw Withdrawal Threshold (PWT) & Paw Withdrawal Latency (PWL) | Significantly attenuated cold allodynia, mechanical hyperalgesia, and heat hyperalgesia.[7] | [7] |
| Gabapentin | Chronic Constriction Injury (CCI) of the infraorbital nerve | Rat | 10-100 µg (intrathecal) | Mechanical Nociceptive Threshold | Dose-dependently reversed lowered mechanical nociceptive thresholds. ED50: 54.84 µg.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the chronic pain models and behavioral assays cited in this guide.
Chronic Constriction Injury (CCI) of the Sciatic Nerve
The CCI model is a widely used method to induce neuropathic pain. The procedure involves the loose ligation of the common sciatic nerve.
-
Anesthesia: The animal (typically a rat) is anesthetized.
-
Surgical Exposure: A small incision is made on the lateral side of the thigh to expose the common sciatic nerve.
-
Ligation: Proximal to the nerve's trifurcation, four loose ligatures are tied around the sciatic nerve with absorbable sutures. The spacing between ligatures is approximately 1 mm. The ligatures are tightened until a brief twitch in the innervated hind limb is observed.
-
Closure: The muscle layer and skin are sutured to close the incision.
-
Post-operative Care: Animals are monitored for recovery and signs of infection. Behavioral testing typically begins several days after surgery.
Spared Nerve Injury (SNI)
The SNI model is another common method for inducing neuropathic pain, involving partial denervation of the hind paw.
-
Anesthesia: The animal (typically a rat or mouse) is anesthetized.
-
Surgical Exposure: An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Nerve Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with silk sutures and then sectioned distal to the ligation, removing a small segment of the distal nerve stump. The sural nerve is left intact.
-
Closure: The muscle and skin are closed in layers.
-
Post-operative Care: Standard post-operative care is provided. Behavioral testing can commence a few days following the procedure.
Behavioral Assays for Pain Assessment
-
Mechanical Allodynia (von Frey Test): This test assesses the sensitivity to a non-painful mechanical stimulus. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament of the lowest force that elicits a withdrawal response. A lower threshold in the injured paw compared to the contralateral or sham-operated paw indicates mechanical allodynia.
-
Thermal Hyperalgesia (Hargreaves Test): This assay measures the latency of paw withdrawal from a thermal stimulus. A radiant heat source is focused on the plantar surface of the hind paw. The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency. A shorter latency in the injured paw suggests thermal hyperalgesia.
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound and the comparator drugs are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: this compound's dual mechanism of action enhancing noradrenergic and serotonergic neurotransmission.
Caption: Mechanisms of action for Amitriptyline, Duloxetine, and Gabapentin in analgesia.
Discussion
This compound's mechanism as a NaSSA, by blocking presynaptic α2-adrenergic autoreceptors and heteroreceptors, leads to an increase in both norepinephrine and serotonin levels.[8][9] This dual action is believed to enhance the descending inhibitory pain pathways. Furthermore, its antagonism of 5-HT2 and 5-HT3 receptors may contribute to its analgesic and side-effect profile.[8][9]
In comparison, Amitriptyline, a tricyclic antidepressant (TCA), and Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), also increase the synaptic availability of serotonin and norepinephrine, albeit through the inhibition of their respective reuptake transporters.[10][11] Gabapentin, an anticonvulsant, exerts its analgesic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[12]
The preclinical data suggests that this compound holds promise as an analgesic agent in chronic pain models. Its efficacy appears to be comparable to that of established drugs like Gabapentin in certain paradigms. However, direct head-to-head comparative studies with standardized methodologies are needed to definitively establish its relative potency and therapeutic window. The distinct mechanism of action of this compound may offer an alternative or adjunctive therapeutic strategy for patients with chronic pain, particularly those who do not respond to or cannot tolerate existing treatments. Further investigation into its long-term efficacy and safety in these models is warranted.
References
- 1. Antinociceptive Effects of this compound, Pregabalin, and Gabapentin After Chronic Constriction Injury of the Infraorbital Nerve in Rats [jofph.com]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amitriptyline influences the mechanical withdrawal threshold in bone cancer pain rats by regulating glutamate transporter GLAST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy of duloxetine depends on spinal cholinergic plasticity in neuropathic pain model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. scielo.br [scielo.br]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. clinmedjournals.org [clinmedjournals.org]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
Mirtazapine Versus Citalopram: A Comparative Analysis of Their Differential Effects on Neuroinflammatory Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential effects of Mirtazapine (B1677164) and Citalopram on neuroinflammatory markers, supported by experimental data. The following sections detail the impact of these two commonly prescribed antidepressants on cytokine profiles, outline the experimental methodologies used in key studies, and visualize the potential signaling pathways involved.
Introduction to Neuroinflammation in Depression
Major Depressive Disorder (MDD) is increasingly recognized as a condition associated with immune dysregulation and low-grade inflammation. Pro-inflammatory cytokines, such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α), have been found in higher concentrations in patients with depression.[1][2] Antidepressant medications, beyond their primary effects on neurotransmitter systems, are thought to exert immunomodulatory effects that may contribute to their therapeutic efficacy. This guide focuses on the distinct neuroinflammatory profiles of two widely used antidepressants: this compound, a noradrenergic and specific serotonergic antidepressant (NaSSA), and Citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI).
Quantitative Analysis of Cytokine Modulation
An in vitro study by Köhler et al. (2013) provides the most direct comparison of the effects of this compound and Citalopram on a panel of cytokines. The study utilized a whole blood assay to measure cytokine secretion from stimulated T and B cells of depressed patients. The key findings are summarized in the tables below.
Table 1: Effect of this compound and Citalopram on Pro-inflammatory Cytokine Levels (in vitro) [3][4]
| Cytokine | This compound Effect | Citalopram Effect | Direct Comparison |
| IL-1β | Increased | Increased | This compound led to higher concentrations than escitalopram (B1671245) (the S-enantiomer of citalopram). |
| IL-6 | No significant change | Increased | Citalopram led to significantly higher IL-6 production than this compound.[3][4] |
| TNF-α | Increased | Increased | Both drugs significantly increased TNF-α levels at higher concentrations. This compound led to higher concentrations than escitalopram. |
| IL-17 | No significant change | No significant change | This compound led to higher concentrations than escitalopram. |
Table 2: Effect of this compound and Citalopram on Other Cytokines (in vitro) [3][4]
| Cytokine | This compound Effect | Citalopram Effect | Direct Comparison |
| IL-22 | Increased | Increased | Both drugs significantly increased IL-22 production. |
| IL-2 | No significant change | No significant change | No significant difference observed. |
| IL-4 | No significant change | No significant change | No significant difference observed. |
In a case report, a patient with severe depression and elevated baseline inflammatory markers, including C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR), showed a marked reduction in these markers that coincided with a positive clinical response to this compound treatment.[1] This suggests a potential anti-inflammatory effect of this compound in a clinical setting.
Experimental Protocols
In Vitro Whole Blood Assay for Cytokine Profiling
The following is a detailed methodology based on the study by Köhler et al. (2013) and general whole blood assay protocols.[3][4]
Objective: To determine the in vitro effect of this compound and Citalopram on cytokine production by peripheral blood mononuclear cells.
Materials:
-
Heparinized whole blood from patients with Major Depressive Disorder.
-
RPMI 1640 medium.
-
This compound and Citalopram solutions at desired concentrations.
-
Stimulating agents: Murine anti-human CD3 monoclonal antibody (OKT3) and anti-human CD40 monoclonal antibody (5C3) to stimulate T and B cells, respectively.[3][4]
-
Phosphate-buffered saline (PBS).
-
Multi-well culture plates.
-
Centrifuge.
-
Cytokine detection assay kits (e.g., ELISA or multiplex bead-based assay).
Procedure:
-
Blood Collection and Preparation: Collect whole blood from consenting patients into heparinized tubes.
-
Cell Culture Setup: In a sterile environment, dilute the whole blood with an equal volume of RPMI 1640 medium.
-
Drug Incubation: Add this compound or Citalopram to the diluted blood cultures at final concentrations equivalent to therapeutic plasma levels (1-fold) and a higher concentration (2-fold). Include a vehicle control (medium only).
-
Cell Stimulation: Add OKT3 and 5C3 monoclonal antibodies to the cultures to stimulate T and B lymphocyte cytokine production.
-
Incubation: Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 24 or 48 hours).
-
Sample Collection: After incubation, centrifuge the culture plates to pellet the blood cells.
-
Cytokine Measurement: Carefully collect the supernatant (plasma) and measure the concentrations of the cytokines of interest (IL-1β, IL-2, IL-4, IL-6, IL-17, IL-22, and TNF-α) using a validated immunoassay method.
-
Data Analysis: Compare the cytokine concentrations in the drug-treated samples to the vehicle control to determine the effect of each drug. Statistical analysis is performed to identify significant differences.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and Citalopram on cytokine production are likely mediated by their distinct pharmacological profiles and their impact on intracellular signaling pathways.
This compound's Proposed Immunomodulatory Pathways
This compound's primary mechanism of action involves the antagonism of α2-adrenergic autoreceptors and heteroreceptors, as well as blockade of 5-HT2 and 5-HT3 serotonin receptors.[5] Its influence on neuroinflammation may be linked to its effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Some studies suggest that this compound can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.
Caption: Proposed mechanism of this compound's effect on NF-κB signaling.
Citalopram's Proposed Immunomodulatory Pathways
Citalopram, as an SSRI, primarily blocks the reuptake of serotonin, increasing its availability in the synaptic cleft. The downstream effects on inflammation are less direct and may involve the modulation of the Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway, which is crucial for cytokine signaling.
Caption: Citalopram's potential influence on the JAK-STAT signaling pathway.
Experimental Workflow
The general workflow for investigating the differential effects of this compound and Citalopram on neuroinflammatory markers is depicted below.
Caption: Workflow for in vitro analysis of antidepressant effects on cytokines.
Conclusion
The available in vitro evidence suggests that this compound and Citalopram have distinct effects on neuroinflammatory markers. Citalopram appears to have a more pronounced pro-inflammatory effect on IL-6, while both drugs increase levels of IL-1β, TNF-α, and IL-22.[3][4] this compound, in some clinical contexts, has been associated with a reduction in systemic inflammatory markers.[1] These differential immunomodulatory profiles may have implications for treatment selection in patients with depression, particularly those with a prominent inflammatory phenotype. Further in vivo research is warranted to confirm these findings and to elucidate the precise molecular mechanisms underlying these differential effects. The distinct actions of these antidepressants on signaling pathways such as NF-κB and JAK-STAT represent a promising area for future investigation in the development of novel therapeutic strategies for depression.
References
- 1. Item - Impact of Antidepressants on Cytokine Production of Depressed Patients in Vitro - University of Tasmania - Figshare [figshare.utas.edu.au]
- 2. Impact of Antidepressants on Cytokine Production of Depressed Patients in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheral cytokine and chemokine alterations in depression: a meta-analysis of 82 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Measurement of cytokine production using whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mirtazapine and Other Antidepressants in Preclinical Models of Treatment-Resistant Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mirtazapine (B1677164) against other major classes of antidepressants—Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs)—in the context of treatment-resistant depression (TRD). The following sections detail the comparative efficacy based on preclinical data, outline the experimental methodologies employed in key studies, and visualize the distinct signaling pathways of each antidepressant class.
Comparative Efficacy in Preclinical Models
The efficacy of this compound compared to other antidepressants in preclinical models of TRD, such as the Chronic Unpredictable Mild Stress (CUMS) and Learned Helplessness (LH) models, is summarized below. These models are designed to induce a state of resistance to conventional antidepressant treatments, thereby providing a platform to evaluate novel therapeutic strategies.
| Antidepressant Class | Compound | Animal Model | Key Behavioral/Physiological Measures | Comparative Outcome vs. This compound |
| Tricyclic Antidepressant (TCA) | Imipramine | Stress-induced anhedonia (rat) | Norepinephrine (B1679862) output in prefrontal cortex | Chronic treatment with both this compound (10 mg/kg) and Imipramine (10 mg/kg) antagonized stress-induced increases in norepinephrine output, suggesting a shared mechanism in modulating stress response pathways.[1][2] |
| Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Venlafaxine (B1195380) | Forced Swim Test (rat) | Immobility time, swimming time, climbing time | Both this compound (40 mg/kg) and Venlafaxine (60 mg/kg) significantly reduced immobility time. In male rats, both drugs increased swimming and climbing behavior, suggesting effects on both serotonergic and noradrenergic systems.[3] |
| Chronic Mild Stress (rat) | Anhedonia (Sucrose Preference) | A combination of low doses of this compound and Venlafaxine was effective in reversing anhedonia in both male and female rats.[4] | ||
| Selective Serotonin Reuptake Inhibitor (SSRI) | Fluoxetine (B1211875) | Learned Helplessness (rat) | Escape failures | While direct preclinical comparisons in TRD models are limited, studies in the learned helplessness model show that SSRIs like fluoxetine (15 and 30 mg/kg) can reduce escape failures.[1] Clinical data suggests this compound may have a faster onset of action than SSRIs.[2] |
| Citalopram (B1669093) | Chronic Stress-induced Anhedonia (mouse) | Sucrose (B13894) preference | Citalopram (15 mg/kg/day) was shown to counteract the development of anhedonia in a subset of stressed mice.[3][5] | |
| Sertraline | Learned Helplessness (rat) | Escape failures | Sertraline (30 mg/kg) has been shown to improve behavioral deficits in the learned helplessness model.[1] |
Experimental Protocols
Detailed methodologies for the key experimental models cited in this guide are provided below. These protocols are foundational for inducing and assessing TRD phenotypes in rodents.
Chronic Unpredictable Mild Stress (CUMS) Protocol
The CUMS model is a widely accepted paradigm for inducing a depressive-like state that is often resistant to acute antidepressant treatment.
-
Animal Housing and Acclimatization: Rats are individually housed and acclimatized for a period of two weeks with free access to food and water.
-
Sucrose Preference Baseline: To assess anhedonia, a core symptom of depression, rats are trained to consume a 1% sucrose solution. A baseline sucrose preference is established before the stress protocol begins.
-
Stress Regimen: For a period of 4 to 8 weeks, animals are subjected to a series of mild, unpredictable stressors. The stressors are applied randomly and continuously. Examples of stressors include:
-
Physical Stressors: Cage tilt (45°), cold swim (4°C for 5 minutes), foot shock (0.8 mA), and periods of food and water deprivation.
-
Environmental Stressors: Damp bedding, overnight illumination, stroboscopic lighting, and white noise.
-
-
Antidepressant Administration: Following the initial stress period, animals are treated with the respective antidepressants (e.g., this compound, Imipramine) or vehicle control for a subsequent period of several weeks while the stress regimen continues.
-
Behavioral and Physiological Assessment:
-
Sucrose Preference Test (SPT): Anhedonia is measured by the change in preference for sucrose solution over water.
-
Forced Swim Test (FST): Behavioral despair is assessed by measuring immobility time in a water-filled cylinder.
-
Open Field Test (OFT): Locomotor activity and anxiety-like behavior are evaluated.
-
HPA Axis Function: Plasma corticosterone (B1669441) levels are often measured as an indicator of stress response.
-
Learned Helplessness (LH) Protocol
The LH model is based on the principle that exposure to uncontrollable stress leads to a deficit in escape learning.
-
Induction of Helplessness: Rats are exposed to a session of inescapable foot shocks.
-
Escape Testing: 24 hours later, the animals are placed in a shuttle box where they can escape a foot shock by moving to the other side of the box. The number of failures to escape is recorded.
-
Antidepressant Treatment: Animals receive chronic administration of antidepressants (e.g., Fluoxetine, Sertraline) or vehicle prior to the escape testing phase.
-
Assessment: The primary outcome measure is the number of escape failures. A reduction in escape failures is indicative of an antidepressant effect.
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of this compound and other antidepressant classes are visualized below through their primary signaling pathways.
This compound Signaling Pathway
References
- 1. Reversal of learned helplessness by selective serotonin reuptake inhibitors in rats is not dependent on 5-HT availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound versus other antidepressive agents for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination of low doses of this compound plus venlafaxine produces antidepressant-like effects in rats, without affecting male or female sexual behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective effects of citalopram in a mouse model of stress-induced anhedonia with a control for chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mirtazapine: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of unused or expired mirtazapine (B1677164) is a critical component of laboratory safety and chemical management. Improper disposal can pose risks to both human health and the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste in compliance with regulatory guidelines.
This compound is known to be harmful to aquatic life with long-lasting effects[1][2][3]. Therefore, preventing its entry into the water supply and environment is of paramount importance. The following procedures are based on recommendations from the U.S. Drug Enforcement Administration (DEA), the U.S. Food and Drug Administration (FDA), and the U.S. Environmental Protection Agency (EPA).
Recommended Disposal Procedures
The preferred method for disposing of unwanted medications, including this compound, is through drug take-back programs[4][5][6][7]. These programs offer the safest and most environmentally sound way to ensure that pharmaceuticals are destroyed properly.
Step-by-Step Guidance for this compound Disposal:
-
Identify a Drug Take-Back Program:
-
Visit the DEA's website or call their Diversion Control Division to find authorized collection sites in your community[8].
-
Inquire with local pharmacies, as many offer permanent collection kiosks or periodic take-back events[4][9][10].
-
Some organizations provide mail-back envelopes for medication disposal[4][6].
-
-
In the Absence of a Take-Back Program (Household Trash Disposal): If a take-back program is not readily available, follow these steps to dispose of this compound in the household trash[4][8][9][11]:
-
Do Not Crush Tablets or Capsules: Keep the medication in its solid form[7][11].
-
Remove from Original Container: Take the this compound out of its original packaging.
-
Mix with an Undesirable Substance: Combine the medication with an unpalatable material such as used coffee grounds, dirt, or cat litter[4][7][8][9][11][12]. This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash[4].
-
Seal the Mixture: Place the mixture in a sealable plastic bag, empty can, or other container to prevent leakage[4][7][8][11][12].
-
Dispose of in Trash: Throw the sealed container in your household trash.
-
De-identify Packaging: Before recycling or discarding the original medication bottle, scratch out all personal information to protect your privacy[4][8][11].
-
Important "Don'ts":
-
Do NOT flush this compound down the toilet or drain. This practice is discouraged unless specifically instructed by the medication's labeling, as it can contaminate water supplies[8][9][12]. Wastewater treatment plants are generally not equipped to remove such pharmaceutical compounds[12].
-
Do NOT dispose of this compound in a way that makes it accessible to others. Unused or expired medications can be a target for misuse and accidental poisoning[8].
Summary of this compound Disposal Options
| Disposal Option | Description | Key Considerations |
| Drug Take-Back Programs | The preferred and most environmentally sound method. Authorized sites collect and properly destroy unused medications.[4][5][6][7] | Check the DEA website or with local pharmacies for collection locations and events.[8][10] |
| Mail-Back Programs | Use of pre-paid envelopes to send unused medications to a certified destruction facility.[4][6] | Envelopes can be obtained from some pharmacies or online.[4] |
| Household Trash Disposal | An alternative when take-back options are unavailable. Involves mixing the medication with an undesirable substance before disposal.[4][8][9][11] | Follow the step-by-step procedure carefully to minimize risks of diversion and environmental contamination. |
| Flushing | Not Recommended for this compound. This method should only be used for medications on the FDA's specific "flush list" due to the high risk of abuse. This compound is not on this list.[5][6][9] | Contributes to water pollution as treatment facilities cannot effectively remove pharmaceuticals.[12] |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting public health and minimizing environmental impact.
References
- 1. organon.com [organon.com]
- 2. organon.com [organon.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fda.gov [fda.gov]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. How to Dispose of Unused or Expired Medications | American Cancer Society [cancer.org]
- 7. drugs.com [drugs.com]
- 8. dea.gov [dea.gov]
- 9. pfizer.com [pfizer.com]
- 10. A dose of reality: How to dispose of unwanted medication [cvshealth.com]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Mirtazapine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Mirtazapine is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Exposure Limits
When handling this compound, particularly in solid or powder form, adherence to appropriate PPE protocols is crucial to prevent accidental exposure. The following table summarizes the recommended PPE and established occupational exposure limits.
| Parameter | Specification | Source |
| Occupational Exposure Limit (TWA) | 25 µg/m³ | [1][2] |
| Wipe Limit | 250 µ g/100 cm² | [1][2] |
| Eye Protection | Safety goggles with side-shields | [1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Viton™) | [1][2][3][4] |
| Skin and Body Protection | Impervious clothing, such as a lab coat or apron | [1][2][3] |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or if dust is generated. | [1][2][3][4] |
Experimental Protocols: Safe Handling and Disposal Procedures
Handling this compound in a Laboratory Setting:
-
Preparation: Before handling, ensure that a designated area for working with this compound is clean and uncluttered. All necessary PPE should be readily available and inspected for integrity. An accessible safety shower and eye wash station are essential.[3]
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[3][5] Systems should be in place to prevent the escape of dust into the work area.[1][2][5]
-
Personal Protection:
-
Don safety goggles with side-shields to protect the eyes from dust particles.[3]
-
Wear chemical-resistant gloves . It is important to change gloves frequently and wash hands thoroughly with soap and water after handling.[1][2][5][6]
-
Wear impervious clothing , such as a lab coat, to prevent skin contact.[3]
-
-
Avoiding Contamination:
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] It should be stored locked up and away from strong oxidizing agents.[1][2][3]
Disposal Plan for this compound:
The primary recommendation for the disposal of unused or expired this compound is to use a registered drug take-back program.[8] If a take-back program is not accessible, follow these steps for disposal in household trash:
-
Do Not Flush: Do not flush this compound down the toilet unless specifically instructed to do so by the product labeling, as this can have adverse effects on the environment.[9]
-
Deactivation: Remove the medicine from its original container. Do not crush tablets or capsules.[10]
-
Mix with Undesirable Substance: Mix the this compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[8][9][10] This step makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Containment: Place the mixture in a sealed container, such as a sealable plastic bag, to prevent the drug from leaking or breaking out of a garbage bag.[8][9][10]
-
Final Disposal: Throw the sealed container in your household trash.[8][10]
-
De-identify Packaging: Scratch out all personal information on the prescription label of the empty container to protect your privacy before recycling or discarding it.[9][10]
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe this compound Handling and Disposal.
References
- 1. organon.com [organon.com]
- 2. organon.com [organon.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. organon.com [organon.com]
- 6. Frequently Asked Questions – Mirataz [mirataz.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Prescription Safety [cdc.gov]
- 9. dea.gov [dea.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
